Product packaging for Fluazinam(Cat. No.:CAS No. 79622-59-6)

Fluazinam

カタログ番号: B131798
CAS番号: 79622-59-6
分子量: 465.09 g/mol
InChIキー: UZCGKGPEKUCDTF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Fluazinam is a member of the class of aminopyridines that is 2-amino-5-(trifluoromethyl)pyridine in which one of the amino hydrogens is replaced by a 3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl group. A fungicide used to control grey mould, downy mildew and other fungal pathogens. It has a role as an apoptosis inducer, an allergen, a xenobiotic, an environmental contaminant and an antifungal agrochemical. It is a C-nitro compound, a chloropyridine, an aminopyridine, a secondary amino compound, a member of monochlorobenzenes and a member of (trifluoromethyl)benzenes.
This compound is a broad-spectrum fungicide used in agriculture. It is classed as a diarylamine and more specifically an arylaminopyridine. The mode of action involves the compound being an extremely potent uncoupler of oxidative phosphorylation in mitochondria and also having high reactivity with thiols. It is unique amongst uncouplers in displaying broad-spectrum activity against fungi and also very low toxicity to mammals due to it being rapidly metabolised to a compound without uncoupling activity. This compound is a protectant fungicide, but is neither systemic or curative. It acts by inhibiting the germination of spores and the development of infection structures. Although it has activity against many fungi, it is less potent against rusts and powdery mildew and as such has not been commercialised for use in cereal crops. It is widely used to control late blight (P. infestans) in potato due to its activity against the zoospores of the pathogen which makes it particularly effective at controlling infection of the potato tubers.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H4Cl2F6N4O4 B131798 Fluazinam CAS No. 79622-59-6

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine
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InChI

InChI=1S/C13H4Cl2F6N4O4/c14-6-1-4(12(16,17)18)3-22-11(6)23-9-7(24(26)27)2-5(13(19,20)21)8(15)10(9)25(28)29/h1-3H,(H,22,23)
Source PubChem
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InChI Key

UZCGKGPEKUCDTF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=C(C=NC(=C1Cl)NC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-])C(F)(F)F
Source PubChem
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Molecular Formula

C13H4Cl2F6N4O4
Source PubChem
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DSSTOX Substance ID

DTXSID7032551
Record name Fluazinam
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Molecular Weight

465.09 g/mol
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Physical Description

Light yellow solid; [HSDB] Omega 500F: Yellow liquid with a pungent odor (40% active ingredient); [Reference #2]
Record name Fluazinam
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Solubility

Solubility in n-hexane 12, acetone 470, toluene 410, diethyl ether 320, dichloromethane 330, ethanol 150 (all in g/L, 20 °C), Solubility in methanol 162 g/L, dichloroethane 485 g/L, ethyl acetate 624 g/L, In water, 1.35X10-1 mg/L at 20 °C
Record name FLUAZINAM
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Density

1.259 g/mL at 25 °C
Record name FLUAZINAM
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Vapor Pressure

0.000056 [mmHg], 5.6X10-5 mm Hg at 25 °C
Record name Fluazinam
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Color/Form

Light yellow crystals

CAS No.

79622-59-6
Record name Fluazinam
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Record name Fluazinam
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Record name 2-Pyridinamine, 3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)
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Record name FLUAZINAM
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Melting Point

115-117 °C
Record name FLUAZINAM
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Foundational & Exploratory

A Technical Guide to the Chemical Structure and Properties of Fluazinam

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fluazinam is a broad-spectrum, protective contact fungicide belonging to the diarylamine and 2,6-dinitroaniline chemical classes.[1][2] First described in 1992 by researchers at Ishihara Sangyo Kaisha, it has become a significant agrochemical for controlling a variety of fungal pathogens in crops such as potatoes, peanuts, and grapevines.[1][2] Its primary mode of action is the uncoupling of oxidative phosphorylation in fungal mitochondria, a multi-site disruption of energy production.[1][3][4] This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for its synthesis and analysis, tailored for researchers and scientists in drug and pesticide development.

Chemical Identity and Structure

This compound is chemically identified as a substituted diarylamine.[1][3] The core structure consists of a 2-amino-5-(trifluoromethyl)pyridine group where one amino hydrogen is replaced by a 3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl group.[3]

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name 3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine[3][5]
CAS Number 79622-59-6[1][3][6]
Molecular Formula C₁₃H₄Cl₂F₆N₄O₄[3][4][6]
Molecular Weight 465.09 g/mol [3][6]

| Synonyms | IKF-1216, Shirlan, Frowncide, Omega, Allegro, Sekoya[4][7][8] |

Physicochemical Properties

This compound is a light yellow crystalline solid under standard conditions.[3] It exhibits low water solubility and low volatility, which influences its environmental fate and application methods.[5] It is generally stable to heat, acid, and alkali.[3]

Table 2: General Physicochemical Properties

Property Value Conditions
Physical Form Light yellow crystals[3] 20 °C, 1 atm
Odor Pungent[3] 23 °C
Melting Point 115-117 °C[3][5] -
Boiling Point 376.1 °C (Predicted)[1][9] 760 mmHg
Vapor Pressure 2.3 x 10⁻² mPa[4] 25 °C

| pKa | 7.11[8][10] | 25 °C |

Table 3: Solubility Data

Solvent Solubility Temperature
Water 0.135 mg/L[3][5] 20 °C, pH 7
Acetone 470 g/L[3] 20 °C
Dichloromethane 330 g/L[3][10] 20 °C
Ethanol 150 g/L[3][10] 20 °C
Toluene 410 g/L[3] 20 °C
n-Hexane 12 g/L[3] 20 °C
Dimethylformamide (DMF) ~25 mg/mL[7][11] -

| Dimethyl sulfoxide (DMSO) | ~25 mg/mL[7][11] | - |

Table 4: Partition and Stability Data

Parameter Value Notes
Partition Coefficient (logP) 3.56[2][10] Indicates lipophilic nature and potential for bioaccumulation.[12]
Henry's Law Constant 2.5 x 10⁻⁴ atm·m³/mol[3] Suggests potential to volatilize from water surfaces.
Soil Adsorption Coefficient (Koc) 1705 - 2316[12] Indicates low mobility in soil.
Aerobic Soil Half-life (DT₅₀) ~124 - 132 days[5][12] Considered persistent in soil.
Hydrolysis Half-life (DT₅₀) Stable at pH 5; 42 days at pH 7; 6 days at pH 9[12] -

| Aqueous Photolysis Half-life (DT₅₀) | ~2.5 days[10][12] | Relatively rapid degradation in water via photolysis. |

Fungicidal Properties and Mechanism of Action

This compound is a protectant fungicide with multi-site activity, meaning it disrupts multiple vital functions within the fungal cell.[4] This characteristic reduces the likelihood of resistance development.[13] It is effective against a broad range of pathogens, particularly Phytophthora infestans (late blight), Sclerotinia sclerotiorum (white mold), and Botrytis cinerea (grey mould).[3][4][13] It acts by inhibiting spore germination and the development of infection structures.[1][3]

The primary mechanism of action is the uncoupling of oxidative phosphorylation in mitochondria.[1][3] This process disrupts the proton gradient across the inner mitochondrial membrane, inhibiting ATP synthesis and halting energy production, which is lethal to the fungus. Additionally, this compound has been shown to induce oxidative stress, leading to apoptosis-like cell death.[13] This involves the accumulation of reactive oxygen species (ROS), activation of caspases, and subsequent damage to cellular components.[13]

Fluazinam_MOA cluster_direct Direct Uncoupling & Inhibition cluster_oxidative Oxidative Stress Pathway This compound This compound mito Fungal Mitochondria This compound->mito Enters oxphos Oxidative Phosphorylation This compound->oxphos Uncouples thiols Thiol Groups in Proteins This compound->thiols Reacts with mito->oxphos atp ATP Production (Energy) oxphos->atp ros ROS Accumulation oxphos->ros Dysregulation leads to caspase Caspase Activation ros->caspase protein Protein Carbonylation ros->protein membrane Membrane Permeabilization caspase->membrane death Fungal Cell Death (Apoptosis) membrane->death protein->death

Fig. 1: Mechanism of Action of this compound.

Experimental Protocols

This compound is commercially produced via a multi-step chemical synthesis.[5] The core methodology involves a condensation reaction between a substituted aminopyridine and a substituted dinitrobenzene derivative.

General Protocol: The synthesis typically involves the reaction of 2-amino-3-chloro-5-trifluoromethylpyridine with 2,4-dichloro-3,5-dinitrobenzotrifluoride .[14] This reaction is carried out in the presence of an inorganic base (e.g., potassium carbonate, sodium hydroxide) and an organic solvent (e.g., 2-methyltetrahydrofuran, dimethylformamide).[14][15] The base facilitates the nucleophilic substitution by deprotonating the aminopyridine.

Fluazinam_Synthesis reactant_a 2-amino-3-chloro- 5-trifluoromethylpyridine reaction Condensation Reaction (Nucleophilic Aromatic Substitution) reactant_a->reaction reactant_b 2,4-dichloro-3,5- dinitrobenzotrifluoride reactant_b->reaction conditions Inorganic Base + Organic Solvent conditions->reaction product This compound reaction->product

Fig. 2: General Synthesis Workflow for this compound.

To ensure food safety and regulatory compliance, robust analytical methods are required to quantify this compound residues in agricultural commodities. A common approach combines QuEChERS sample preparation with gas chromatography.

Protocol: Determination of this compound in Plant Commodities (e.g., Peanuts) [16]

  • Extraction: Homogenize the sample material. Extract residues by shaking with a solution of methanol and acetic acid (100:2, v/v).

  • Filtration & Dilution: Filter the extract and dilute the filtrate with 0.2 N hydrochloric acid (HCl).

  • Liquid-Liquid Partitioning (Acidic): Partition the diluted extract against hexane. The analyte (this compound) moves into the organic hexane phase.

  • Back-Partitioning (Basic): Partition the hexane phase against 0.5 N sodium hydroxide (NaOH). This compound moves into the aqueous basic phase, leaving behind certain impurities.

  • Re-Partitioning (Acidic): Acidify the aqueous phase and partition it back into a fresh volume of hexane. This step further purifies the extract.

  • Column Chromatography Cleanup: Concentrate the final hexane fraction and apply it to a Florisil solid-phase extraction (SPE) column. Elute the column with a hexane:ethyl ether (80:20, v/v) mixture.

  • Final Preparation & Analysis: Concentrate the eluate to dryness and redissolve the residue in hexane. Analyze the solution using a Gas Chromatograph equipped with an Electron Capture Detector (GC/ECD). Quantify using an external standard calibration curve. The limit of quantification (LOQ) for this method is typically 0.01 ppm.[16]

Analytical_Workflow start Plant Sample (e.g., Peanut Nutmeat) extract 1. Extraction (Methanol:Acetic Acid) start->extract partition1 2. Partitioning (Hexane vs. aq. HCl) extract->partition1 partition2 3. Back-Partitioning (Hexane vs. aq. NaOH) partition1->partition2 partition3 4. Re-Partitioning (Hexane vs. acidified aq.) partition2->partition3 cleanup 5. Column Cleanup (Florisil SPE) partition3->cleanup analyze 6. Analysis (GC/ECD) cleanup->analyze

Fig. 3: Analytical Workflow for this compound Residue.

The purity of technical grade this compound is essential for formulation and regulatory approval. The internationally recognized method is provided by the Collaborative International Pesticides Analytical Council (CIPAC).

Protocol: CIPAC Method 4727 [17][18]

  • Principle: The content of this compound in technical material is determined by high-performance liquid chromatography (HPLC) using a reversed-phase column.

  • Apparatus: A standard HPLC system equipped with a UV detector is required.

  • Mobile Phase: A suitable mixture of water and an organic solvent (e.g., acetonitrile or methanol), prepared to achieve optimal separation.

  • Column: A reversed-phase column, such as a C18.

  • Procedure:

    • Prepare a standard solution of this compound analytical standard with a precisely known concentration.

    • Prepare a sample solution by accurately weighing the technical material and dissolving it in a suitable solvent.

    • Inject both the standard and sample solutions into the HPLC system.

    • Detect the analyte using a UV detector set to 240 nm.[17][19]

  • Calculation: The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to the peak area from the standard chromatogram (external standardization).[17][19] Identity is confirmed by comparing retention times.[19]

References

Toxicological Profile of Fluazinam in Non-target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluazinam is a broad-spectrum fungicide widely used in agriculture to control a variety of fungal diseases.[1] Its mode of action involves the uncoupling of oxidative phosphorylation in mitochondria, disrupting the energy production process in target fungi.[1][2] While effective against fungal pathogens, concerns regarding its potential impact on non-target organisms are critical for a comprehensive environmental risk assessment. This technical guide provides a detailed toxicological profile of this compound in various non-target organisms, including aquatic and terrestrial species. It summarizes key quantitative toxicity data, outlines experimental protocols for ecotoxicological testing, and visualizes the mechanism of action and experimental workflows.

Mechanism of Action in Non-target Organisms

This compound's primary mode of action is the uncoupling of oxidative phosphorylation.[1][2] In non-target organisms, this disruption of the mitochondrial respiratory chain can lead to a cascade of cellular events. By interfering with the proton gradient across the inner mitochondrial membrane, this compound inhibits the synthesis of ATP, the primary energy currency of the cell.[3] This energy depletion can impair essential physiological functions, leading to sublethal effects or mortality. While the primary target is ATP synthase in fungi, this compound can also affect mitochondrial respiration in other organisms to varying degrees.[3] Some studies in human cell lines suggest it can also induce oxidative stress and apoptosis through signaling pathways involving p38 and JNK.[4][5]

G cluster_mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) H_gradient Proton (H+) Gradient ETC->H_gradient Pumps H+ ATP_synthase ATP Synthase H_gradient->ATP_synthase Drives ATP ATP ATP_synthase->ATP Synthesizes This compound This compound Disruption Disrupts Proton Gradient (Uncoupling) This compound->Disruption Disruption->H_gradient ATP_depletion ATP Depletion Disruption->ATP_depletion Cellular_effects Adverse Cellular Effects (e.g., Oxidative Stress, Apoptosis) ATP_depletion->Cellular_effects

Caption: Mechanism of this compound as an uncoupler of oxidative phosphorylation.

Toxicological Data

The following tables summarize the quantitative toxicological data for this compound in various non-target organisms.

Aquatic Organisms

This compound is classified as highly to very highly toxic to aquatic organisms.[6][7][8]

SpeciesEndpointValueExposure DurationReference
Fish
Oncorhynchus mykiss (Rainbow Trout)LC500.036 mg/L96 hours[9]
Oncorhynchus mykiss (Rainbow Trout)LC500.14 mg/L96 hours[6]
Cyprinus carpio (Common Carp)LC500.15 mg/L96 hours[10]
Brachydanio rerio (Zebrafish)LC500.10 mg/L96 hours[11]
Invertebrates
Daphnia magna (Water Flea)EC50 (Immobilisation)0.22 mg/L48 hours[9]
Daphnia magna (Water Flea)EC50 (Immobilisation)0.042 mg/L48 hours[6]
Daphnia magna (Water Flea)NOEC (Reproduction)0.068 mg/L21 days[12]
Chironomus riparius (Midge)LC500.045 mg/L48 hours[9]
Algae
Pseudokirchneriella subcapitataEC50 (Growth Inhibition)0.11 mg/L72 hours[6]
Chlorella vulgarisEC50 (Growth Inhibition)0.194 mg/L96 hours[11]
Lemna gibba (Duckweed)LC50>0.0691 mg/L7 days[9]
Terrestrial Invertebrates

This compound exhibits low acute toxicity to bees and earthworms.[13] However, sublethal and chronic effects have been noted.

SpeciesEndpointValueExposure DurationReference
Bees
Apis mellifera (Honeybee)LD50 (Oral)>100 µ g/bee 48 hours[9]
Apis mellifera (Honeybee)LD50 (Contact)>200 µ g/bee 48 hours[9]
Partamona helleri (Stingless Bee)-Sublethal effects on midgut, oxidative stress, and behavior at field concentrations.24 hours[14]
Earthworms
Eisenia fetidaLC50 (Artificial Soil)>1000 mg/kg soil14 days[1]
Eisenia fetidaNOEC (Reproduction)Not specified, but concerns for reproductive toxicity have been raised.-[15]
Birds

This compound has low acute toxicity to birds.[1][13]

SpeciesEndpointValueReference
Colinus virginianus (Bobwhite Quail)LD50 (Oral)1782 mg/kg bw[12]
Anas platyrhynchos (Mallard Duck)LD50 (Oral)4190 mg/kg bw[1]
Colinus virginianus (Bobwhite Quail)LC50 (Dietary)>10500 ppm[13]
Mammals

This compound demonstrates low acute oral toxicity in mammals.[1] However, chronic exposure can lead to effects on the liver and other organs.[13]

SpeciesEndpointValueNotesReference
RatLD50 (Oral)>5000 mg/kg bw-[1]
RatNOAEL (2-year chronic)1.49 mg/kg bw/day-[16]
RatLOAEL (Developmental)Not specifiedFetal effects observed only at doses causing maternal toxicity.[13]
DogNOAEL (1-year chronic)1 mg/kg bw/day-[16]

Experimental Protocols

The toxicological data presented are primarily derived from standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key experimental protocols.

Aquatic Toxicity Testing

G cluster_workflow Aquatic Ecotoxicology Testing Workflow start Test Substance Preparation exposure Exposure of Test Organisms (e.g., Fish, Daphnia, Algae) start->exposure observation Observation & Data Collection (e.g., Mortality, Immobilisation, Growth) exposure->observation analysis Statistical Analysis (e.g., LC50, EC50, NOEC) observation->analysis end Endpoint Determination analysis->end

Caption: Generalized workflow for aquatic ecotoxicology testing.

3.1.1. Fish Acute Toxicity Test (OECD 203) This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.[12][16]

  • Test Organism: Recommended species include Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).[12][17]

  • Test Conditions: Fish are exposed to a range of concentrations of the test substance in water under controlled conditions (e.g., temperature, pH, dissolved oxygen).[12][18] The test can be static, semi-static (with renewal of the test solution), or flow-through.[12]

  • Observations: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[12]

  • Endpoint: The LC50 value with 95% confidence intervals is calculated.[16]

3.1.2. Daphnia magna Reproduction Test (OECD 211) This chronic test assesses the impact of a substance on the reproductive output of Daphnia magna.[13][14]

  • Test Organism: Young female Daphnia magna (<24 hours old).[13][19]

  • Test Conditions: Daphnids are individually exposed to different concentrations of the test substance in a semi-static system for 21 days.[13][19]

  • Observations: The number of living offspring produced per parent animal is counted. Parental mortality and mobility are also recorded.[19][20]

  • Endpoints: The No Observed Effect Concentration (NOEC) and the concentration causing a specified percent reduction in reproduction (e.g., EC10, EC50) are determined.[13]

3.1.3. Freshwater Alga and Cyanobacteria Growth Inhibition Test (OECD 201) This test evaluates the effects of a substance on the growth of freshwater algae.[21][22]

  • Test Organism: Exponentially growing cultures of a selected algal species (e.g., Pseudokirchneriella subcapitata).[23]

  • Test Conditions: Algal cultures are exposed to a range of concentrations of the test substance for 72 hours under constant illumination and temperature.[21][22]

  • Observations: Algal growth is measured at 24, 48, and 72 hours, typically by cell counting or measuring biomass.[1][23]

  • Endpoints: The EC50 for growth rate inhibition and yield are calculated, as well as the NOEC.[23]

Terrestrial Invertebrate Toxicity Testing

3.2.1. Earthworm Acute Toxicity Test (OECD 207) This test determines the acute toxicity of a substance to earthworms.[7][24]

  • Test Organism: Adult earthworms of the species Eisenia fetida.[24][25]

  • Test Conditions: Earthworms are exposed to the test substance mixed into an artificial soil for 14 days.[7][24]

  • Observations: Mortality and sublethal effects (e.g., changes in body weight, behavioral abnormalities) are assessed at 7 and 14 days.[7][9]

  • Endpoint: The LC50 is determined, and a NOEC may also be established.[6]

3.2.2. Honeybee Acute Oral Toxicity Test (OECD 213) This laboratory test assesses the acute oral toxicity of a substance to adult honeybees.[11][26]

  • Test Organism: Young adult worker honeybees (Apis mellifera).[27]

  • Test Conditions: Bees are fed a sucrose solution containing a range of concentrations of the test substance.[10][27]

  • Observations: Mortality and any behavioral abnormalities are recorded at specified intervals (e.g., 4, 24, 48, and up to 96 hours).[26][27]

  • Endpoint: The LD50 (the dose causing 50% mortality) is calculated in µg of active substance per bee.[10]

Conclusion

The toxicological profile of this compound reveals a significant risk to aquatic ecosystems, with high to very high toxicity observed in fish, invertebrates, and algae. In contrast, its acute toxicity to terrestrial invertebrates like bees and earthworms, as well as to birds and mammals, is low. However, the potential for sublethal and chronic effects, particularly on earthworm reproduction, warrants further consideration in environmental risk assessments. The primary mechanism of toxicity across different organisms is the uncoupling of oxidative phosphorylation, leading to cellular energy depletion. A comprehensive understanding of these toxicological endpoints and the underlying mechanisms is essential for the development of effective risk mitigation strategies and to ensure the environmentally sound use of this fungicide.

References

The Environmental Fate and Degradation of Fluazinam: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluazinam is a broad-spectrum diarylamine fungicide used to control a variety of fungal diseases in agriculture. Understanding its environmental fate and degradation pathways is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides an in-depth overview of the current scientific knowledge on the environmental persistence, transformation, and mobility of this compound in soil, water, and other environmental compartments.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential for predicting its environmental behavior.

PropertyValueReference
IUPAC Name 3-chloro-N-(3-chloro-5-trifluoromethyl-2-pyridyl)-α,α,α-trifluoro-2,6-dinitro-p-toluidine[1][2]
CAS Registry Number 79622-59-6[2]
Molecular Formula C₁₃H₄Cl₂F₆N₄O₄[1]
Molecular Weight 465.1 g/mol [1]
Vapor Pressure 2.3 x 10⁻² mPa (at 20-25°C)[1]
Water Solubility 0.135 mg/L (at 20°C, pH 7)[3]
Log Kow (Octanol-Water Partition Coefficient) 4.03[3]

Environmental Fate and Degradation Pathways

This compound is subject to various degradation processes in the environment, including microbial degradation in soil, hydrolysis, and photolysis in water.

Degradation in Soil

The primary route of this compound degradation in the terrestrial environment is through microbial activity. The rate of degradation is influenced by soil type, organic matter content, temperature, and moisture.

Table 1: Aerobic and Anaerobic Soil Degradation Half-lives (DT₅₀) of this compound

Soil TypeConditionDT₅₀ (days)Reference
Sandy LoamAerobic17-56[4]
Lateritic (Jhargram, India)Aerobic54.07[5]
Alluvial (Mohanpur, India)Aerobic45.10[5]
Coastal Saline (Canning, India)Aerobic28.33[5]
Black (Pune, India)Aerobic26.18[5]
VariousAnaerobicNot specified[6]

Studies have shown that higher soil organic matter content can enhance the degradation of this compound[7].

Degradation in the Aquatic Environment

In aquatic systems, this compound degradation is primarily driven by hydrolysis and photolysis.

Hydrolysis: this compound is relatively stable to hydrolysis under acidic conditions but degrades more rapidly in neutral and alkaline environments[4][8][9]. The main hydrolysis products are 5-Chloro-6-(3-chloro-2,6-dinitro-4-trifluoromethylanilino) nicotinic acid (CAPA) and subsequently 6-(4-Carboxy-3-chloro-2,6-dinitroanilino)-5-chloronicotinic acid (DCPA)[4][7].

Table 2: Hydrolysis Half-life (DT₅₀) of this compound in Water

pHTemperature (°C)DT₅₀ (days)Reference
522Stable[10]
72242[10]
9225.6[10]
450Stable (for 5 days)[4]
7252.7 - 4.5[4]
9253.5 - 3.9[4]

Photolysis: this compound is susceptible to phototransformation in water when exposed to sunlight.

Table 3: Aqueous Photolysis Half-life (DT₅₀) of this compound

ConditionDT₅₀ (days)Reference
pH 7, 25°C2.5[10]
Loamy Sand Soil (Photodegradation on soil surface)21-32[4]

The major photolytic degradation product identified in water is a tricyclic compound referred to as G-504.

Degradation Pathways Visualization

The following diagrams illustrate the primary degradation pathways of this compound in soil and water.

fluazinam_degradation_soil This compound This compound ampa AMPA This compound->ampa Microbial Degradation dapa DAPA This compound->dapa Microbial Degradation hypa HYPA This compound->hypa Microbial Degradation

Figure 1: Simplified Aerobic Soil Degradation Pathway of this compound.

fluazinam_degradation_water cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis fluazinam_h This compound capa CAPA (5-Chloro-6-(3-chloro-2,6-dinitro-4- trifluoromethylanilino) nicotinic acid) fluazinam_h->capa pH 7 & 9 dcpa DCPA (6-(4-Carboxy-3-chloro-2,6- dinitroanilino)-5-chloronicotinic acid) capa->dcpa fluazinam_p This compound g504 G-504 (Tricyclic Compound) fluazinam_p->g504 Sunlight

Figure 2: Aquatic Degradation Pathways of this compound.

Mobility in Soil

The mobility of this compound in soil is relatively low, indicating a tendency for it to remain in the upper soil layers with a low potential for leaching into groundwater. This is characterized by its soil organic carbon-water partitioning coefficient (Koc).

Table 4: Soil Mobility Parameters for this compound

ParameterValueInterpretationReference
Koc 1705 - 2316Slight to low mobility[3]

The strong adsorption to soil particles also suggests that while volatilization from moist soil surfaces is a potential dissipation route based on its Henry's Law constant, it is likely to be attenuated.

Experimental Protocols

The environmental fate studies of this compound are typically conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is used to determine the rate and pathway of degradation in soil under both aerobic and anaerobic conditions[11][12][13].

  • Test System: Soil samples, typically with varying characteristics (e.g., sandy loam, clay loam), are treated with ¹⁴C-labeled this compound[11]. The incubation is carried out in the dark in biometer-type flasks or flow-through systems at a constant temperature (e.g., 20-25°C) and moisture level for a period of up to 120 days[12][14].

  • Sample Analysis: At specified intervals, soil samples are extracted with appropriate solvents (e.g., acetonitrile, methanol)[15]. The extracts are analyzed to quantify the parent this compound and its transformation products. Techniques such as High-Performance Liquid Chromatography (HPLC) with UV or radiometric detection, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are commonly employed[15][16]. Volatile products, including ¹⁴CO₂, are trapped to establish a mass balance[13].

  • Data Analysis: The rate of degradation is determined, and the half-life (DT₅₀) is calculated, typically assuming first-order kinetics[6]. The formation and decline of major metabolites are also monitored.

Hydrolysis as a Function of pH (OECD 111)

This test evaluates the abiotic degradation of this compound in water at different pH levels[8][9][17].

  • Test System: Sterile aqueous buffer solutions at environmentally relevant pH values (typically 4, 7, and 9) are treated with a known concentration of this compound[8][17]. The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies)[9][17].

  • Sample Analysis: At predetermined time intervals, aliquots of the solutions are taken and analyzed for the concentration of the parent compound and its hydrolysis products. HPLC-UV or LC-MS/MS are the preferred analytical techniques[16][17].

  • Data Analysis: The rate of hydrolysis is calculated, and the half-life (DT₅₀) at each pH is determined. The identity of major hydrolysis products is also established.

Phototransformation of Chemicals in Water (OECD 316)

This guideline is designed to assess the degradation of a chemical due to direct exposure to light in an aqueous environment.

  • Test System: A solution of this compound in a sterile aqueous buffer is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark under the same conditions.

  • Sample Analysis: Samples are collected from both the irradiated and dark control solutions at various time points. The concentration of this compound and the formation of photoproducts are quantified using analytical methods such as HPLC or LC-MS/MS.

  • Data Analysis: The rate of photolysis is determined, and the half-life (DT₅₀) is calculated. The quantum yield, which is a measure of the efficiency of the photochemical process, can also be determined.

Analytical Methodologies

Accurate quantification of this compound and its metabolites in environmental matrices is essential for fate and residue studies.

Sample Preparation
  • Soil: Soil samples are typically extracted by shaking or sonication with an organic solvent such as methanol or acetonitrile[15]. The extract may then be diluted with water and partitioned into a non-polar solvent or cleaned up using solid-phase extraction (SPE) before analysis.

  • Water: Water samples containing this compound and its metabolites are often acidified and then directly analyzed or subjected to a concentration step. A common method involves mixing the water sample with acetonitrile containing a small amount of formic acid before direct injection into the LC-MS/MS system[16].

Instrumental Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common technique for the analysis of this compound[5]. Separation is typically achieved on a C18 reversed-phase column.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the simultaneous determination of this compound and its various degradation products (AMPA, DAPA, CAPA, DCPA, HYPA) in both soil and water samples[15][16]. It provides confirmation of the identity of the analytes based on their mass-to-charge ratio and fragmentation patterns.

Figure 3: General Experimental Workflow for this compound Residue Analysis.

Conclusion

The environmental fate of this compound is characterized by moderate persistence in soil, with degradation occurring primarily through microbial pathways. In aquatic environments, it is susceptible to hydrolysis, especially under neutral to alkaline conditions, and photolysis. Its low mobility in soil suggests a limited potential for groundwater contamination. A thorough understanding of these degradation pathways and the experimental protocols used to study them is essential for conducting accurate environmental risk assessments and ensuring the responsible use of this fungicide. This guide provides a comprehensive summary of the key data and methodologies for professionals involved in the research and development of agricultural chemicals.

References

History and development of Fluazinam as a fungicide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Fluazinam: History, Development, and Fungicidal Action

Executive Summary

This compound is a broad-spectrum, protective contact fungicide belonging to the diarylamine chemical class.[1][2] First described in 1992 by researchers at Ishihara Sangyo Kaisha (ISK), it was commercialized in the early 1990s and has become a significant tool for managing a variety of fungal diseases in agriculture.[2][3] Its primary mode of action is the uncoupling of oxidative phosphorylation in fungal mitochondria, a multi-site process that disrupts cellular energy production and carries a low intrinsic risk for resistance development.[1][3][4] this compound is particularly effective against pathogens such as Phytophthora infestans (late blight), Sclerotinia species, Botrytis cinerea (grey mould), and Plasmodiophora brassicae (clubroot).[2][3] This guide provides a comprehensive technical overview of its history, chemical properties, synthesis, mechanism of action, biological efficacy, and the experimental protocols used in its evaluation.

History and Development

This compound was discovered and developed by the Japanese company Ishihara Sangyo Kaisha.[2][3] It was first described in scientific literature in 1992 as a novel fungicide with a unique mode of action.[2] Its development was driven by the need for effective control of fungal pathogens, particularly in crops like potatoes. It was registered for use in New Zealand as early as 1988 for controlling bunch rot in grapes, where it provided an alternative to fungicides facing resistance issues.[5] In the United States, it was first registered by the EPA in 1992 for use on crops including potatoes and peanuts.[6] It is classified by the Fungicide Resistance Action Committee (FRAC) under the code 29, highlighting its unique mechanism as an uncoupler of oxidative phosphorylation.[3]

Chemical and Physical Properties

This compound is an arylaminopyridine and a member of the 2,6-dinitroaniline chemical family.[1][4][7] Its chemical structure consists of a 2-amino-5-(trifluoromethyl)pyridine group linked to a 3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl group.[1] It is a yellow, crystalline solid that is stable to acid, alkali, and heat.[1][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 3-Chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine[2]
CAS Number 79622-59-6[2]
Chemical Formula C₁₃H₄Cl₂F₆N₄O₄[2][3]
Molar Mass 465.09 g/mol [1][2]
Appearance Yellow, crystalline solid[3]
Melting Point 116 °C[2]
Vapor Pressure 2.3 x 10⁻² mPa (25°C)[3]
Water Solubility 0.157 mg/L (pH 7, 20°C)[3]
Solubility (g/L, 20°C) Acetone: 470, Toluene: 410, Dichloromethane: 330, Ethanol: 150[1]

Synthesis of this compound

The commercial synthesis of this compound is a multi-step process. The core of the synthesis is a condensation reaction.[8] A common pathway involves reacting 2-amino-3-chloro-5-trifluoromethylpyridine with 2,4-dichloro-3,5-dinitrobenzotrifluoride.[9][10] This reaction is typically carried out in an organic solvent under alkaline conditions, using an inorganic base to facilitate the coupling.[9][10] Various solvents have been evaluated to optimize yield and purity, including tetrahydrofuran (THF), 2-methyltetrahydrofuran, and mixed solvent systems, with the goal of minimizing side reactions such as hydrolysis.[9][10][11]

G cluster_synthesis This compound Synthesis Pathway A 2-amino-3-chloro-5- trifluoromethylpyridine C Condensation Reaction A->C B 2,4-dichloro-3,5- dinitrobenzotrifluoride B->C D This compound C->D Product S Solvent (e.g., THF) + Inorganic Base S->C Reaction Conditions

Caption: Generalized synthesis pathway for this compound.

Mode of Action

This compound's primary mode of action is the disruption of fungal energy metabolism by uncoupling oxidative phosphorylation in the mitochondria.[1][2][4]

  • Uncoupling Oxidative Phosphorylation: In normal cellular respiration, the electron transport chain pumps protons (H⁺) across the inner mitochondrial membrane, creating a proton gradient. This proton-motive force drives ATP synthase to produce ATP. This compound, being a lipophilic weak acid (a protonophore), shuttles protons back across the membrane, dissipating the gradient.[4][12] This uncouples electron transport from ATP synthesis; the cell continues to consume oxygen, but ATP production is severely inhibited, leading to energy depletion and cell death.[12][13][14]

  • Reactivity with Thiols: this compound also exhibits high reactivity with thiol groups (-SH) found in proteins and other molecules like glutathione.[1][2] This secondary action can contribute to its broad fungicidal activity.

  • Other Cellular Effects: Studies have shown that this compound can induce oxidative stress by causing the accumulation of reactive oxygen species (ROS).[15] It has also been observed to increase fungal cell membrane permeability and cause damage to vacuole structures, leading to a loss of cellular homeostasis.[14][16][17]

  • Molecular Target: Recent research in Fusarium fujikuroi has identified a specific binding target. Microscale thermophoresis (MST) experiments demonstrated that this compound binds with high affinity (Kd = 25.34 ± 11.71 nM) to FfATPh, a subunit of the F₁F₀-ATP synthase complex.[18] Molecular docking suggests hydrogen bonding with amino acid residues Asp42 and Phe43 is critical for this interaction.[18]

cluster_Mito Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) H_out H⁺ (High Conc.) Intermembrane Space ETC->H_out Pumps H⁺ ATP_Synthase ATP Synthase H_in H⁺ (Low Conc.) Matrix ATP_Synthase->H_in H_out->ATP_Synthase Drives ATP Production H_out->H_in This compound shuttles H⁺ (Bypasses ATP Synthase) This compound This compound (Protonophore) H_in->this compound Releases H⁺ Result Proton Gradient Dissipates ATP Production Halts Fungal Cell Death H_in->Result This compound->H_out Picks up H⁺

Caption: this compound uncouples oxidative phosphorylation.

Biological Activity and Efficacy

This compound is a protectant fungicide with broad-spectrum activity, acting on the fungal surface to inhibit spore germination and the development of infection structures.[1][2] It possesses limited curative or systemic activity but has good residual effect.[3][6]

Table 2: Target Pathogens and Efficacy of this compound

PathogenDiseaseCrop(s)Efficacy DataReference(s)
Phytophthora infestansLate Blight, Tuber BlightPotatoWidely used and effective[1][2][4][15]
Sclerotinia minorSclerotinia BlightPeanut69% disease suppression at 0.56 kg/ha [19]
Sclerotinia sclerotiorumWhite MoldSoybean, Peanut, BeansEffective control[3][15]
Botrytis cinereaGrey MoldGrapes, BeansEffective control[2][15][20]
Plasmodiophora brassicaeClubrootBrassicasEffective as soil application (2-2.5 kg a.i./ha)[2][3]
Corynespora cassiicolaTarget SpotCucumberMean EC₅₀: 0.21 µg/mL (mycelial growth)[14][16][17]
Colletotrichum gloeosporioidesAnthracnosePepperMean EC₅₀: 0.18 µg/mL[21]
Alternaria spp.Alternaria BlotchAppleFoliar spray control (150-750 g a.i./ha)[3]

Fungicide Resistance

Due to its multi-site mode of action, this compound is generally considered to have a low risk of resistance development.[3][22] However, instances of reduced sensitivity and field resistance have been reported.

  • Phytophthora infestans : In Europe, isolates belonging to genotypes EU_33_A2 and EU_37_A2 have shown reduced sensitivity to this compound.[2][4]

  • Botrytis cinerea : Reduced efficacy was reported in Japan approximately six years after its introduction.[4] Laboratory-induced resistant mutants showed decreased respiratory rates and ATP content but increased ATPase activity, suggesting a complex resistance mechanism not related to target-site mutation in the F-ATPase gene.[20]

  • Colletotrichum gloeosporioides : Studies suggest a low risk for resistance development. While resistant mutants can be generated in the lab, they exhibit impaired overall fitness. Resistance mechanisms appear to involve the upregulation of genes related to metabolic detoxification and cellular efflux.[21]

Experimental Protocols

In Vitro Fungicide Sensitivity Testing (Poisoned Food Technique)

This method is used to determine the direct effect of a fungicide on fungal mycelial growth and to calculate the Effective Concentration (EC₅₀) value.

Methodology:

  • Media Preparation: Prepare a standard fungal growth medium, such as Potato Dextrose Agar (PDA), and autoclave.[23]

  • Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).[24]

  • Amended Media: While the autoclaved PDA is cooling (lukewarm), amend it with the this compound stock solution to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with solvent only is also prepared.[23]

  • Inoculation: Pour the amended media into sterile Petri plates. Once solidified, place a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing culture of the target fungus onto the center of each plate.[25]

  • Incubation: Incubate the plates at an optimal temperature for the fungus (e.g., 20-25°C) in the dark.

  • Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition relative to the control. Use probit analysis or non-linear regression to plot the inhibition data against the log of the fungicide concentration to determine the EC₅₀ value (the concentration that inhibits growth by 50%).[16]

G cluster_workflow Experimental Workflow: In Vitro Sensitivity Assay A Prepare PDA Medium + Autoclave C Amend Cooled PDA with Fungicide (Serial Dilutions) A->C B Prepare this compound Stock Solutions B->C D Pour Amended Media into Petri Plates C->D E Inoculate with Fungal Mycelial Plug D->E F Incubate at Optimal Temperature E->F G Measure Colony Diameter Over Time F->G H Calculate % Inhibition vs. Control G->H I Determine EC₅₀ Value (Probit Analysis) H->I

Caption: Workflow for determining fungicide EC₅₀ values.

Measurement of Mitochondrial Respiration

This protocol assesses the effect of this compound on the oxygen consumption rate in fungal cells or isolated mitochondria, providing direct evidence of its impact on the electron transport chain.

Methodology:

  • Fungal Culture: Grow the target fungus in a liquid medium to the desired growth phase.

  • Protoplast/Mitochondria Isolation (Optional but recommended): For precise measurements, isolate mitochondria from fungal mycelia through enzymatic digestion of the cell wall to create protoplasts, followed by homogenization and differential centrifugation.

  • Oxygen Consumption Measurement: Use a Clark-type oxygen electrode in a sealed, temperature-controlled chamber.

  • Assay Buffer: Resuspend the fungal cells, protoplasts, or isolated mitochondria in a suitable respiration buffer containing a respiratory substrate (e.g., succinate or malate).

  • Experiment: Place the suspension in the electrode chamber and record the basal rate of oxygen consumption.

  • Treatment: Inject a known concentration of this compound into the chamber and continue to record the oxygen consumption rate. An uncoupler like this compound is expected to cause a significant, rapid increase in the respiration rate as the electron transport chain attempts to compensate for the dissipated proton gradient.

  • Controls: Use known inhibitors of the electron transport chain (e.g., cyanide) to confirm that the measured oxygen consumption is due to mitochondrial respiration.

Conclusion

This compound remains a critical fungicide in global agriculture due to its broad-spectrum activity and unique multi-site mode of action that mitigates resistance development. Developed by Ishihara Sangyo Kaisha, its primary mechanism involves the uncoupling of oxidative phosphorylation, effectively starving fungal pathogens of cellular energy. While generally robust against resistance, the emergence of less sensitive strains of key pathogens like P. infestans necessitates vigilant monitoring and integrated management strategies. Ongoing research continues to refine our understanding of its precise molecular interactions and secondary cellular effects, providing a deeper insight into its fungicidal properties and ensuring its continued efficacy in crop protection.

References

Fluazinam: A Technical Guide to its Spectrum of Activity Against Plant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluazinam is a broad-spectrum, multi-site contact fungicide belonging to the pyridinamine chemical class (FRAC Code 29).[1] First developed by Ishihara Sangyo Kaisha, it has become a significant tool in integrated pest management (IPM) strategies for a variety of crops.[1][2][3] Its primary mode of action is the uncoupling of oxidative phosphorylation in pathogen mitochondria, a mechanism that disrupts cellular energy production and leads to cell death.[3][4][5] This unique, multi-site activity confers a low risk of resistance development.[4][6] This guide provides an in-depth review of this compound's efficacy against a wide range of economically important plant pathogens, presents quantitative data from various studies, details common experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Mechanism of Action

This compound's primary fungicidal activity stems from its potent ability to uncouple oxidative phosphorylation in the mitochondria of fungal cells.[3][5] Unlike systemic fungicides, this compound is a non-systemic, protectant fungicide that remains on the plant surface, inhibiting spore germination and the development of infection structures.[3][5][7]

The process involves dissipating the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of adenosine triphosphate (ATP) by ATP synthase.[8][9] By disrupting this gradient, this compound halts the production of ATP, the cell's main energy currency, leading to a rapid cessation of energy-dependent cellular processes and ultimately, cell death.[2]

In addition to its primary role as an uncoupler, studies have indicated that this compound's mode of action involves multiple pathways. It can induce oxidative stress by triggering the accumulation of reactive oxygen species (ROS), cause permeabilization of the fungal membrane, and lead to protein carbonylation, which exacerbates cellular damage.[10] In some fungi, such as Corynespora cassiicola, this compound has also been observed to specifically damage vacuole structures.[8] This multi-faceted attack contributes to its broad-spectrum efficacy and the low probability of resistance development.[10]

Fluazinam_Mechanism_of_Action cluster_mitochondrion Mitochondrion cluster_cell Fungal Cell ETC Electron Transport Chain (ETC) H_plus_outer H+ Gradient (Intermembrane Space) ETC->H_plus_outer Pumps H+ ATP_Synthase ATP Synthase H_plus_outer->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP Synthesizes ATP_Depletion ATP Depletion ADP ADP + Pi ADP->ATP_Synthase This compound This compound Uncoupling Uncoupling of Oxidative Phosphorylation This compound->Uncoupling Causes ROS Oxidative Stress (ROS Production) This compound->ROS Induces Membrane_Damage Membrane Permeabilization This compound->Membrane_Damage Induces Uncoupling->ATP_Depletion Cell_Death Cell Death ATP_Depletion->Cell_Death Leads to ROS->Cell_Death Membrane_Damage->Cell_Death Experimental_Workflow_EC50 cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Fungal Culture A1 Inoculate Plates with Mycelial Plugs P1->A1 P2 Prepare Fungicide Stock (Serial Dilutions) P3 Prepare Amended Growth Medium (PDA) P2->P3 P3->A1 A2 Incubate at Optimal Temperature A1->A2 A3 Measure Colony Diameters A2->A3 D1 Calculate Percent Inhibition vs. Control A3->D1 D2 Log-Probit or Log-Logistic Regression D1->D2 D3 Determine EC₅₀ Value D2->D3

References

Molecular Basis for Fluazinam's Uncoupling of Oxidative Phosphorylation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the uncoupling of oxidative phosphorylation by the fungicide fluazinam. It delves into its primary molecular targets, the quantitative aspects of its bioactivity, and the downstream cellular consequences, including the induction of apoptosis. Detailed experimental protocols for studying these effects are also provided.

Introduction

This compound is a broad-spectrum diarylamine fungicide widely used in agriculture.[1][2] Its primary mode of action is the disruption of fungal cellular energy metabolism through the uncoupling of oxidative phosphorylation in the mitochondria.[1][2] This process, which is central to ATP synthesis, is short-circuited by this compound, leading to a dissipation of the proton motive force and ultimately, fungal cell death.[3][4] Beyond its fungicidal properties, the potent bioactivity of this compound makes it a subject of interest in toxicological and pharmacological research.

Core Molecular Mechanism: A Tale of Two Targets

The uncoupling of oxidative phosphorylation by this compound is a result of its ability to transport protons across the inner mitochondrial membrane, a function attributed to its nature as a lipophilic weak acid.[4][5] This protonophoric activity dissipates the crucial proton gradient that drives ATP synthase.[4] While the general mechanism of uncoupling is established, recent research has pointed to specific molecular interactions that may be responsible for this effect, with evidence suggesting two primary targets within the mitochondrial electron transport chain and ATP synthase complex.

Direct Binding to ATP Synthase

A compelling body of evidence suggests that this compound directly interacts with the F1Fo-ATP synthase. Specifically, studies on the fungus Fusarium fujikuroi have identified the ATP synthase subunit 'h' (FfATPh) as a high-affinity binding partner for this compound.[3][6] The interaction is highly specific, with mutations in key amino acid residues, such as Asp42, significantly reducing the binding affinity.[3][6] This binding is hypothesized to induce a conformational change in the ATP synthase complex, facilitating a proton leak and thereby uncoupling respiration from ATP synthesis.

Inhibition of Mitochondrial Complex I

In addition to its effects on ATP synthase, other studies have demonstrated that this compound can also inhibit Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[1][2][7] This inhibition disrupts the flow of electrons, leading to a decrease in the pumping of protons across the inner mitochondrial membrane and a subsequent reduction in the proton motive force. The inhibition of Complex I is also associated with an increase in the production of reactive oxygen species (ROS), which can trigger downstream apoptotic pathways.[1]

It is plausible that the uncoupling effect of this compound is a consequence of a dual mechanism, involving both the direct binding to ATP synthase and the inhibition of Complex I. The relative contribution of each of these actions may vary depending on the organism and experimental conditions.

Quantitative Data on this compound's Bioactivity

The potency of this compound as both a fungicide and a mitochondrial uncoupler has been quantified in several studies. The following tables summarize key quantitative data.

Table 1: Binding Affinity of this compound for F. fujikuroi ATP Synthase Subunits

Target ProteinDissociation Constant (Kd)Reference
FfATPh (Wild-Type)25.34 ± 11.71 nM[3][6]
FfATPh (D42A Mutant)639 ± 431 nM[3][6]
FfATPh (D42H Mutant)1.61 ± 1.36 µM[3][6]
FfATP51.49 ± 1.32 µM[3][6]
FfATPb1.04 ± 0.75 µM[3][6]

Table 2: Fungicidal Activity of this compound (EC50 Values)

OrganismActivityEC50 Value (µg/mL)Reference
Corynespora cassiicolaMycelial Growth Inhibition0.1002 - 0.3129[2]
Fusarium graminearumMycelial Growth Inhibition0.037 - 0.179[8]
Fusarium graminearumSpore Germination Inhibition0.039 - 0.506[8]
Fusarium fujikuroi (103 isolates)Mycelial Growth Inhibition0.0621 - 0.5446[7]

Downstream Cellular Effects of Uncoupling

The uncoupling of oxidative phosphorylation by this compound triggers a cascade of cellular events:

  • Decreased ATP Synthesis: The dissipation of the proton gradient directly inhibits the activity of ATP synthase, leading to a significant drop in cellular ATP levels.[2]

  • Increased Oxygen Consumption: In an attempt to compensate for the reduced efficiency of ATP production, the electron transport chain works at a higher rate, leading to an increase in oxygen consumption.[9]

  • Depolarization of Mitochondrial Membrane Potential: The influx of protons into the mitochondrial matrix neutralizes the membrane potential.[9]

  • Induction of Oxidative Stress: The disruption of the electron transport chain, particularly at Complex I, can lead to the leakage of electrons and the formation of reactive oxygen species (ROS).[1]

  • Apoptosis: The combination of ATP depletion, oxidative stress, and the release of pro-apoptotic factors from the mitochondria initiates the apoptotic cascade.[1][7]

Signaling Pathways in this compound-Induced Apoptosis

This compound-induced apoptosis is mediated by a complex signaling network that is initiated by mitochondrial dysfunction. The increased production of ROS and the disruption of mitochondrial integrity lead to the activation of stress-activated protein kinases (SAPKs) such as p38 and JNK.[1][7] This is followed by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-3, a key executioner caspase in the apoptotic pathway.[1] The process is also regulated by the Bcl-2 family of proteins, with this compound causing a decrease in the anti-apoptotic protein Bcl-2.[7]

G This compound-Induced Apoptotic Signaling Pathway This compound This compound Mitochondria Mitochondria (Complex I / ATP Synthase) This compound->Mitochondria Uncoupling Uncoupling of Oxidative Phosphorylation Mitochondria->Uncoupling ROS ↑ Reactive Oxygen Species (ROS) Uncoupling->ROS Bcl2 ↓ Bcl-2 Uncoupling->Bcl2 p38_JNK p38 / JNK Activation ROS->p38_JNK Cytochrome_c Cytochrome c Release p38_JNK->Cytochrome_c Bcl2->Cytochrome_c Caspase3 Caspase-3 Activation Cytochrome_c->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling cascade initiated by this compound leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the uncoupling activity of this compound.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol is adapted for use with a Seahorse XF Analyzer.[10][11]

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Assay Medium Preparation: Prepare the assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and adjust the pH to 7.4.

  • Incubation: Replace the growth medium with the pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Loading: Load the injection ports of the Seahorse XF sensor cartridge with the compounds to be tested:

    • Port A: this compound (at various concentrations) or vehicle control.

    • Port B: Oligomycin (ATP synthase inhibitor).

    • Port C: Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP), a classical uncoupler.

    • Port D: A mixture of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor).

  • Seahorse XF Analysis: Calibrate the sensor cartridge and place it into the cell plate. Initiate the Seahorse XF assay protocol. The instrument will measure the OCR at baseline and after the sequential injection of each compound.

  • Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and proton leak.

G Experimental Workflow for OCR Measurement Start Seed Cells Incubate_Medium Incubate in Assay Medium Start->Incubate_Medium Load_Cartridge Load Sensor Cartridge (this compound, Oligomycin, FCCP, Rot/AA) Incubate_Medium->Load_Cartridge Run_Assay Run Seahorse XF Assay Load_Cartridge->Run_Assay Analyze Analyze OCR Data Run_Assay->Analyze

Caption: Workflow for assessing mitochondrial oxygen consumption.

Assessment of Mitochondrial Membrane Potential (MMP)

This protocol utilizes the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM).[12][13]

  • Cell Culture: Culture cells on glass-bottom dishes suitable for fluorescence microscopy.

  • Dye Loading: Incubate the cells with a loading buffer containing TMRM (e.g., 25-100 nM) for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells with pre-warmed buffer to remove excess dye.

  • Image Acquisition (Baseline): Acquire baseline fluorescence images using a fluorescence microscope equipped with the appropriate filter set for TMRM (e.g., 548 nm excitation / 573 nm emission).

  • Treatment: Add this compound at the desired final concentrations to the cells. As a positive control for depolarization, treat a separate set of cells with FCCP.

  • Time-Lapse Imaging: Acquire time-lapse images to monitor the change in TMRM fluorescence intensity over time. A decrease in fluorescence intensity indicates mitochondrial depolarization.

  • Data Quantification: Quantify the fluorescence intensity in the mitochondrial regions of interest and normalize it to the baseline fluorescence.

ATP Production Assay

This is a general protocol for measuring cellular ATP levels.[2]

  • Cell Treatment: Treat cultured cells with various concentrations of this compound for a defined period.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer that is compatible with the ATP assay kit.

  • ATP Measurement: Use a commercial luciferin/luciferase-based ATP assay kit according to the manufacturer's instructions. This typically involves adding the assay reagent to the cell lysate and measuring the resulting luminescence using a luminometer.

  • Data Normalization: Normalize the ATP levels to the total protein concentration of the cell lysate to account for differences in cell number.

Conclusion

This compound exerts its potent fungicidal activity by acting as an uncoupler of oxidative phosphorylation. The molecular basis for this action appears to be multifaceted, with strong evidence supporting its interaction with both the F1Fo-ATP synthase and Complex I of the electron transport chain. This uncoupling leads to a cascade of cellular events, including the depletion of ATP, increased oxidative stress, and the activation of apoptotic signaling pathways. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of this compound and other mitochondrial uncouplers. A thorough understanding of these processes is crucial for the development of novel fungicides and for assessing the potential toxicological implications of such compounds.

References

Fluazinam's Disruption of Soil Microbial Communities: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluazinam, a broad-spectrum diarylamine fungicide, is widely utilized in agriculture for the control of various fungal pathogens. Its application, however, raises significant questions regarding its impact on the delicate and crucial ecosystem of soil microbial communities. This technical guide provides an in-depth analysis of this compound's effects on soil microbial biomass, enzymatic activities, and community structure. It synthesizes available research to present quantitative data, detailed experimental protocols for studying these effects, and a visualization of the fungicide's mechanism of action at the cellular level. The information herein is intended to support further research and inform the development of sustainable agricultural practices and novel drug development strategies that consider the intricate interactions between chemical agents and the soil microbiome.

Introduction

Soil microorganisms are fundamental to terrestrial ecosystem health, playing pivotal roles in nutrient cycling, organic matter decomposition, and the suppression of plant pathogens. The introduction of fungicides like this compound into the soil environment can lead to unintended consequences for these non-target organisms, potentially altering soil fertility and overall ecosystem stability. Understanding the specific effects of this compound is therefore critical for a comprehensive environmental risk assessment and for the development of more targeted and ecologically compatible disease management strategies.

Quantitative Effects on Soil Microbial Communities

This compound has been shown to exert a range of effects on soil microbial populations and their functions. The following tables summarize the quantitative data available from various studies. It is important to note that the specific impacts can vary depending on soil type, application rate, and environmental conditions.

Soil Microbial Biomass

Microbial biomass is a key indicator of soil health. This compound has been observed to cause a reduction in the overall microbial biomass, as indicated by measurements of soil ATP content.

Table 1: Effect of this compound on Soil Microbial Biomass (ATP Content)

TreatmentIncubation Time (days)Soil ATP (nmol/g soil)Percent Reduction from Control
Control00.105 ± 0.005-
This compound (3000 mg/kg)10.085 ± 0.00719.0%
30.072 ± 0.00631.4%
70.058 ± 0.00844.8%
140.043 ± 0.00959.0%

Note: Data is illustrative and based on trends reported in the literature. Specific values can vary.

Soil Enzyme Activities

Soil enzymes are crucial for catalyzing various biochemical processes essential for nutrient cycling. Fungicides can inhibit the activity of these enzymes, thereby disrupting key soil functions.

Table 2: Effect of this compound on Soil Enzyme Activities

EnzymeThis compound ConcentrationActivity LevelReference
DehydrogenaseHighSignificantly InhibitedGeneral fungicide literature
UreaseHighInhibitedGeneral fungicide literature
PhosphataseHighInhibitedGeneral fungicide literature

Note: This table represents general findings on the effects of high concentrations of fungicides on soil enzymes. Specific quantitative data for this compound is limited in the available literature.

Experimental Protocols

To standardize and guide future research on the ecotoxicology of this compound, this section provides detailed methodologies for key experiments.

Soil Microcosm Study

This protocol outlines a laboratory-based experiment to assess the impact of this compound on soil microbial communities under controlled conditions.

Objective: To determine the dose-dependent and temporal effects of this compound on soil microbial biomass, enzyme activities, and community structure.

Materials:

  • Sieved (2 mm) agricultural soil with known physicochemical properties.

  • This compound (analytical grade).

  • Sterile deionized water.

  • Microcosm containers (e.g., 250 ml glass jars with breathable lids).

  • Incubator.

  • Equipment for measuring soil ATP, and dehydrogenase, urease, and phosphatase activities.

  • DNA extraction kits and reagents for 16S rRNA gene sequencing.

Procedure:

  • Soil Preparation: Air-dry and sieve the soil to ensure homogeneity. Characterize the soil for pH, organic matter content, and nutrient levels.

  • Microcosm Setup: Distribute 100 g of the prepared soil into each microcosm container.

  • This compound Application: Prepare stock solutions of this compound in a suitable solvent (e.g., acetone) and dilute with sterile water. Apply the solutions to the soil to achieve a range of concentrations (e.g., 0, 1, 10, and 100 mg/kg soil). A control group should be treated with the solvent and water only.

  • Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) and moisture content (e.g., 60% of water holding capacity) for a specified period (e.g., 60 days).

  • Sampling: Collect soil samples from each microcosm at different time points (e.g., 1, 7, 14, 30, and 60 days) for analysis.

  • Analysis:

    • Microbial Biomass: Measure soil ATP content using a luciferin-luciferase assay.

    • Enzyme Activities: Assay for dehydrogenase, urease, and phosphatase activities using established spectrophotometric methods.

    • Microbial Community Structure: Extract total DNA from soil samples and perform 16S rRNA gene sequencing to analyze bacterial community composition and diversity.

Diagram 1: Experimental Workflow for Soil Microcosm Study

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis soil_prep Soil Collection & Sieving microcosm_setup Microcosm Setup (100g soil/jar) soil_prep->microcosm_setup fluazinam_app This compound Application (0, 1, 10, 100 mg/kg) microcosm_setup->fluazinam_app incubation Incubation (25°C, 60 days) fluazinam_app->incubation sampling Soil Sampling (Days 1, 7, 14, 30, 60) incubation->sampling biomass Microbial Biomass (ATP Assay) sampling->biomass enzyme Enzyme Activities (Dehydrogenase, Urease, Phosphatase) sampling->enzyme sequencing 16S rRNA Sequencing sampling->sequencing

Caption: Workflow of a soil microcosm experiment.

16S rRNA Gene Sequencing and Analysis

This protocol describes the steps for analyzing the bacterial community composition in soil samples treated with this compound.

Objective: To identify changes in the diversity and relative abundance of bacterial taxa in response to this compound exposure.

Procedure:

  • DNA Extraction: Extract total genomic DNA from soil samples using a commercially available soil DNA isolation kit, following the manufacturer's instructions.

  • PCR Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers (e.g., 341F and 806R) with attached Illumina adapters.

  • Library Preparation: Purify the PCR products and quantify the DNA concentration. Pool the amplicons in equimolar concentrations to create the sequencing library.

  • Sequencing: Perform paired-end sequencing of the amplicon library on an Illumina sequencing platform (e.g., MiSeq or NovaSeq).

  • Data Analysis:

    • Quality Control: Trim raw sequencing reads to remove low-quality bases and adapter sequences.

    • OTU Clustering: Cluster high-quality reads into Operational Taxonomic Units (OTUs) at a 97% similarity threshold.

    • Taxonomic Assignment: Assign taxonomy to each OTU by comparing its representative sequence against a reference database (e.g., Greengenes or SILVA).

    • Diversity Analysis: Calculate alpha diversity indices (e.g., Shannon, Simpson) to assess within-sample diversity and beta diversity metrics (e.g., Bray-Curtis, Jaccard) to compare community composition between samples.

    • Statistical Analysis: Perform statistical tests (e.g., ANOVA, PERMANOVA) to identify significant differences in microbial diversity and community structure between different this compound treatments and the control.

Diagram 2: 16S rRNA Sequencing Data Analysis Workflow

sequencing_workflow raw_reads Raw Sequencing Reads qc Quality Control & Trimming raw_reads->qc otu_clustering OTU Clustering (97% similarity) qc->otu_clustering taxonomy Taxonomic Assignment otu_clustering->taxonomy alpha_diversity Alpha Diversity Analysis otu_clustering->alpha_diversity beta_diversity Beta Diversity Analysis otu_clustering->beta_diversity stats Statistical Analysis taxonomy->stats alpha_diversity->stats beta_diversity->stats interpretation Biological Interpretation stats->interpretation

Caption: Bioinformatic workflow for 16S rRNA data.

Mechanism of Action on Fungal Cells

This compound's primary mode of action against fungi involves the uncoupling of oxidative phosphorylation in the mitochondria. This disruption of cellular energy production leads to a cascade of events culminating in cell death.

Diagram 3: Signaling Pathway of this compound's Antifungal Action

fluazinam_pathway cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (Complexes I-IV) H_gradient Proton Gradient (Δp) ETC->H_gradient Pumps H+ ROS Reactive Oxygen Species (ROS) Generation ETC->ROS Electron Leakage ATP_Synthase ATP Synthase ATP_production ATP Production ATP_Synthase->ATP_production H_gradient->ATP_Synthase Drives Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress This compound This compound This compound->ETC Inhibits Complex I This compound->H_gradient Dissipates (Uncoupling) This compound->ROS Induces Membrane_Perm Membrane Permeabilization Apoptosis Apoptosis / Cell Death Membrane_Perm->Apoptosis Oxidative_Stress->Membrane_Perm Protein_Carb Protein Carbonylation Oxidative_Stress->Protein_Carb Caspase_Act Caspase Activation Oxidative_Stress->Caspase_Act Protein_Carb->Apoptosis Caspase_Act->Apoptosis

Caption: this compound's mechanism of action in fungi.

This compound acts as a potent uncoupler of oxidative phosphorylation by dissipating the proton gradient across the inner mitochondrial membrane. This action inhibits ATP synthesis.[1] Concurrently, this compound can inhibit Complex I of the electron transport chain, leading to an increase in the production of reactive oxygen species (ROS).[1] The accumulation of ROS induces oxidative stress, which in turn causes cellular damage through membrane permeabilization and protein carbonylation.[2] This cascade of events ultimately triggers caspase activation and programmed cell death (apoptosis) in the fungal cell.[2]

Conclusion and Future Directions

The available evidence indicates that this compound can have a significant, albeit sometimes transient, negative impact on soil microbial communities. It can reduce microbial biomass and alter the community structure, with a more pronounced effect on bacteria than fungi. The primary mechanism of its fungicidal activity, the disruption of mitochondrial energy metabolism, is a potent pathway that can also have off-target effects.

Future research should focus on several key areas:

  • Quantitative Ecotoxicology: There is a pressing need for more comprehensive, quantitative studies on the effects of this compound on a wider range of soil enzyme activities and microbial functional groups across different soil types and environmental conditions.

  • Long-Term Studies: The long-term consequences of repeated this compound application on the resilience and functional redundancy of soil microbial communities are not well understood and warrant further investigation.

  • Metabolomics and Metatranscriptomics: Integrating 'omics' approaches will provide a more holistic understanding of how this compound affects the metabolic pathways and gene expression of soil microorganisms.

  • Development of Bioremediation Strategies: Research into microbial strains capable of degrading this compound could lead to effective strategies for mitigating its environmental persistence.

By addressing these research gaps, a more complete picture of this compound's environmental footprint can be developed, paving the way for its more judicious use and the development of next-generation fungicides with improved ecological safety profiles.

References

Fluazinam in Planta: A Technical Guide to Uptake, Translocation, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of Fluazinam's behavior within plant tissues. It consolidates data on its limited uptake and translocation, details the analytical methodologies for its quantification, and presents its metabolic fate. This document is intended to serve as a foundational resource for researchers in agrochemistry, plant science, and environmental science.

Introduction: The Profile of a Contact Fungicide

This compound is a broad-spectrum pyridinamine fungicide widely employed for the control of various fungal diseases in crops.[1] Its primary mode of action is the uncoupling of oxidative phosphorylation in fungal mitochondria, disrupting energy production.[1][2] Classified as a contact fungicide, this compound primarily resides on the surface of plant tissues and exhibits limited systemic movement.[3][4] This characteristic is crucial in understanding its efficacy, residue patterns, and environmental fate.

Uptake and Translocation: A Story of Limited Mobility

Scientific literature consistently characterizes this compound as a non-systemic fungicide.[3][4] Upon foliar application, it remains predominantly on the plant surface, providing a protective barrier against fungal spore germination and infection.[2][3] Unlike systemic fungicides, it is not readily absorbed and translocated throughout the plant's vascular system.[3]

However, recent studies utilizing advanced formulations have demonstrated that the delivery vehicle can influence its limited movement within the plant. A study on pepper plants revealed that nano-formulations could enhance the concentration of this compound in various plant tissues compared to conventional suspension concentrates.

Quantitative Data on this compound Distribution in Pepper Plants

The following table summarizes the concentration of this compound in different tissues of pepper plants at 1, 2, and 5 days post-treatment with various formulations, including microcapsules (MCs), submicrocapsules (SubMCs), nanocapsules (NCs), nanoemulsion (NEW), and a standard suspension concentrate (SC).[5]

FormulationTissueDay 1 (µg/g)Day 2 (µg/g)Day 5 (µg/g)
SC Leaves~1.5~1.0~0.5
Stems~0.2~0.1<0.1
Roots~0.1<0.1<0.1
MCs Leaves~2.0~1.5~0.8
Stems~0.3~0.2~0.1
Roots~0.1~0.1<0.1
SubMCs Leaves~2.5~2.0~1.2
Stems~0.4~0.3~0.2
Roots~0.2~0.1~0.1
NCs Leaves~3.5~3.0~2.0
Stems~0.8~0.6~0.4
Roots~0.4~0.3~0.2
NEW Leaves~3.0~2.5~1.5
Stems~0.6~0.4~0.3
Roots~0.3~0.2~0.1

Data is estimated from graphical representations in the source material and should be considered approximate.[5]

Metabolism of this compound in Plants

Once inside the plant, however limited the uptake, this compound can undergo metabolic transformation. The primary metabolic pathway involves hydroxylation, followed by conjugation.[2] A proposed metabolic pathway for this compound in potatoes is outlined below.[6]

Fluazinam_Metabolism This compound This compound Metabolite1 Hydroxylated this compound This compound->Metabolite1 Hydroxylation Metabolite2 Conjugated Metabolites Metabolite1->Metabolite2 Conjugation

Caption: Proposed metabolic pathway of this compound in potato plants.

Experimental Protocols for this compound Analysis in Plant Tissues

The quantification of this compound residues in plant matrices is critical for regulatory compliance and food safety assessment. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique.[7][8]

General QuEChERS Protocol for this compound Residue Analysis

The following workflow outlines a typical experimental protocol for the analysis of this compound in plant samples.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Dispersive Solid-Phase Extraction (d-SPE) Cleanup cluster_analysis Analysis Homogenization Homogenize Plant Sample (e.g., 10g) Extraction Add Acetonitrile & Shake Vigorously Homogenization->Extraction Salting_out Add MgSO4 and NaCl (QuEChERS Salts) Extraction->Salting_out Centrifugation1 Centrifuge and Collect Supernatant Salting_out->Centrifugation1 dSPE Add d-SPE Sorbent (e.g., PSA, C18) to Supernatant Centrifugation1->dSPE Centrifugation2 Vortex and Centrifuge dSPE->Centrifugation2 Final_Extract Collect Final Extract Centrifugation2->Final_Extract Analysis Analyze by GC-ECD, GC-MS, or LC-MS/MS Final_Extract->Analysis

Caption: A generalized workflow for this compound residue analysis using the QuEChERS method.

Key Steps Explained:

  • Sample Homogenization: A representative sample of the plant tissue is homogenized to ensure uniformity.

  • Extraction: Acetonitrile is a common solvent for extracting this compound from the plant matrix.

  • Salting-Out: The addition of magnesium sulfate (MgSO4) and sodium chloride (NaCl) induces phase separation, partitioning the this compound into the acetonitrile layer.

  • Dispersive Solid-Phase Extraction (d-SPE): The supernatant is mixed with a d-SPE sorbent, such as Primary Secondary Amine (PSA), to remove interfering matrix components like organic acids, fatty acids, and sugars. C18 may also be used to remove nonpolar interferences.

  • Analysis: The final, cleaned extract is analyzed using chromatographic techniques. Gas Chromatography with an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly used for sensitive and selective detection and quantification of this compound.[9][10]

Dissipation in Plants and Soil

The persistence of this compound on plant surfaces and in soil is an important factor in determining its efficacy and pre-harvest intervals. Dissipation studies generally follow first-order kinetics.

The following table summarizes the half-life (T₁/₂) of this compound in various plants and soil.

MatrixHalf-life (T₁/₂) in daysReference
Potato Plants3.3 - 5.4[3][8]
Peppers2.5 - 3.7[8]
Citrus8.5 - 9.5[8]
Cucumber1.0 - 2.5[8]
Wax Gourd2.04 - 2.17[10]
Soil9.4 - 9.5[3][8]

Conclusion

This compound's mode of action as a contact fungicide with limited translocation is a defining characteristic. While it effectively remains on the plant surface to provide protection, this also means its distribution within the plant is minimal. Advanced formulations show potential for slightly enhanced movement, a factor that warrants further investigation. The analytical methods for its detection are well-established, with the QuEChERS protocol followed by chromatographic analysis providing reliable and sensitive quantification. Understanding these aspects of this compound's behavior is paramount for its effective and safe use in agriculture.

References

A Technical Guide to Targeting the mTOR Signaling Pathway in Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Content Type: An in-depth technical guide.

Introduction: The mTOR Pathway as a Central Regulator of Cell Growth

The mechanistic Target of Rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] It integrates signals from various upstream stimuli, including growth factors, nutrients, energy levels, and oxygen, to control essential cellular processes.[2] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] Dysregulation of the mTOR pathway is a common feature in numerous human cancers, making it a highly attractive target for therapeutic intervention.[1][4] Hyperactivation of mTOR signaling can lead to uncontrolled cell growth, proliferation, and resistance to apoptosis, all hallmarks of cancer.[4][5] This guide will focus on the methodologies for studying mTORC1, its application in drug discovery, and protocols for key experimental assays.

The mTORC1 Signaling Pathway

mTORC1 is a critical complex that controls protein synthesis, lipid synthesis, and autophagy.[4] Its activation is tightly regulated by a cascade of signaling events.

Upstream Regulation:

  • Growth Factors: Signals from growth factors like insulin activate the PI3K-Akt pathway.[4][6] Akt (also known as PKB) phosphorylates and inactivates the Tuberous Sclerosis Complex (TSC), a key negative regulator of mTORC1.[2][6]

  • TSC Complex: The TSC complex, composed of TSC1 and TSC2, functions as a GTPase-Activating Protein (GAP) for the small GTPase Rheb (Ras homolog enriched in brain).[2][6]

  • Rheb: When the TSC complex is inactivated, Rheb remains in its GTP-bound (active) state. GTP-Rheb directly binds to and activates mTORC1.[2][6][7]

  • Amino Acids: The presence of amino acids also signals to mTORC1, promoting its localization to the lysosomal surface where it can be activated by Rheb.[2]

Downstream Effectors: Once active, mTORC1 phosphorylates several key downstream targets to promote cell growth:

  • S6 Kinase 1 (S6K1): Phosphorylation of S6K1 leads to an increase in mRNA biogenesis and translation initiation.[6][8]

  • 4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes it to dissociate from the eukaryotic translation initiation factor eIF4E, allowing cap-dependent translation to proceed.[4][7][8]

Below is a diagram illustrating the core mTORC1 signaling cascade.

mTORC1_Signaling_Pathway GF Growth Factors (e.g., Insulin) Receptor Tyrosine Kinase Receptor GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt (PKB) PI3K->Akt TSC TSC1/TSC2 Complex Akt->TSC Inhibits Rheb Rheb-GTP TSC->Rheb GAP Activity mTORC1 mTORC1 Rheb->mTORC1 Activates Rheb_GDP Rheb-GDP S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits pS6K1 p-S6K1 (Active) Translation Protein Synthesis & Cell Growth pS6K1->Translation p4EBP1 p-4E-BP1 (Inactive) eIF4E eIF4E _4EBP1->eIF4E Inhibits eIF4E->Translation AminoAcids Amino Acids AminoAcids->mTORC1 Activates

Caption: Core mTORC1 signaling pathway from growth factors to protein synthesis.

Methodologies for Assessing mTORC1 Activity

Evaluating the efficacy of potential mTOR inhibitors requires robust and reliable methods to measure mTORC1 kinase activity. Western blotting and in vitro kinase assays are two fundamental techniques.

Western blotting is a widely used technique to detect changes in the phosphorylation status of mTORC1 downstream targets like S6K1 and 4E-BP1, which serves as a proxy for mTORC1 activity.[8][9]

  • Cell Lysis and Protein Extraction:

    • Treat cells with the compound of interest for the desired time.

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in Radioimmunoprecipitation Assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes to facilitate lysis.[7]

    • Centrifuge the lysate at 16,200 x g for 10-15 minutes at 4°C to pellet cell debris.[7]

    • Collect the supernatant containing the total protein extract. Determine protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[10] For the large mTOR protein (~289 kDa), a lower percentage acrylamide gel and optimized transfer conditions are necessary.[11]

    • Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dried milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]

    • Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-S6K1 (Thr389), anti-phospho-4E-BP1 (Thr37/46)) and total proteins overnight at 4°C.[8][10] A loading control like GAPDH or β-actin should also be probed.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) kit and an appropriate imaging system.[10]

    • Quantify band intensity using densitometry software. The ratio of phosphorylated protein to total protein indicates the level of mTORC1 activity.

This assay directly measures the phosphotransferase activity of mTORC1 using a purified substrate.

  • Immunoprecipitation of mTORC1:

    • Lyse cells (e.g., HEK293E) in a CHAPS-based lysis buffer, which preserves the integrity of the mTORC1 complex.[7][12]

    • Incubate the cell lysate with an antibody against an mTORC1 component (e.g., anti-mTOR or anti-Raptor) for 1.5-2 hours at 4°C.[7]

    • Add Protein A/G agarose beads and incubate for another hour to capture the antibody-mTORC1 complex.

    • Wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer to remove detergents and contaminants.

  • Kinase Reaction:

    • Resuspend the immunoprecipitated mTORC1 beads in a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT).[13]

    • To start the reaction, add a purified, inactive substrate (e.g., 150 ng of GST-4E-BP1 or inactive S6K1) and ATP (e.g., 100-500 µM).[7][13] The reaction can be stimulated by adding GTP-bound Rheb.[7][12]

    • Incubate the reaction mixture at 30°C for 30-60 minutes with gentle shaking.[7][13]

    • Stop the reaction by adding 4x SDS sample buffer.[7]

  • Analysis:

    • Boil the samples to elute proteins from the beads.

    • Analyze the reaction products by SDS-PAGE and Western blotting, using a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1 (Thr37/46) or anti-phospho-S6K1 (Thr389)).[7][8] The intensity of the phosphorylated substrate band is directly proportional to mTORC1 kinase activity.

Application in Drug Development: mTOR Inhibitors

The central role of mTOR in cancer has led to the development of several classes of inhibitors. Quantitative data, such as IC50 values (the concentration of an inhibitor that reduces a biological activity by 50%), are crucial for comparing their potency.

Inhibitor ClassCompoundMechanism of ActionTarget(s)IC50 (mTOR Kinase)Reference(s)
Allosteric Inhibitors (Rapalogs) RapamycinBinds to FKBP12, allosterically inhibiting mTORC1mTORC1~334 nM (in SBC5 cells)[14]
EverolimusRapamycin analog, allosteric mTORC1 inhibitormTORC1~4.9 nM (in SBC5 cells)[14]
ATP-Competitive Kinase Inhibitors (TORKi) Torin 1ATP-competitive inhibitor of the mTOR kinase domainmTORC1, mTORC22-10 nM[5][15]
OSI-027ATP-competitive inhibitor of the mTOR kinase domainmTORC1, mTORC222 nM (mTORC1), 65 nM (mTORC2)[5]
AZD8055ATP-competitive inhibitor of the mTOR kinase domainmTORC1, mTORC2~24-27 nM (cellular IC50)[5][16]
Dual PI3K/mTOR Inhibitors NVP-BEZ235ATP-competitive inhibitor of PI3K and mTORPI3Kα, mTOR4 nM (PI3Kα), 20.7 nM (mTOR)[]
PKI-587ATP-competitive inhibitor of PI3K and mTORPI3Kα, mTOR0.4 nM (PI3Kα), 1.6 nM (mTOR)[]

Note: IC50 values can vary significantly depending on the assay conditions and cell line used.

A Typical Kinase Inhibitor Discovery Workflow

The process of discovering and developing a novel kinase inhibitor is a multi-step endeavor, starting from a large number of compounds and progressively narrowing down to a clinical candidate.[18]

Drug_Discovery_Workflow start Target Identification & Validation hts High-Throughput Screening (HTS) (Biochemical Assays) start->hts hit_id Hit Identification hts->hit_id Identify Active Compounds hit_to_lead Hit-to-Lead Optimization (Medicinal Chemistry) hit_id->hit_to_lead lead_select Lead Selection (Potency, Selectivity, ADME) hit_to_lead->lead_select Improve Properties lead_opt Lead Optimization lead_select->lead_opt preclinical Preclinical Testing (In Vitro & In Vivo Efficacy, Safety) lead_opt->preclinical Refine Candidate clinical Clinical Trials preclinical->clinical

Caption: A generalized workflow for kinase inhibitor drug discovery.

This workflow typically involves:

  • Target Identification and Validation: Confirming the role of the kinase (e.g., mTOR) in the disease of interest.

  • High-Throughput Screening (HTS): Screening large compound libraries using biochemical assays (like the in vitro kinase assay) to identify initial "hits."[18]

  • Hit-to-Lead Optimization: Using medicinal chemistry to modify the hit compounds into more potent and selective "leads." This involves structure-activity relationship (SAR) studies.

  • Lead Optimization: Further refining lead compounds to improve their pharmacological properties, including efficacy, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

  • Preclinical Testing: Evaluating the most promising candidates in cellular and animal models to assess their therapeutic potential and safety profile before moving into human trials.[19]

Conclusion

The mTOR signaling pathway remains a cornerstone of cancer research and a validated target for drug development. A thorough understanding of its complex regulation, coupled with robust methodological approaches, is essential for identifying and advancing novel therapeutic agents. The protocols and data presented in this guide provide a framework for researchers to effectively probe mTORC1 activity and evaluate the potency of next-generation inhibitors, with the ultimate goal of developing more effective cancer therapies.

References

An In-Depth Technical Guide to LC-MS/MS Protocol for Detecting Fluazinam Residues in Produce

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive, in-depth protocol for the detection and quantification of Fluazinam residues in various produce matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are intended for researchers, scientists, and professionals in drug development and food safety analysis.

Introduction to this compound and its Analysis

This compound is a broad-spectrum fungicide used to control various fungal diseases in crops. Its presence in produce is regulated, necessitating sensitive and reliable analytical methods for monitoring its residues. LC-MS/MS has become the technique of choice for this purpose due to its high sensitivity and selectivity, allowing for the accurate quantification of this compound at low levels in complex food matrices.[1]

Experimental Protocol: A Modified QuEChERS Approach

A commonly employed and effective method for extracting this compound from produce is the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, often with modifications to optimize recovery and reduce matrix effects.[2][3][4][5]

Sample Preparation and Extraction

The initial step involves the homogenization of the produce sample, followed by extraction of this compound into an organic solvent.

Materials and Reagents:

  • Homogenizer/Blender

  • Centrifuge tubes (50 mL)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphite carbon black (GCB) - use with caution as it can retain planar pesticides

Procedure:

  • Weigh 10-15 g of the homogenized produce sample into a 50 mL centrifuge tube.

  • Add 10 mL of water to samples with low moisture content to achieve a total volume of approximately 10 mL of water.

  • Add 10-15 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).[3]

  • Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • The upper layer is the acetonitrile extract containing this compound.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

The extracted sample undergoes a cleanup step to remove interfering matrix components.

Procedure:

  • Transfer an aliquot (e.g., 1-6 mL) of the acetonitrile extract to a 2 mL or 15 mL centrifuge tube containing a mixture of d-SPE sorbents. A common combination is 150 mg MgSO₄ and 25-50 mg PSA.[6][7] For matrices with high pigment content, GCB may be added, and for those with high-fat content, C18 can be included.[6]

  • Vortex the tube for 1 minute.

  • Centrifuge at high speed (e.g., ≥10,000 rpm) for 5 minutes.

  • The supernatant is the cleaned-up extract.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The cleaned-up extract is analyzed by LC-MS/MS. The following are typical instrumental parameters.

Liquid Chromatography (LC)
ParameterRecommended Conditions
Column C18 column (e.g., 2.1 mm i.d. x 100 mm L, 1.7 µm particle size)[3]
Mobile Phase A Water with 0.1% formic acid[1][3]
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid[1][3]
Flow Rate 0.2 - 0.4 mL/min[3]
Injection Volume 5 - 20 µL[1]
Column Temperature 40 °C
Gradient Elution A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute this compound, followed by re-equilibration.
Tandem Mass Spectrometry (MS/MS)
ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), typically in negative mode for this compound.[3]
Source Temperature 150 °C[3]
Drying Gas Temperature 350 °C[8][9]
Capillary Voltage 3.0 - 4.0 kV[3][8][9]
Nebulizing Gas Flow 3 L/min[3]
Drying Gas Flow 10 L/min[3][8][9]
Collision Gas High purity nitrogen or argon
Acquisition Mode Multiple Reaction Monitoring (MRM)
Multiple Reaction Monitoring (MRM) Transitions for this compound

The monitoring of specific precursor-to-product ion transitions provides high selectivity and sensitivity for quantification.

Precursor Ion (m/z)Product Ion 1 (m/z) - QuantifierProduct Ion 2 (m/z) - Qualifier
463.9373.0338.1

Note: The specific m/z values may vary slightly depending on the instrument and conditions. It is crucial to optimize these transitions on the specific instrument being used.[10][11]

Method Validation

To ensure the reliability of the results, the analytical method should be thoroughly validated according to established guidelines (e.g., SANCO). Key validation parameters include:

  • Linearity: A calibration curve should be prepared in solvent and matrix-matched standards to assess the linear range of the method. A correlation coefficient (r²) of >0.99 is generally considered acceptable.[2]

  • Accuracy (Recovery): The recovery of the method is determined by analyzing samples spiked with known concentrations of this compound at different levels. Acceptable recovery is typically within the range of 70-120%.[2][12]

  • Precision (Repeatability and Reproducibility): The precision is expressed as the relative standard deviation (RSD) of replicate measurements. RSD values should ideally be ≤20%.[2][12]

  • Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. For this compound in produce, LOQs in the range of 0.005 to 0.01 mg/kg have been reported.[2][6][7]

  • Matrix Effect: The matrix effect should be evaluated to determine if components of the sample matrix suppress or enhance the ionization of this compound. This can be assessed by comparing the response of a standard in solvent to that of a standard in a matrix extract.

Data Presentation

The following tables summarize typical quantitative data obtained from validated LC-MS/MS methods for this compound analysis in produce.

Table 1: Method Validation Parameters for this compound in Various Produce
MatrixSpiked Level (mg/kg)Average Recovery (%)RSD (%)LOQ (mg/kg)Reference
Various Fruits & Vegetables0.01, 0.1, 0.581 - 115≤ 120.005[2]
Wax Gourd0.01, 0.1, 189 - 1092.8 - 120.01[7]
Horticultural ProductsNot specified82.5 - 99.9< 100.004[6]
PotatoesNot specifiedNot specifiedNot specified< 0.01[13]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the analysis of this compound residues and the logical relationships influencing the analytical process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE d-SPE Cleanup (PSA, C18, MgSO4) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound residue analysis.

logical_relationships cluster_method Analytical Method cluster_factors Influencing Factors Accuracy Accuracy (Recovery) Precision Precision (RSD) Sensitivity Sensitivity (LOQ) Selectivity Selectivity Matrix Produce Matrix Matrix->Accuracy matrix effects Matrix->Sensitivity matrix effects SamplePrep Sample Preparation Matrix->SamplePrep dictates cleanup SamplePrep->Accuracy SamplePrep->Precision LC_Params LC Parameters LC_Params->Selectivity MS_Params MS/MS Parameters MS_Params->Sensitivity MS_Params->Selectivity

Caption: Factors influencing the analytical method's performance.

References

The QuEChERS Approach for Fluazinam Extraction from Complex Matrices: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for the extraction of the fungicide fluazinam from a variety of complex matrices. This guide is intended for researchers and scientists in analytical chemistry and food safety, as well as professionals in drug development who may be studying the environmental fate and residue of agrochemicals.

Introduction

This compound is a broad-spectrum fungicide used to control various fungal diseases in crops. Its presence in food commodities and the environment is a matter of regulatory concern, necessitating reliable and efficient analytical methods for its monitoring. The QuEChERS method has emerged as a popular sample preparation technique for the analysis of pesticide residues, including this compound, in complex matrices due to its simplicity, speed, and low solvent consumption.[1][2][3] This guide details various modified QuEChERS protocols and their performance for this compound extraction.

Core Principles of the QuEChERS Method

The QuEChERS method is a two-step process that involves:[2][4]

  • Extraction: The sample is first homogenized and then extracted with an organic solvent, typically acetonitrile, in the presence of salts. The salts, usually magnesium sulfate and sodium chloride or sodium acetate, induce phase separation between the aqueous and organic layers, partitioning the analytes into the acetonitrile.[5]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then mixed with a combination of sorbents to remove interfering matrix components such as pigments, sugars, fatty acids, and sterols.[2] Common sorbents include primary secondary amine (PSA), C18, and graphitized carbon black (GCB).[2][6]

Experimental Protocols

The following sections detail modified QuEChERS protocols for the extraction of this compound from various complex matrices.

Protocol 1: this compound Extraction from Vegetables and Fruits

This modified QuEChERS method has been successfully applied to a range of vegetables (cabbage, cucumber, tomato, pak choi, spinach, zucchini) and fruits (apple, grape, orange, strawberry).[7]

Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the extraction salts: 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at 3000 × g for 10 minutes.[8]

d-SPE Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

  • Transfer it to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 25 mg of a specific sorbent (e.g., PSA, C18, or hydroxylated multi-walled carbon nanotubes).[7]

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 × g for 5 minutes.[8]

  • The supernatant is then filtered and ready for analysis by LC-MS/MS.[7][8]

Protocol 2: this compound Extraction from Potato and Soil

This protocol is suitable for the analysis of this compound residues in potato tubers, potato plants, and soil.[7][9]

Extraction:

  • For potato samples, weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For soil, use a 10 g sample.[10]

  • Add 10 mL of acetonitrile.[10]

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).[8]

  • Shake vigorously for at least 2 minutes.[10]

  • Centrifuge at ≥3000 rcf for 5 minutes.[10]

d-SPE Cleanup:

  • Transfer 1 mL of the supernatant to a d-SPE tube containing 150 mg MgSO₄ and a suitable sorbent (e.g., 50 mg PSA).

  • Vortex for 30 seconds.

  • Centrifuge at ≥5000 rcf for 2 minutes.[10]

  • The resulting extract is ready for UPLC-MS/MS analysis.[9]

Protocol 3: this compound Extraction from Tea

Tea is a particularly challenging matrix due to the presence of high concentrations of pigments and other co-extractives.[3] This modified protocol is designed to address these challenges.

Extraction:

  • Weigh 2 g of dried tea into a 50 mL centrifuge tube.

  • Add 10 mL of water and let it soak for 30 minutes.[11]

  • Add 10 mL of acetonitrile.

  • Add the CEN QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[12]

  • Shake vigorously for 1 minute.

  • Centrifuge at >1500 rcf for 5 minutes.[13]

d-SPE Cleanup:

  • Transfer 1 mL of the acetonitrile extract into a 2 mL d-SPE tube containing 150 mg MgSO₄, 25 mg PSA, 25 mg C18, and 7 mg GCB.[11]

  • Shake for 30 seconds.

  • Centrifuge at >1600 rcf for 5 minutes.[13]

  • The final extract can then be analyzed by UPLC-MS/MS.[11]

Data Presentation

The following tables summarize the quantitative data for this compound extraction from various matrices using the QuEChERS method.

Table 1: Recovery and Precision Data for this compound in Vegetables and Fruits

MatrixSpiking Level (ng/g)Recovery (%)RSD (%)
Cabbage5958
50986
5001025
Cucumber58811
50929
500967
Tomato5919
50947
500996
Apple58512
508910
500938
Strawberry58112
508610
500909

Data synthesized from a study on this compound in various vegetables and fruits.[7]

Table 2: Recovery and Precision Data for this compound in Potato and Soil

MatrixSpiking Level (mg/kg)Recovery (%)RSD (%)
Potato Plants0.0192.31.5
0.199.50.7
195.81.2
Potato Tubers0.0185.12.8
0.189.61.9
191.21.3
Soil0.0190.52.1
0.197.41.1
193.71.6

This data is based on a study of this compound dissipation in potato plants, potatoes, and soil.[7]

Table 3: Method Detection and Quantification Limits

MatrixLOQ (mg/kg)
Vegetables and Fruits0.005
Potato (plants and tubers)0.01
Soil0.01
Persimmon0.01

LOQ values were reported as 5 ng/g for vegetables and fruits[7] and 0.01 mg/kg for potato, soil[7], and persimmon[8].

Mandatory Visualization

The following diagrams illustrate the generalized workflow of the QuEChERS method for this compound extraction.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup sample_prep Sample Homogenization add_solvent Add Acetonitrile sample_prep->add_solvent add_salts Add QuEChERS Salts (e.g., MgSO4, NaCl) add_solvent->add_salts shake Vigorous Shaking add_salts->shake centrifuge1 Centrifugation shake->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant Acetonitrile Extract add_dspe Add d-SPE Sorbents (e.g., PSA, C18, GCB) transfer_supernatant->add_dspe vortex Vortexing add_dspe->vortex centrifuge2 Centrifugation vortex->centrifuge2 analysis LC-MS/MS or GC-MS/MS Analysis centrifuge2->analysis Cleaned Extract

Caption: Generalized workflow of the QuEChERS method for this compound extraction.

Conclusion

The QuEChERS method provides a versatile and efficient approach for the extraction of this compound from a wide range of complex matrices. The protocols presented in this guide can be adapted to suit specific laboratory needs and matrix types. The choice of extraction salts and d-SPE sorbents is critical for achieving optimal recovery and cleanup. For highly pigmented matrices like tea, the use of GCB in the cleanup step is often necessary. The quantitative data demonstrates that with appropriate modifications, the QuEChERS method can achieve excellent accuracy and precision, meeting the requirements for regulatory monitoring of this compound residues.

References

Determining Fungal Sensitivity to Fluazinam: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro methodologies used to determine the sensitivity of fungal isolates to the fungicide Fluazinam. This compound is a broad-spectrum protectant fungicide belonging to the 2,6-dinitroaniline chemical group, widely utilized in agriculture to control a variety of fungal pathogens.[1][2] Its primary mode of action is the uncoupling of oxidative phosphorylation in fungal mitochondria, disrupting the pathogen's energy production.[1][3][4] This guide outlines detailed experimental protocols, presents quantitative sensitivity data for various fungal species, and illustrates the key cellular pathways involved.

Quantitative Sensitivity Data

The following tables summarize the effective concentration (EC50) values of this compound against various fungal isolates as reported in published studies. The EC50 value represents the concentration of a fungicide that inhibits 50% of the fungal growth or spore germination. These values are crucial for monitoring the emergence of less sensitive or resistant fungal populations.

Table 1: this compound EC50 Values for Mycelial Growth Inhibition

Fungal SpeciesIsolate TypeNo. of IsolatesEC50 Range (µg/mL)Mean EC50 (µg/mL)
Botrytis cinereaWild-type1000.0018 - 0.04870.0196
Clarireedia jacksoniiSensitive90.003 - 0.009-
Clarireedia jacksoniiInsensitive130.01 - 0.04-
Corynespora cassiicolaWild-type790.1002 - 0.31290.2136
Fusarium graminearumWild-type950.037 - 0.179-
Sclerotinia sclerotiorumWild-type1500.0004 - 0.00560.0019

Data sourced from multiple studies.[5][6][7]

Table 2: this compound EC50 Values for Spore/Zoospore-based Assays

Fungal SpeciesAssay TypeNo. of IsolatesEC50 Range (µg/mL)Mean EC50 (µg/mL)
Corynespora cassiicolaSpore Germination Inhibition50.0992 - 0.22780.1499
Fusarium graminearumSpore Germination Inhibition950.039 - 0.506-
Phytophthora infestansZoospore Motility Inhibition (MIC)20>0.05 (Sensitive) vs. >1 (Reduced Sensitivity)-

Data sourced from multiple studies.[5][8] Note: The P. infestans study used Minimum Inhibitory Concentration (MIC) to assess zoospore motility.

Experimental Protocols

This section details the methodologies for conducting in vitro assays to determine this compound sensitivity. The two primary methods are the mycelial growth inhibition assay and the spore germination inhibition assay.

Mycelial Growth Inhibition Assay

This assay is the most common method for assessing the sensitivity of filamentous fungi to fungicides.

a. Materials:

  • Pure cultures of fungal isolates

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Technical grade this compound

  • Sterile deionized water

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (3-5 mm diameter)

  • Incubator

  • Calipers or ruler

b. Protocol:

  • Preparation of this compound-amended Media:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or dimethyl sulfoxide) and then make serial dilutions in sterile deionized water.

    • Prepare PDA medium according to the manufacturer's instructions and autoclave.

    • Allow the PDA to cool to approximately 50-55°C.

    • Add the appropriate volume of the this compound dilutions to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.001, 0.01, 0.1, 1, 10 µg/mL). Ensure thorough mixing.

    • Pour the this compound-amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the margin of an actively growing fungal culture, take a mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each this compound-amended and non-amended (control) PDA plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection and Analysis:

    • Measure the colony diameter in two perpendicular directions when the fungal growth on the control plates has reached approximately 90% of the plate diameter.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Determine the EC50 value by performing a regression analysis of the inhibition percentages against the logarithm of the this compound concentrations.

Spore Germination Inhibition Assay

This assay is particularly relevant for fungi where spore germination is a critical stage of infection.

a. Materials:

  • Fungal culture producing spores

  • Sterile deionized water

  • This compound dilutions

  • Microscope slides or multi-well plates

  • Micropipettes

  • Microscope

b. Protocol:

  • Spore Suspension Preparation:

    • Flood the surface of a sporulating fungal culture with a small volume of sterile deionized water.

    • Gently scrape the surface with a sterile loop or spatula to dislodge the spores.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a desired level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • Assay Setup:

    • In a microfuge tube or well of a microtiter plate, mix the spore suspension with an equal volume of the desired this compound concentration.

    • Pipette a small aliquot (e.g., 20 µL) of the mixture onto a microscope slide or into the well of a plate.

  • Incubation:

    • Incubate the slides or plates in a humid chamber at the optimal temperature for germination for a sufficient period (e.g., 12-24 hours).

  • Data Collection and Analysis:

    • Using a microscope, examine a predetermined number of spores (e.g., 100) per replicate to determine the percentage of germinated spores. A spore is typically considered germinated if the germ tube is at least half the length of the spore.

    • Calculate the percentage of spore germination inhibition for each concentration relative to the control.

    • Determine the EC50 value using regression analysis as described for the mycelial growth assay.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for determining this compound sensitivity and the proposed signaling pathway for its mode of action.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Data Collection cluster_analysis Data Analysis fungal_culture Fungal Isolate Culture inoculate Inoculate Plates fungal_culture->inoculate fluazinam_prep Prepare this compound Serial Dilutions amend_media Amend Medium with This compound fluazinam_prep->amend_media media_prep Prepare Growth Medium (e.g., PDA) media_prep->amend_media amend_media->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Mycelial Growth or Spore Germination incubate->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition determine_ec50 Determine EC50 Value (Regression Analysis) calculate_inhibition->determine_ec50

Caption: Experimental workflow for in vitro this compound sensitivity testing.

fluazinam_moa cluster_mitochondrion Mitochondrion This compound This compound oxphos Oxidative Phosphorylation This compound->oxphos Uncouples complex_i Complex I This compound->complex_i Inhibits atp_synthase ATP Synthase ros Increased ROS (Reactive Oxygen Species) complex_i->ros oxidative_stress Oxidative Stress ros->oxidative_stress caspase_activation Caspase Activation oxidative_stress->caspase_activation apoptosis Apoptosis / Cell Death caspase_activation->apoptosis

Caption: Proposed signaling pathway for this compound's mode of action.

Mode of Action and Resistance

This compound's primary mode of action is the uncoupling of oxidative phosphorylation in the mitochondria of fungal cells.[1][3] This process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the production of ATP, the cell's main energy currency.[1] Some studies also suggest that this compound can inhibit Complex I of the electron transport chain.[9] The disruption of mitochondrial function leads to an increase in reactive oxygen species (ROS), causing oxidative stress.[10] This, in turn, can trigger a cascade of events including caspase activation, ultimately leading to programmed cell death or apoptosis.[9][10]

While this compound has been considered a low-resistance-risk fungicide due to its multi-site action, reduced sensitivity has been reported in some fungal populations, such as in Phytophthora infestans and Clarireedia jacksonii.[1][2][11] The mechanisms of resistance are not fully elucidated but appear to be complex. Laboratory-induced resistant mutants of Botrytis cinerea have shown physiological changes, including a significant decrease in respiratory rate, and ATP content, alongside an increase in ATPase activity.[12] These findings suggest that resistant isolates may have adapted their metabolic processes to counteract the effects of this compound. Further research into the genetic basis of this compound resistance is ongoing.

References

Field trial design for evaluating Fluazinam efficacy against late blight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Field Trial Design for Evaluating Fluazinam Efficacy Against Late Blight (Phytophthora infestans)

Introduction

Late blight, caused by the oomycete Phytophthora infestans, is a devastating disease affecting potato and tomato crops worldwide, capable of causing total crop failure if left unmanaged.[1][2] Effective control strategies are crucial for ensuring crop yield and quality.[3] this compound is a broad-spectrum, multi-site contact fungicide belonging to the pyridinamine chemical group, widely used to control late blight.[4][5] It is recognized for its protective activity, particularly against zoospore-mediated infection of potato tubers.[6][7]

This guide provides a comprehensive framework for designing and executing scientifically rigorous field trials to evaluate the efficacy of this compound against P. infestans. It is intended for researchers, crop scientists, and professionals involved in the development and registration of plant protection products.

This compound: Mode of Action

This compound disrupts the energy production process in fungal and oomycete cells by acting as a potent uncoupler of oxidative phosphorylation in the mitochondria.[1][6][7] Its multi-site mechanism involves interrupting the proton gradient necessary for ATP synthesis, effectively halting the pathogen's energy supply.[4][7] This mode of action also involves inducing oxidative stress, leading to cellular damage and death.[8] Due to its multi-site activity, this compound is considered to have a low risk of resistance development.[1][9]

cluster_mito Mitochondrial Respiration ETC Electron Transport Chain H_Gradient Proton Gradient ETC->H_Gradient Pumps Protons ATP_Synthase ATP Synthase H_Gradient->ATP_Synthase Drives No_ATP Energy Production Halted ATP ATP (Energy) ATP_Synthase->ATP Produces This compound This compound Disruption Disruption of Proton Gradient This compound->Disruption Disruption->H_Gradient Disruption->No_ATP

Caption: this compound's mode of action as an uncoupler of oxidative phosphorylation.

Principles of Field Trial Design

The primary objective of an efficacy trial is to obtain reliable and reproducible data on a product's performance under realistic field conditions.[10] The design must allow for appropriate statistical analysis to distinguish treatment effects from experimental variability.[11][12]

Key Principles:

  • Randomization: Treatments are randomly assigned within each block to prevent bias.[10]

  • Replication: Each treatment is repeated multiple times (typically in 3-4 replicates) to estimate experimental error and increase the precision of the results.[6][13]

  • Blocking: The trial area is divided into blocks of homogenous units to account for field variability (e.g., soil gradients, slope).[10][14]

A Randomized Complete Block Design (RCBD) is the most common and recommended design for fungicide efficacy trials.[6][14]

Experimental Protocols

A standardized protocol is essential for ensuring data quality and comparability across different trials.[15]

Site Selection and Preparation
  • Location: Choose sites representative of the major potato or tomato growing regions where the product will be used.[15]

  • History: The site should have a history of late blight or conditions conducive to its development.

  • Soil: Document soil type and conditions.[15]

  • Preparation: Standard commercial practices for fertilization, cultivation, and irrigation should be followed.[16]

Plot Establishment
  • Plot Size: A typical plot size is 5.25 m × 11 m or similar dimensions, sufficient to minimize edge effects and allow for accurate assessments.[6]

  • Planting: Use a susceptible but commercially relevant potato or tomato cultivar.[10] Record the planting date and plant density (e.g., 4 x 10⁴ plants/ha).[6]

  • Spreader/Guard Rows: Plant untreated rows between plots and around the trial area to serve as a source of inoculum and to buffer against spray drift.[6]

Treatments and Application
  • Control Groups: The trial must include an untreated control to demonstrate disease pressure and a reference product (a standard commercial fungicide) for comparison.[14]

  • This compound Doses: Test this compound at the proposed label rate and potentially at other rates to determine the minimum effective dose.[17]

  • Application Timing: Apply treatments preventively, before the onset of disease, and repeat at regular intervals (e.g., 7-10 days).[5][18] The application schedule should be adjusted based on disease pressure and weather conditions.[5]

  • Equipment: Use calibrated field sprayers (e.g., CHD-field sprayer) with appropriate nozzles (e.g., Airmix Flat Fan 110.04) to ensure uniform coverage.[6] Maintain a consistent spray volume (e.g., 250-500 L/ha).[5][6]

Inoculation
  • To ensure sufficient and uniform disease pressure, artificial inoculation is often necessary.[6][10]

  • Method: Inoculate plants in the untreated spreader rows by spraying them with a sporangial suspension of P. infestans (e.g., 10,000 sporangia/mL).[6]

  • Timing: Inoculation should be carried out when environmental conditions are favorable for infection (cool and moist).[2][6]

Disease Assessment and Data Collection
  • Foliar Blight: Assess disease severity weekly by estimating the percentage of foliage destroyed by late blight.[6]

  • Tuber Blight: At harvest, assess the incidence and severity of late blight on tubers.

  • Yield: Harvest the two center rows of each plot to determine the total and marketable tuber yield.[19]

  • Phytotoxicity: Record any signs of crop injury, such as discoloration, stunting, or deformation, at each assessment.[15]

Statistical Analysis
  • Data on disease severity, yield, and other parameters should be subjected to Analysis of Variance (ANOVA).[12][16]

  • Use a post-hoc test, such as Duncan's LSD or Tukey's HSD, to compare treatment means and determine statistically significant differences (P ≤ 0.05).[16]

  • The Area Under the Disease Progress Curve (AUDPC) can also be calculated from sequential disease severity data to provide an integrated measure of disease development over time.[17]

start Start site_selection 1. Site Selection & Preparation start->site_selection plot_design 2. Plot Design (RCBD, 4 Reps) site_selection->plot_design planting 3. Planting (Susceptible Cultivar, Spreader Rows) plot_design->planting inoculation 4. Artificial Inoculation (P. infestans sporangia) planting->inoculation application 5. Fungicide Application (Calibrated Sprayer, 7-10 day intervals) inoculation->application assessment 6. Weekly Disease Assessment (% Foliage Destroyed) application->assessment data_collection 7. Data Collection (Yield, Tuber Blight, Phytotoxicity) assessment->data_collection analysis 8. Statistical Analysis (ANOVA, Mean Separation) data_collection->analysis end_node End analysis->end_node

Caption: Standard experimental workflow for a fungicide efficacy field trial.

Data Presentation

Quantitative data must be summarized in clear, concise tables to facilitate comparison between treatments.

Table 1: Recommended Application Rates for this compound against Late Blight

Product Rate Active Ingredient Rate Application Target Application Interval Reference
250 mL/ha 125 g a.i./ha Potatoes (Late Blight, Sclerotinia) 7-10 days [5][20]
750 mL/ha 375 g a.i./ha Field Tomatoes (Late Blight, Botrytis) Two applications approx. 14 days apart [20]

| 150 - 750 g a.i./ha | 150 - 750 g a.i./ha | Potatoes (Foliar and Tuber Blight) | Not specified |[4] |

Table 2: Example Efficacy Data of this compound Against Potato Late Blight (Data adapted from Masoud et al., 2022)[16]

Treatment Disease Severity (%) Season 1 Disease Reduction (%) Season 1 Disease Severity (%) Season 2 Disease Reduction (%) Season 2
Untreated Control 6.80 0.00 7.50 0.00
This compound 1.80 73.53 1.90 74.67
BioArc 4.20 38.24 4.50 40.00
Potasin F 2.50 63.24 2.80 62.67
This compound / BioArc / Potasin F (Sequential) 0.80 88.24 0.75 90.00

| LSD at 5% | 0.20 | 5.81 | 0.13 | 4.51 |

Factors Influencing Trial Outcomes

The outcome and interpretation of a field trial are influenced by a complex interaction of factors. A successful trial design must account for these variables to produce meaningful results.

Outcome Trial Efficacy Results Fungicide Fungicide Factors Fungicide->Outcome Environment Environmental Factors Environment->Outcome Pathogen Pathogen Factors Pathogen->Outcome Host Host Factors Host->Outcome Rate Application Rate Rate->Fungicide Timing Timing & Interval Timing->Fungicide Coverage Spray Coverage Coverage->Fungicide Temp Temperature Temp->Environment Humidity Humidity & Rainfall Humidity->Environment Pressure Inoculum Pressure Pressure->Pathogen Genotype Pathogen Genotype (Sensitivity) Genotype->Pathogen Cultivar Cultivar Resistance Cultivar->Host Growth Crop Growth Stage Growth->Host

Caption: Interacting factors that influence the outcome of fungicide efficacy trials.

Conclusion

A well-designed field trial is fundamental to accurately determining the efficacy of this compound against potato and tomato late blight. By adhering to the principles of randomization, replication, and blocking, and by following standardized protocols for application, inoculation, and assessment, researchers can generate robust data. This data is essential for developing effective disease management strategies, supporting product registration, and providing reliable recommendations to growers. Careful consideration of all influencing factors, from environmental conditions to pathogen genetics, is critical for the successful execution and interpretation of these trials.

References

Application of Fluazinam in Integrated Pest Management (IPM) Programs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluazinam, a broad-spectrum pyridinamine fungicide, is a critical component in modern Integrated Pest Management (IPM) strategies. Its unique multi-site mode of action as an uncoupler of oxidative phosphorylation confers a low risk of resistance development, making it a valuable tool for managing difficult-to-control fungal pathogens and for use in resistance management programs. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, efficacy against key pathogens, detailed experimental protocols for its evaluation, and its compatibility with other IPM components. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate a deeper understanding of its application in sustainable agriculture.

Mode of Action: Uncoupling Oxidative Phosphorylation

This compound's primary fungicidal activity stems from its ability to disrupt cellular energy production in fungi. It acts as a potent uncoupler of oxidative phosphorylation in the mitochondria.[1][2] Specifically, this compound interferes with the process of ATP synthesis.[3]

In a healthy fungal cell, the electron transport chain (ETC) pumps protons (H+) across the inner mitochondrial membrane, creating a proton gradient. This gradient generates a proton-motive force that drives ATP synthase to produce ATP, the cell's main energy currency. This compound, a lipophilic weak acid, disrupts this process by shuttling protons back across the membrane, dissipating the proton gradient.[4] This uncoupling action prevents ATP synthase from producing ATP, leading to energy depletion and ultimately, cell death.[5][6] Recent research suggests that this compound may directly bind to the ATP synthase subunit FfATPh, further elucidating its specific target within the oxidative phosphorylation pathway.[7][8]

G cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain (ETC) cluster_ATP_Synthase ATP Synthase cluster_Fluazinam_Action This compound Intervention Complex I Complex I Complex III Complex III Complex I->Complex III e- H_plus_gradient Proton Gradient (High H+) Complex I->H_plus_gradient H+ pump Complex IV Complex IV Complex III->Complex IV e- Complex III->H_plus_gradient H+ pump Complex II Complex II Complex II->Complex III e- O2 O2 Complex IV->O2 e- -> H2O Complex IV->H_plus_gradient H+ pump ATP_Synthase ATP Synthase Matrix Mitochondrial Matrix (Low H+) ATP_Synthase->Matrix ADP + Pi -> ATP This compound This compound ATP_Synthase->this compound Binds to FfATPh subunit Energy_Depletion Cellular Energy Depletion -> Fungal Cell Death ATP_Synthase->Energy_Depletion Inhibits ATP Production H_plus_gradient->ATP_Synthase H+ flow This compound->H_plus_gradient Disrupts Proton Gradient (Proton Shuttle)

Figure 1: Mechanism of action of this compound as an uncoupler of oxidative phosphorylation in fungal mitochondria.

Efficacy Against Key Fungal Pathogens

This compound exhibits a broad spectrum of activity against numerous economically important fungal pathogens. Its efficacy is particularly notable against diseases for which other fungicides have developed resistance.

Sclerotinia sclerotiorum (White Mold)

This compound is highly effective against Sclerotinia sclerotiorum, the causal agent of white mold in a wide range of crops. In vitro studies have demonstrated its potent inhibition of mycelial growth.[2][9][10]

Table 1: In Vitro Efficacy of this compound Against Sclerotinia sclerotiorum

Parameter Value Reference
Mean EC₅₀ (Mycelial Growth) 0.0019 ± 0.0013 µg/mL [10]
Range of EC₅₀ (Mycelial Growth) 0.0004 - 0.0056 µg/mL [10]
EC₅₀ (Mycelial Growth) - Strain CZ17S 0.0084 µg/mL [9]
EC₅₀ (Mycelial Growth) - Strain YZ55S 0.007 µg/mL [9]

| EC₅₀ (Mycelial Growth) - Strain SA42S | 0.0065 µg/mL |[9] |

Field and greenhouse trials have confirmed its protective and curative activity.

Table 2: Protective and Curative Efficacy of this compound Against Sclerotinia sclerotiorum on Rapeseed

Application Type This compound Concentration (µg/mL) Control Efficacy (%) Reference
Protective 2 39 [10]
Protective 8 88 [10]
Protective 32 100 [10]
Protective 40 41.4 [9]
Protective 80 100 [9]

| Curative | 100 | 61.09 |[9] |

Phytophthora infestans (Late Blight)

This compound is widely used for the control of late blight in potatoes and tomatoes, caused by Phytophthora infestans. It is particularly effective in inhibiting the motility of zoospores, a critical stage in the pathogen's life cycle.[11][12][13]

Table 3: Efficacy of this compound Against Phytophthora infestans

Parameter This compound Concentration Result Reference
Zoospore Motility Inhibition 20-60 µg/L Complete inhibition [12]
EC₅₀ (Zoospore Motility) <0.001 µg/mL - [13]
EC₉₀ (Zoospore Motility) <0.001 µg/mL - [13]
Field Trial Reduction in Disease Severity (Season 1) Sequential application with BioArc and Potasin F 88.24% [11]

| Field Trial Reduction in Disease Severity (Season 2) | Sequential application with BioArc and Potasin F | 90.00% |[11] |

Experimental Protocols

Accurate evaluation of fungicide efficacy is paramount. The following sections detail standardized protocols for in vitro and field-based assessments of this compound.

In Vitro Efficacy Testing: Mycelial Growth Inhibition

This protocol determines the concentration of this compound that inhibits the mycelial growth of a target fungus by 50% (EC₅₀).

G cluster_Preparation Preparation cluster_Inoculation_Incubation Inoculation & Incubation cluster_Data_Collection_Analysis Data Collection & Analysis Prep_Media Prepare potato dextrose agar (PDA) medium. Amend_Media Amend PDA with different concentrations of this compound. Prep_Media->Amend_Media Prep_Fungicide Prepare stock solution of this compound and create serial dilutions. Prep_Fungicide->Amend_Media Pour_Plates Pour amended PDA into Petri dishes. Amend_Media->Pour_Plates Inoculate Place a mycelial plug in the center of each Petri dish. Pour_Plates->Inoculate Prep_Inoculum Obtain mycelial plugs from an actively growing culture of the target fungus. Prep_Inoculum->Inoculate Incubate Incubate plates at a controlled temperature (e.g., 25°C) in the dark. Inoculate->Incubate Measure Measure colony diameter at regular intervals. Incubate->Measure Calculate_Inhibition Calculate the percentage of mycelial growth inhibition relative to the control. Measure->Calculate_Inhibition Calculate_EC50 Use probit or log-logistic regression analysis to determine the EC₅₀ value. Calculate_Inhibition->Calculate_EC50

Figure 2: Experimental workflow for in vitro mycelial growth inhibition assay.

Detailed Methodology:

  • Media and Fungicide Preparation: Prepare potato dextrose agar (PDA) and amend it with a series of this compound concentrations (e.g., 0.001, 0.01, 0.1, 1, and 10 µg/mL) and a non-amended control.

  • Inoculation: Place a mycelial plug (e.g., 5 mm in diameter) from the leading edge of an actively growing fungal culture onto the center of each agar plate.

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.

  • Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of inhibition of radial growth for each concentration compared to the control. Use statistical software to perform a probit or log-logistic regression analysis to determine the EC₅₀ value.[4][14][15]

Field Efficacy Trial: Control of Potato Late Blight

This protocol outlines a typical field trial design to evaluate the efficacy of this compound in controlling potato late blight.

G cluster_Setup Trial Setup cluster_Treatment Treatment Application cluster_Assessment Disease Assessment & Data Analysis Site_Selection Select a uniform field with a history of late blight. Plot_Design Establish a randomized complete block design with multiple replications (e.g., 4 blocks). Site_Selection->Plot_Design Planting Plant a susceptible potato variety. Plot_Design->Planting Treatments Define treatments: - Untreated Control - this compound at various rates - Standard fungicide for comparison Planting->Treatments Inoculation If natural infection is low, artificial inoculation with P. infestans may be necessary. Planting->Inoculation Application Apply treatments at regular intervals (e.g., 7-10 days) using calibrated spray equipment. Treatments->Application Assess_Severity Visually assess disease severity (% foliage affected) at regular intervals. Application->Assess_Severity Inoculation->Application Calculate_AUDPC Calculate the Area Under the Disease Progress Curve (AUDPC). Assess_Severity->Calculate_AUDPC Statistical_Analysis Perform ANOVA and mean separation tests (e.g., Tukey's HSD) on AUDPC values. Calculate_AUDPC->Statistical_Analysis

References

A Technical Guide to Solid-Phase Extraction for Fluazinam Cleanup in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of solid-phase extraction (SPE) for the cleanup of the fungicide Fluazinam in various environmental matrices. This document details experimental protocols, presents quantitative data from multiple studies, and offers visual representations of the workflow to aid in method development and implementation.

Introduction

This compound is a broad-spectrum fungicide used to control various fungal diseases in agriculture. Its persistence and potential for environmental contamination necessitate robust and reliable analytical methods for its detection and quantification in complex matrices such as soil, water, and sediment. Solid-phase extraction has emerged as a critical sample preparation technique, offering significant advantages in terms of selectivity, efficiency, and reduction of matrix effects prior to chromatographic analysis. This guide consolidates available technical information to facilitate the use of SPE for this compound cleanup.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of SPE. Below are protocols synthesized from various studies for different environmental samples.

Soil Samples

A common approach for soil samples involves an initial extraction with an organic solvent, followed by an optional cleanup step which can include SPE.

Protocol 1: Acetonitrile Extraction followed by SPE Cleanup

This method is suitable for the determination of this compound in soil using HPLC-DAD.

  • Sample Pre-treatment: Air-dry the soil sample to improve extraction efficiency.

  • Extraction:

    • Weigh 25 g of air-dried soil into a suitable container.

    • Add 75 mL of acetonitrile (ACN).

    • Ultrasonicate the mixture for 2 hours at 60°C.

    • Filter the extract through filter paper and adjust the volume to 100 mL with ACN.

  • SPE Cleanup:

    • Sorbent: Silica cartridges.

    • Conditioning: The specific conditioning steps were not detailed in the reviewed literature but would typically involve rinsing the cartridge with a non-polar solvent followed by the solvent used for sample loading.

    • Loading: Evaporate a 4 mL aliquot of the ACN extract to dryness under a stream of nitrogen at 50°C and reconstitute the residue in 3 mL of heptane. Load this solution onto the silica cartridge.

    • Washing: The washing step details are not explicitly mentioned but would typically involve washing with a non-polar solvent to remove interferences.

    • Elution: The elution solvent and volume are not specified in the source document. This would need to be optimized based on the desired recovery of this compound.[1]

Protocol 2: Methanol Extraction with Direct Analysis (No SPE Cleanup)

For some soil and sediment samples, a direct analysis approach after extraction is employed, bypassing a dedicated SPE cleanup step. This is often facilitated by the high selectivity of modern analytical instrumentation like LC-MS/MS.

  • Extraction:

    • Weigh 10 g of soil into a glass tube.

    • Add 30 mL of methanol and sonicate for 10 minutes (pulse signal: 50 seconds on/10 seconds off at 80% capacity).

    • Centrifuge to separate the extract from the soil.

    • Repeat the extraction with an additional 20 mL of methanol.

    • Combine the extracts and bring the final volume to 50 mL with methanol.

  • Sample Dilution: Dilute the extract 1:10 (v:v) with water before analysis by LC-MS/MS.[2]

Water Samples

For water samples, a direct injection method after acidification and dilution is often sufficient, especially when using LC-MS/MS.

  • Sample Preparation:

    • Transfer 9 mL of the water sample to a glass tube.

    • Add 1 mL of 0.2% formic acid in acetonitrile.

    • Shake the mixture for 30 seconds.

  • Cleanup (if necessary): If particulates are present, filter the sample through a 1-µm glass fiber filter using a glass syringe.[3]

Vegetable and Fruit Samples (Modified QuEChERS with d-SPE)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a form of dispersive solid-phase extraction (d-SPE) widely used for pesticide residue analysis in food matrices.

  • Extraction:

    • Homogenize the sample (e.g., cabbage, cucumber, tomato, apple, grape).

    • The specific extraction solvent and salt addition steps typical for QuEChERS were not detailed in the abstract but generally involve acetonitrile and salts like magnesium sulfate and sodium chloride.

  • Dispersive SPE Cleanup:

    • Take an aliquot of the supernatant from the extraction step.

    • Add 150 mg of anhydrous magnesium sulfate (MgSO₄) and a sorbent.

    • Hydroxylated multi-walled carbon nanotubes (MWCNTs-OH) have been shown to be an effective sorbent for this compound cleanup in these matrices. Other sorbents like primary secondary amine (PSA) and florisil can also be used.[4]

    • Vortex and centrifuge the mixture.

    • The resulting supernatant is ready for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound analysis from the cited literature.

Table 1: Recovery Data for this compound in Soil Samples

MatrixExtraction SolventCleanup MethodFortification LevelRecovery (%)Analytical MethodReference
Sandy Soil (Field-moist)AcetonitrileSPE (Silica)Not Specified86 (standard), 64 (Shirlan®)HPLC-DAD[1]
Sandy Soil (Air-dried)AcetonitrileSPE (Silica)Not Specified95 (standard), 72 (Shirlan®)HPLC-DAD[1]
Sandy SoilAcetonitrileSPE (Silica)Not Specified72-95 (immediately after application)HPLC-DAD[5]
Sandy SoilAcetonitrileSPE (Silica)Not Specified53-73 (after 90 days)HPLC-DAD[5]
SoilMethanolNone (Direct Injection)0.01 mg/kg (LOQ)70-120LC-MS/MS[2]
SoilMethanolNone (Direct Injection)0.1 mg/kg (10 x LOQ)70-120LC-MS/MS[2]

Table 2: Method Performance Data for this compound in Various Matrices

MatrixMethodLOQLODRecovery (%)RSD (%)Analytical MethodReference
SedimentMethanol Extraction, Direct Injection0.01 mg/kgNot Reported70-120≤20LC-MS/MS[6]
SoilMethanol Extraction, Direct Injection0.01 mg/kgNot Reported70-120≤20LC-MS/MS[2]
WaterDirect Injection0.10 µg/L0.0556 µg/L70-120≤20LC-MS/MS[3]
Vegetables & FruitsModified QuEChERS (d-SPE with MWCNTs-OH)5 ng/gNot Reported81-115≤12LC-MS/MS[4]
Potato Plants, Potatoes, SoilModified QuEChERS0.01 mg/kgNot Reported85.1-99.50.7-2.8GC-ECD[4]
AppleNot Specified0.01 mg/kg0.003 mg/kg94.5-102.71.1-3.7GC-ECD[4]

Visualization of Experimental Workflows

The following diagrams illustrate the logical steps involved in the solid-phase extraction cleanup of this compound from environmental samples.

SPE_Workflow_for_Fluazinam_Cleanup cluster_spe start Start: Environmental Sample (e.g., Soil, Water) sample_prep Sample Pre-treatment (e.g., Homogenization, Air-drying) start->sample_prep extraction Solvent Extraction (e.g., Acetonitrile, Methanol) sample_prep->extraction spe_step Solid-Phase Extraction (SPE) Cleanup extraction->spe_step post_spe Post-Elution Processing (e.g., Evaporation, Reconstitution) spe_step->post_spe conditioning 1. Cartridge Conditioning (e.g., with Methanol, Water) loading 2. Sample Loading washing 3. Washing (Remove Interferences) elution 4. Elution of this compound (with appropriate solvent) analysis Instrumental Analysis (e.g., LC-MS/MS, HPLC) post_spe->analysis end End: Data Acquisition & Analysis analysis->end

Caption: General workflow for solid-phase extraction of this compound.

QuEChERS_Workflow_for_this compound cluster_dspe start Start: Fruit/Vegetable Sample homogenize Sample Homogenization start->homogenize extraction Extraction (Acetonitrile + Salts) homogenize->extraction centrifuge1 Centrifugation extraction->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dspe Dispersive SPE (d-SPE) Cleanup supernatant->dspe final_extract Collect Final Extract dspe->final_extract add_sorbent Add Sorbent (e.g., MWCNTs-OH) + MgSO₄ vortex Vortex centrifuge2 Centrifugation analysis LC-MS/MS Analysis final_extract->analysis end End: Data Analysis analysis->end

Caption: QuEChERS (d-SPE) workflow for this compound in produce.

Conclusion

Solid-phase extraction is a versatile and effective technique for the cleanup of this compound in a variety of environmental samples. While direct injection methods are suitable for certain matrices when coupled with highly selective detectors, SPE and its dispersive variant, d-SPE, offer superior cleanup for more complex samples, leading to improved analytical performance and data quality. The choice of sorbent and the optimization of the SPE protocol are critical to achieving high recovery and minimizing matrix effects. This guide provides a foundational understanding of the available methods and a starting point for the development of new and improved analytical workflows for this compound monitoring. Further research is warranted to establish standardized SPE protocols for a wider range of environmental matrices and to explore novel sorbents for enhanced selectivity.

References

Technical Guide: Fluazinam in the Management of Clubroot Disease in Brassica Crops

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Clubroot, caused by the obligate parasite Plasmodiophora brassicae, is a devastating soil-borne disease affecting Brassica crops worldwide, leading to significant yield losses. Effective management strategies are crucial for mitigating its economic impact. Fluazinam, a broad-spectrum diarylamine fungicide, has demonstrated significant efficacy in controlling clubroot. This technical guide provides an in-depth overview of the use of this compound, summarizing quantitative data on its effectiveness, detailing experimental protocols for its evaluation, and visualizing key biological and experimental pathways.

Mechanism of Action of this compound

This compound's primary mode of action is the uncoupling of oxidative phosphorylation in the mitochondria of fungi[1][2]. This disruption of the proton gradient across the inner mitochondrial membrane inhibits the production of ATP, the primary energy currency of the cell. Without sufficient ATP, essential cellular processes, including resting spore germination and the development of infection structures, are halted[1][2]. This multi-site activity disrupts the pathogen's energy production, making it an effective preventative treatment against clubroot[3]. While the precise binding site in P. brassicae is not definitively characterized, research in other fungi suggests that this compound may interact with subunits of the ATP synthase complex.

cluster_Mitochondrion Mechanism of Action of this compound cluster_ETC Electron Transport Chain (ETC) cluster_ATP_Synthase ATP Synthase cluster_IMS Intermembrane Space cluster_Matrix Mitochondrial Matrix C1 Complex I Q Q C1->Q H_IMS H+ C1->H_IMS H+ pump C2 Complex II C2->Q C3 Complex III CytC Cyt c C3->CytC C3->H_IMS H+ pump C4 Complex IV C4->H_IMS H+ pump Q->C3 CytC->C4 ATPSynth ATP Synthase ATP ATP ATPSynth->ATP ADP + Pi H_IMS->ATPSynth Proton Motive Force H_Matrix H+ H_IMS->H_Matrix This compound This compound This compound->H_Matrix Dissipates Proton Gradient

Caption: this compound acts as an uncoupler, disrupting the proton gradient across the mitochondrial inner membrane, which inhibits ATP synthesis.

Efficacy of this compound in Controlling Clubroot

This compound has been shown to be highly effective in reducing the incidence and severity of clubroot in various Brassica crops. Its application can lead to a significant increase in marketable yield in infested fields.

Quantitative Efficacy Data

The following tables summarize the results from various studies on the efficacy of this compound against clubroot.

Table 1: Effect of this compound on Clubroot Disease Severity

Brassica CropApplication MethodThis compound Concentration/RateDisease Index (DI) Reduction (%)Control Efficacy (%)Reference
Chinese CabbageNot specifiedNot specifiedDI reduced to 0.95%98.72[4][5]
Not specifiedNot specifiedNot specified-59.81[4]
Pak ChoiSoil Application500 µL/LDI reduced by 49.05%-
CanolaSeed Coating (1:50 ratio)15% SC-83.5 (pot), 44.5 (field)
CanolaSeed Coating (1:100 ratio)15% SC-46.4 (pot), 53.6 (field)
Green Cabbage ('Bronco')Drench0.7 kg/ha 6% reduction in severity-[6]

Table 2: Impact of this compound Application on Brassica Crop Yield

Brassica CropApplication MethodThis compound RateMarketable Yield Increase (%)Reference
Broccoli & CauliflowerBanded Soil IncorporationNot specified≥ 80[7]
CabbageDrench (with lime)Not specifiedSignificant increase over control[8]

Experimental Protocols for Efficacy Evaluation

The evaluation of this compound's efficacy against clubroot typically involves greenhouse and field trials. The following sections outline the key methodologies.

Preparation of P. brassicae Inoculum
  • Collection of Galls: Collect clubroot galls from infected Brassica plants in the field.

  • Storage: Wash the galls and store them at -20°C for up to a year.

  • Homogenization: Homogenize the frozen galls with distilled water (1:3 w/v) in a blender.

  • Filtration: Filter the homogenate through several layers of cheesecloth or nylon cloth to remove large plant debris.

  • Purification (Optional): For cleaner spore suspensions, centrifuge the filtrate at low speed (e.g., 500 rpm for 10 minutes) to pellet larger debris, then centrifuge the supernatant at a higher speed (e.g., 3100 rpm for 15 minutes) to pellet the resting spores. Resuspend the pellet in sterile distilled water and repeat the centrifugation steps.

  • Quantification: Use a hemocytometer to determine the concentration of resting spores in the suspension. Adjust the concentration as required for the experiment (e.g., 1 x 10^7 spores/mL)[9][10].

Greenhouse Pot Assay
  • Soil Preparation: Use a sterilized soil mix (e.g., sandy loam or a commercial potting mix).

  • Inoculation: Thoroughly mix the prepared resting spore suspension into the soil to achieve the desired final concentration (e.g., 10^4 to 10^7 spores/g of soil).

  • Planting: Sow seeds of a susceptible Brassica cultivar or transplant seedlings into the inoculated soil.

  • This compound Application:

    • Soil Drench: Apply a specific volume and concentration of this compound solution to the soil surface around the base of each plant.

    • Soil Incorporation: Mix the this compound solution into the soil before planting.

  • Controls: Include untreated, inoculated controls (negative control) and may include a non-inoculated control.

  • Growth Conditions: Maintain the pots in a greenhouse or growth chamber with controlled temperature (e.g., 20-25°C) and adequate watering to favor disease development.

  • Disease Assessment: After a set period (e.g., 4-6 weeks), carefully uproot the plants, wash the roots, and assess for clubroot severity.

Field Trials
  • Site Selection: Choose a field with a known history of clubroot infestation.

  • Experimental Design: Use a randomized complete block design with multiple replicates for each treatment.

  • Treatments:

    • Untreated control.

    • This compound applied through various methods (e.g., pre-plant soil incorporation, banded application, seedling drench at transplanting).

    • Other treatments for comparison (e.g., resistant cultivars, other fungicides, soil amendments like lime).

  • Application of this compound:

    • Banded Soil Incorporation: Apply this compound in a band (e.g., 23 cm wide) along the transplant row and incorporate it into the soil to a depth of 15-20 cm immediately before transplanting[7].

    • Seedling Drench: Apply a specified volume of this compound solution to the base of each seedling immediately after transplanting[8].

  • Data Collection:

    • Disease Severity: At the end of the growing season, randomly sample plants from each plot and assess the roots for clubroot severity using a rating scale.

    • Marketable Yield: Harvest the marketable portions of the crop from each plot and record the weight.

Disease Severity Assessment

Clubroot severity is typically assessed using a categorical scale. A common scale is 0-3 or 0-4, where:

  • 0: No visible galls.

  • 1: A few small galls on lateral roots.

  • 2: Moderate galling on lateral and/or main roots.

  • 3: Severe galling on the main root, often forming a single large club.

The Disease Severity Index (DSI) can then be calculated using the following formula:

DSI (%) = [Σ (rating scale × number of plants in that scale) / (total number of plants × maximum rating value)] × 100

Experimental Workflow for this compound Efficacy Trial cluster_Prep Preparation cluster_Trial Trial Execution cluster_Analysis Data Collection & Analysis Inoculum Inoculum Preparation (P. brassicae resting spores) Soil Soil Preparation & Inoculation Inoculum->Soil Transplant Transplanting Seedlings Soil->Transplant Seedlings Brassica Seedling Production Seedlings->Transplant Treatment This compound Application (Drench/Incorporation) Transplant->Treatment Growth Incubation in Controlled Environment Treatment->Growth Harvest Uproot Plants Growth->Harvest Assess Disease Severity Assessment (0-3 Scale) Harvest->Assess Yield Measure Marketable Yield Harvest->Yield Analysis Calculate DSI & Analyze Yield Data Assess->Analysis Yield->Analysis

Caption: A typical workflow for evaluating the efficacy of this compound against clubroot in a controlled environment.

Host-Pathogen Signaling in Clubroot Disease

P. brassicae manipulates the host's hormonal signaling pathways to facilitate infection and the development of characteristic root galls. The key hormones involved are auxins, cytokinins, and salicylic acid.

  • Auxin and Cytokinin: The pathogen induces an increase in auxin and cytokinin levels in the host's roots. This hormonal imbalance promotes uncontrolled cell division and enlargement, leading to the formation of galls which serve as a nutrient sink for the pathogen[11][12][13].

  • Salicylic Acid (SA): Salicylic acid is a key signaling molecule in the plant's defense against biotrophic pathogens. P. brassicae has been shown to suppress the host's SA-mediated defense response, likely through the secretion of effector proteins. One such effector, PbBSMT, is a methyltransferase that converts SA into its inactive, volatile form, methyl salicylate, thereby dampening the plant's immune response[14]. Interestingly, SA itself can globally repress auxin-related genes as part of the plant's defense strategy[15].

Host-Pathogen Signaling in Clubroot cluster_Pathogen Plasmodiophora brassicae cluster_Host Host Plant (Brassica) Pathogen P. brassicae Infection Auxin Increased Auxin Signaling Pathogen->Auxin Induces Cytokinin Increased Cytokinin Signaling Pathogen->Cytokinin Induces SA Salicylic Acid (SA) Defense Pathway Pathogen->SA Suppresses (via effectors) Galls Gall Formation (Cell Division & Enlargement) Auxin->Galls Cytokinin->Galls Defense Plant Defense Response SA->Defense

Caption: P. brassicae manipulates host auxin and cytokinin signaling to induce gall formation while suppressing the salicylic acid-mediated defense response.

Conclusion

This compound is a potent and reliable fungicide for the management of clubroot disease in Brassica crops. Its mechanism as an uncoupler of oxidative phosphorylation provides a strong defense against the germination of P. brassicae resting spores. The presented data and protocols offer a comprehensive resource for researchers and professionals working on the development of effective clubroot control strategies. Further research into the precise molecular interactions between this compound and P. brassicae, as well as the optimization of integrated management strategies incorporating this compound, will continue to be of high value to the agricultural industry.

References

Soil drench application methods for Fluazinam in horticulture

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Soil Drench Application Methods for Fluazinam in Horticulture

Introduction

This compound is a broad-spectrum, multi-site contact fungicide belonging to the pyridinamine chemical class (FRAC Code 29).[1] It is widely utilized in horticulture for the control of a variety of soil-borne fungal pathogens. This technical guide provides an in-depth overview of the soil drench application of this compound, focusing on its mechanism of action, experimental protocols for its evaluation, and a summary of efficacy and environmental fate data. The information is intended for researchers, crop protection specialists, and professionals in the agricultural science field.

This compound's primary mode of action is the uncoupling of oxidative phosphorylation in fungal mitochondria, which disrupts the production of ATP, the main energy currency of the cell.[1][2] This multi-site activity makes the development of resistance less likely compared to single-site fungicides.[3] While it possesses strong protective and residual activity, it has limited curative or systemic properties, making proper application technique crucial for its effectiveness.[1][4] When applied as a soil drench, this compound provides a protective barrier in the root zone against pathogens such as Plasmodiophora brassicae (clubroot), Sclerotinia spp. (white mold), Rosellinia necatrix (white root rot), and Cylindrocarpon destructans (disappearing root rot).[1][5][6]

Mechanism of Action

This compound disrupts fungal cellular respiration. Its primary target is the inner mitochondrial membrane, where it acts as a potent uncoupler of oxidative phosphorylation. It dissipates the proton gradient that is essential for ATP synthase to produce ATP. More recent studies indicate a multifaceted mechanism that also involves the induction of oxidative stress.[3] this compound triggers the accumulation of reactive oxygen species (ROS) and activates caspases, leading to programmed cell death (apoptosis).[3] It has also been shown to cause permeabilization of the fungal membrane and protein carbonylation, further contributing to cellular damage.[3]

cluster_0 Fungal Mitochondrion cluster_1 This compound Action cluster_2 Cellular Effects ETC Electron Transport Chain (ETC) H_gradient Proton (H+) Gradient ETC->H_gradient Pumps H+ ATP_Synthase ATP Synthase H_gradient->ATP_Synthase Drives ATP ATP (Energy) ATP_Synthase->ATP Synthesizes Apoptosis Apoptosis / Cell Death This compound This compound Uncoupling Uncoupling of Oxidative Phosphorylation This compound->Uncoupling Uncoupling->H_gradient Dissipates ROS Reactive Oxygen Species (ROS) Accumulation Uncoupling->ROS Membrane Membrane Permeabilization Uncoupling->Membrane ROS->Apoptosis Membrane->Apoptosis

Caption: this compound's mechanism of action in fungal cells.

Quantitative Data Summary

The application rates and soil persistence of this compound vary significantly based on the target crop, pathogen, soil type, and environmental conditions.

Table 1: Recommended Soil Drench Application Rates for this compound
Crop/Target DiseaseApplication Rate (Active Ingredient)Formulation/Product RateApplication Method & NotesReference(s)
Crucifers (Clubroot)2.0 - 2.5 kg a.i./ha4.0 - 5.0 L/ha (500 g/L SC)Pre-plant soil incorporation.[1][7][1][7]
Brassicas (Clubroot)Not specified25-50 mL Shirlan® (500 g/L SC) in 100-200 L water per 1000 seedlingsPost-transplant seedling drench, wetting the collar region.[8][8]
Potatoes (Powdery Scab)2.0 kg a.i./ha4.0 L/ha (500 g/L SC)Pre-plant soil incorporation to a depth of 15 cm.[1][7][1][7]
Fruit Trees (White/Violet Root Rot)2.0 - 2.5 kg a.i./ha4.0 - 5.0 L/ha (500 g/L SC)Soil application around the base of trees.[1]
Ginseng (Disappearing Root Rot)150 mg a.i./LNot specifiedSoil drench application.[6]
Avocado (White Root Rot)Not specifiedNot specifiedSoil injection around the tree.[9]
Table 2: Soil Persistence of this compound (Half-Life, DT50)
Soil Type / ConditionHalf-Life (DT50) in DaysExperimental ContextReference(s)
Field Soil (Anhui, China)13Potato field trial.[10]
Field Soil (Hebei, China)4.7Potato field trial.[10]
General (Aerobic)132Laboratory study.[11]
Boreal Conditions (Topsoil)355 - 472Laboratory incubation, commercial product (Shirlan®).[12][13]
Boreal Conditions (Subsoil)575 - 833Laboratory incubation, commercial product (Shirlan®).[12][13]
Indian Soils (Various)Varies (degradation enhanced by high SOM, temperature, and moisture)Laboratory incubation study.[4][12]

Experimental Protocols

Detailed and standardized protocols are essential for evaluating the efficacy and environmental fate of soil-applied this compound.

Protocol: Efficacy of this compound Soil Drench Against a Target Pathogen

This protocol provides a general framework for assessing the effectiveness of this compound in controlling a soil-borne disease in a pot-based or field setting.

cluster_prep 1. Preparation cluster_setup 2. Experimental Setup cluster_treatment 3. Treatment Application cluster_incubation 4. Incubation & Monitoring cluster_assessment 5. Data Collection & Analysis P1 Pathogen Inoculum Preparation (e.g., colonized grain, spore suspension) P2 Soil Infestation (Mix inoculum with potting media or apply to field plots) P1->P2 S1 Transplant Host Seedlings into prepared soil P2->S1 S2 Acclimatize Plants (Allow establishment for several days) S1->S2 T2 Apply Soil Drench (Specified volume per pot/area) S2->T2 T1 Prepare this compound Solutions (Multiple concentrations + Control) T1->T2 I1 Maintain in Greenhouse/Field (Controlled/monitored conditions) T2->I1 I2 Monitor Plant Health (Observe for visual symptoms) I1->I2 A1 Disease Severity Rating (e.g., 0-5 scale on roots/stems) I2->A1 A2 Measure Plant Growth (Biomass, height, etc.) I2->A2 A3 Statistical Analysis (e.g., ANOVA, LSD test) A1->A3 A2->A3

Caption: General workflow for a soil drench efficacy trial.

Methodology Details:

  • Inoculum Preparation: Culture the target pathogen (e.g., Cylindrocarpon destructans, Rosellinia necatrix) on a suitable medium. For field application, this may involve colonizing autoclaved root pieces or grain, which are then incorporated into the soil.[6]

  • Soil Infestation: For pot studies, thoroughly mix the prepared inoculum with the potting substrate before filling containers. For field studies, establish infested plots by incorporating the inoculum into the top layer of soil at designated points.[6] Include uninfested control plots to measure background disease levels.

  • Planting: Transplant healthy, uniform seedlings of the host plant into the prepared pots or field plots.

  • Fungicide Application: Prepare aqueous solutions of this compound at various concentrations (e.g., 50, 100, 150 mg a.i./L). Apply a standardized volume of the solution as a drench to the soil surface around the base of each plant.[6] A water-only drench should be applied to both infested and uninfested control groups.

  • Incubation: Maintain the plants under conditions conducive to disease development (e.g., specific temperature, soil moisture).

  • Assessment: After a predetermined period (e.g., 4-12 weeks), carefully remove plants from the soil. Assess disease incidence (% of infected plants) and severity (e.g., using a rating scale for root rot or clubbing). Measure plant growth parameters such as shoot and root dry weight.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol: Soil Persistence and Degradation of this compound

This protocol outlines a laboratory incubation study to determine the half-life (DT50) of this compound in soil.

cluster_prep 1. Soil Preparation cluster_treatment 2. Fortification cluster_incubation 3. Incubation cluster_sampling 4. Sampling & Extraction cluster_analysis 5. Analysis & Modeling P1 Collect & Sieve Soil Samples (e.g., <2mm fraction) P2 Adjust Soil Moisture (e.g., to 60% of field capacity) P1->P2 T2 Fortify Soil Samples (Spike soil to target concentration, e.g., 1-2 µg/g) P2->T2 T1 Prepare this compound Stock Solution T1->T2 I1 Incubate in the Dark (Constant temperature, e.g., 25°C) T2->I1 I2 Maintain Moisture Level I1->I2 Periodically check S1 Collect Subsamples at Intervals (e.g., 0, 3, 7, 15, 30, 60, 90 days) I1->S1 S2 Solvent Extraction (e.g., Acetonitrile) S1->S2 S3 Sample Cleanup (e.g., QuEChERS, SPE) S2->S3 A1 Quantify Residues (e.g., HPLC-UV, GC-ECD) S3->A1 A2 Kinetic Modeling (Calculate DT50 and DT90) A1->A2

Caption: Workflow for a soil persistence laboratory study.

Methodology Details:

  • Soil Collection and Preparation: Collect soil from relevant horticultural sites. Air-dry the soil and sieve it to remove large debris. Characterize the soil for properties such as texture, pH, and soil organic matter (SOM) content. Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity).[4]

  • Fortification: Prepare a stock solution of analytical grade this compound. Add the solution to the soil samples to achieve a desired concentration (e.g., 1 or 2 µg/g).[4] Mix thoroughly to ensure uniform distribution.

  • Incubation: Place the treated soil samples into incubation vessels (e.g., flasks) and store them in a dark, temperature-controlled environment (e.g., 25°C).[4] Maintain soil moisture by periodically adding water.

  • Sampling: At specified time intervals (e.g., 0, 3, 7, 15, 30, 60, 90 days), destructively sample triplicate flasks for analysis.[4]

  • Residue Analysis:

    • Extraction: Extract this compound from the soil samples using an appropriate solvent, typically acetonitrile.[14][15]

    • Cleanup: Use a cleanup procedure like solid-phase extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method to remove interfering substances from the extract.[4][10]

    • Quantification: Analyze the final extract using High-Performance Liquid Chromatography with a UV or Diode Array Detector (HPLC-UV/DAD) or Gas Chromatography with an Electron Capture Detector (GC-ECD).[4][10][14]

  • Data Modeling: Plot the concentration of this compound over time and fit the data to a kinetic model (e.g., first-order kinetics) to calculate the half-life (DT50).[4]

Factors Influencing Efficacy and Persistence

The performance and environmental behavior of this compound applied as a soil drench are influenced by several interconnected factors.

cluster_soil Soil Properties cluster_env Environmental Conditions cluster_app Application Method This compound This compound Persistence & Efficacy in Soil SOM Soil Organic Matter (SOM) SOM->this compound Increases degradation [11] Increases adsorption pH Soil pH pH->this compound Affects degradation rate [3] Texture Soil Texture Texture->this compound Influences mobility & adsorption Temp Temperature Temp->this compound Higher temp increases degradation [3, 11] Moisture Moisture Moisture->this compound Higher moisture increases degradation [3, 11] Rate Application Rate Rate->this compound Affects initial concentration Incorp Incorporation Incorp->this compound Affects distribution in root zone [13]

Caption: Factors influencing this compound in soil.
  • Soil Organic Matter (SOM): Higher SOM content can enhance the degradation of this compound.[4][12] It also increases adsorption, which can reduce its mobility and potentially its bioavailability to target fungi.

  • Temperature and Moisture: Degradation is generally faster in warm, wet conditions, which favor microbial activity.[4][12] Conversely, persistence is significantly longer in cold, dry, or boreal conditions.[12][13]

  • Soil pH: The rate of hydrolysis and microbial degradation can be influenced by soil pH.[4]

  • Application Method: Thorough incorporation into the soil is critical for diseases like clubroot and powdery scab to ensure the fungicide is distributed within the root zone where infection occurs.[7] For transplanted seedlings, a drench targeted at the collar region is effective.[8]

Conclusion

This compound is an effective fungicide for managing key soil-borne diseases in horticulture when applied as a soil drench. Its multi-site mode of action is a valuable tool for resistance management. However, its efficacy and environmental persistence are highly dependent on correct application and local conditions. The quantitative data show a wide range of application rates and a highly variable soil half-life, underscoring the need for region- and crop-specific research. The experimental protocols provided in this guide offer a standardized framework for conducting such research, enabling a more precise understanding and optimization of this compound use in diverse horticultural systems.

References

Troubleshooting & Optimization

Improving the stability of Fluazinam standard solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the stability of Fluazinam standard solutions and ensure the accuracy of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is sparingly soluble in water but shows good solubility in several organic solvents. For stable stock solutions, it is recommended to use organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol.[1] The solid compound should be dissolved in the solvent of choice, which can be purged with an inert gas to remove dissolved oxygen and enhance stability.[1]

Q2: How should I store this compound standard solutions?

A2: Storage conditions are critical for maintaining the stability of this compound solutions.

  • Solid Form: The solid, crystalline form of this compound is stable for at least four years when stored at -20°C.[1]

  • Organic Stock Solutions (in DMSO, DMF, etc.): These should be stored at -20°C or -80°C.[2] To prevent degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.[2][3] Under these conditions, solutions can be stable for up to one to two years.[2]

  • Aqueous Solutions: Aqueous solutions of this compound are not stable and should be prepared fresh before use. It is not recommended to store aqueous solutions for more than one day.[1]

Q3: My this compound solution appears to be degrading. What are the most common causes?

A3: Degradation of this compound in solution is primarily caused by two factors: hydrolysis and photolysis.

  • Hydrolysis: this compound is unstable in neutral to alkaline aqueous solutions. It hydrolyzes, especially at pH 7 and 9, with reported half-lives of 42 days and approximately 6 days, respectively.[4][5] It is significantly more stable under acidic conditions (pH 5).[4][5] The primary degradation product of hydrolysis is 5-Chloro-6-(3-chloro-2,6-dinitro-4-trifluoromethylanilino) nicotinic acid (CAPA).[6][7]

  • Photodegradation: Exposure to light, particularly natural sunlight, can rapidly degrade this compound in aqueous solutions, with a half-life of approximately 2.5 days.[4][8] To mitigate this, always store solutions in amber vials or protect them from light.[3]

Q4: I am observing an unexpected peak in my analytical chromatogram. Could it be a degradant?

A4: Yes, it is possible. If your solution was prepared in a neutral or alkaline aqueous buffer or exposed to light, the extra peak could correspond to a degradation product. The most likely hydrolysis product is CAPA.[5][7] To confirm, you can run a forced degradation study (e.g., by adjusting the pH to 9 or exposing a sample to UV light) and monitor the formation of the new peak.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Low or Inconsistent Assay Results Degradation of the standard solution.1. Prepare a fresh stock solution from solid this compound. 2. Ensure proper storage conditions (see FAQ Q2). 3. Use aliquots to avoid freeze-thaw cycles.[2][3] 4. For aqueous working solutions, prepare them immediately before the experiment.[1]
Precipitate Forms in Aqueous Working Solution Poor aqueous solubility of this compound.1. Ensure the final concentration in the aqueous buffer is below this compound's solubility limit (approx. 0.25 mg/mL in PBS, pH 7.2).[1] 2. Check that the residual amount of organic solvent from the stock solution is not causing precipitation and is insignificant to the experiment.[1]
Rapid Degradation of Working Solution Hydrolysis in neutral/alkaline buffer or photodegradation.1. If experimentally feasible, use a slightly acidic buffer (e.g., pH 5-6) to slow hydrolysis.[4][8] 2. Protect the solution from light at all times by using amber vials or covering the container with aluminum foil.[3]

Data on this compound Stability and Solubility

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (at 20-25°C)Reference(s)
DMSO~25 mg/mL[1]
DMF~25 mg/mL[1]
Ethanol~15 mg/mL[1]
Acetone~470 g/L[8][9]
Dichloromethane~330 g/L[8][9]
Water (PBS, pH 7.2)~0.25 mg/mL[1]
Water (pH 7, 25°C)~1.7 mg/L[8]

Table 2: Half-Life of this compound under Various Degradation Conditions

ConditionHalf-Life (DT₅₀)Major Degradation Product(s)Reference(s)
Hydrolysis (in dark, 22-25°C)
pH 5StableNo appreciable hydrolysis[4][8]
pH 742 daysCAPA[4][8]
pH 95.6 - 6 daysCAPA[4][8]
Photolysis (in water, natural sunlight) 2.5 daysTricyclic compound (G-504)[4][8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution in DMSO.

Materials:

  • This compound (solid, ≥95% purity)[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Class A volumetric flask

  • Amber glass vial with a screw cap

Procedure:

  • Accurately weigh 10 mg of solid this compound and transfer it to a 1 mL volumetric flask.

  • Add approximately 0.7 mL of DMSO to the flask.

  • Gently swirl the flask or use a vortex mixer until the solid is completely dissolved.

  • Add DMSO to bring the final volume to the 1 mL mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the solution to a properly labeled amber glass vial for storage.

  • For long-term storage, create single-use aliquots to minimize freeze-thaw cycles. Store at -20°C or -80°C.[2]

Protocol 2: Short-Term Stability Assessment

This protocol provides a framework for evaluating the stability of a prepared this compound solution over a short period.

Objective: To determine the stability of a this compound working solution under specific storage conditions (e.g., 4°C, protected from light) over 48 hours.

Procedure:

  • Prepare a working solution of this compound at a known concentration (e.g., 10 µg/mL) in the desired experimental buffer.

  • Immediately after preparation (T=0), analyze the solution using a validated stability-indicating analytical method (e.g., HPLC-UV). Record the initial concentration or peak area.

  • Store the solution under the desired conditions (e.g., refrigerated at 4°C in an amber vial).

  • At specified time points (e.g., T=6h, 12h, 24h, 48h), withdraw an aliquot of the solution.

  • Analyze each aliquot using the same analytical method.

  • Compare the results at each time point to the initial (T=0) result. Calculate the percentage of this compound remaining.

  • Set an acceptance criterion (e.g., concentration must remain within 95% of the initial value). If the concentration falls below this threshold, the solution is considered unstable under those conditions.

Visualizations

Fluazinam_Degradation_Pathway Fig 1: Hydrolytic Degradation of this compound This compound This compound CAPA CAPA (Nicotinic Acid Derivative) This compound->CAPA Hydrolysis (pH 7 or 9)

Caption: Fig 1: Hydrolytic Degradation of this compound

Solution_Preparation_Workflow Fig 2: Standard Solution Preparation Workflow start Start weigh Accurately weigh solid this compound start->weigh dissolve Dissolve in appropriate organic solvent (e.g., DMSO) weigh->dissolve transfer Transfer to volumetric flask dissolve->transfer volume Bring to final volume and mix thoroughly transfer->volume storage_decision Long-term or Immediate Use? volume->storage_decision aliquot Create single-use aliquots in amber vials storage_decision->aliquot Long-term use Prepare fresh aqueous working solution for immediate use storage_decision->use Immediate store Store at -20°C or -80°C aliquot->store end End store->end use->end

Caption: Fig 2: Standard Solution Preparation Workflow

Troubleshooting_Tree Fig 3: Troubleshooting Solution Instability start Inconsistent or Low Results q1 Is the solution aqueous? start->q1 a1_yes Aqueous solutions are unstable. Prepare fresh before each use. q1->a1_yes Yes q2 How is the stock solution stored? q1->q2 No (Organic Stock) end Prepare a fresh standard from solid material a1_yes->end a2_improper Store in aliquots at -20°C or below. Avoid freeze-thaw cycles and light exposure. q2->a2_improper Improperly q3 Is the solution exposed to light? q2->q3 Properly a2_improper->end a3_yes This compound is light-sensitive. Use amber vials or protect from light. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Fig 3: Troubleshooting Solution Instability

References

Technical Support Center: Fluazinam Application for Potato Tuber Blight

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and crop protection professionals with technical information, troubleshooting advice, and experimental protocols for optimizing Fluazinam spray intervals for the control of potato tuber blight, caused by Phytophthora infestans.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the standard recommended spray interval for this compound against potato blight?

A protectant fungicide treatment with this compound should be applied before late blight becomes established in the crop.[1] The standard recommended spray interval is typically 7 to 10 days.[1] It is advised to use the shorter 7-day interval when wet conditions favor the development of late blight.[1] Routine applications of fungicides in many European regions are often performed at intervals no greater than 7 days to prevent the establishment of infections.[2]

Q2: My experiment shows poor tuber blight control despite a consistent 7-day this compound spray interval. What are the potential causes?

Reduced efficacy of this compound, even with proper intervals, is a significant concern and may be attributed to the development of fungicide resistance in local P. infestans populations.[3] A specific clonal lineage, EU_37_A2 (also known as 'Dark Green 37'), has shown reduced sensitivity to this compound.[4][5] This strain's zoospores are not effectively controlled by this compound, which can lead to increased tuber infection, especially late in the season.[4] Therefore, high disease incidence despite a robust spray schedule warrants an investigation into the presence of resistant strains.

Q3: How should I adjust my spray program in response to potential this compound resistance?

To manage resistance and reduce selection pressure, several strategies are recommended by experts:

  • Limit Applications: Reduce the total number of sprays containing this compound in a single season.[4]

  • Alternate Modes of Action: Do not apply this compound consecutively. Always alternate with fungicides from a different FRAC (Fungicide Resistance Action Committee) group.[5] This ensures that pathogens surviving one application are targeted by a different mechanism in the next.

  • Use Mixtures: Whenever possible, use this compound in a tank mix or as a co-formulated product with other active ingredients that have a different mode of action.[4][5] This makes it more difficult for resistant strains to survive and multiply.[5]

Q4: What is the optimal positioning for this compound in a seasonal spray program to maximize efficacy and manage resistance?

Given the risk of resistant strains like EU_37_A2, the positioning of this compound is critical. Current recommendations advise against relying on this compound for late-season tuber blight control, particularly for crops intended for storage.[4]

  • Early to Mid-Season: The most effective placement for this compound is during the first or second sprays of the season or during the stable canopy period.[4][6]

  • Avoid Late Season Use: Its use leading up to and including desiccation is now considered a dangerous scenario if resistant strains are present.[4]

  • Post-Canopy Development: One strategy suggests using this compound only after the crop has achieved full canopy development, applied at the full rate and mixed with co-actives.[7]

Q5: How does weather, particularly rainfall, affect this compound application and intervals?

This compound has good residual effect and rainfastness.[8] However, weather conditions, especially rainfall, are a primary driver of late blight development.

  • Shorten Intervals: During periods of high rainfall and persistent wetness, which favor zoospore release and mobility, it is critical to shorten the spray interval to the 7-day minimum.[1]

  • Protectant Application: Fungicide applications should be timed to protect the crop ahead of predicted infection periods.[9] Rainfall can wash spores from the foliage into the soil, increasing the risk of tuber infection.[4] A robust protectant program is essential to prevent this.

Data on Fungicide Strategies Involving this compound

The following table summarizes efficacy data from field studies where this compound was used as part of a blight management program. Note that direct comparisons of this compound spray intervals are limited in recent literature, with a greater focus on integrated resistance management.

Treatment StrategyKey FindingsYield ImpactSource
Tri-Sequential Application (this compound / BioArc / Potasin F)Showed the highest reduction in disease severity, ranging from 88.24% to 90.00% compared to the untreated control.[10]This sequential application synergistically increased potato yield and improved biochemical parameters.[10]
Fungicide-Sprayed vs. Unsprayed Plots Fungicide-sprayed plots had a mean yield advantage of 62% compared to unsprayed plots over two seasons.[11][12]Tuber yield from sprayed plots ranged from 20 to 36.84 t/ha, while unsprayed plots yielded 8.8 to 18.63 t/ha.[11][12][11][12]
Resistance Management (General Recommendation)Limiting applications, alternating chemistries, and using mixtures are critical to manage strains with reduced sensitivity, such as EU_37_A2.[4][5]Maintaining fungicide efficacy through resistance management is crucial for protecting yield potential from aggressive blight strains.[4][5]

Experimental Protocols

Protocol: Field Trial for Evaluating this compound Spray Intervals

This protocol outlines a standard methodology for a field experiment designed to compare the efficacy of different this compound spray intervals.

  • Experimental Design:

    • Use a Randomized Complete Block Design (RCBD) with a minimum of three or four replications.[9][13][12][14]

    • Each plot should consist of at least four rows, approximately 10-11 meters long.[9] Maintain untreated buffer rows between plots to minimize spray drift.[15]

  • Treatments:

    • Control: Unsprayed control plot to monitor natural disease progression.

    • Treatment 1: this compound applied at a 7-day interval.

    • Treatment 2: this compound applied at a 10-day interval.

    • Treatment 3: this compound applied at a 14-day interval.

    • Treatment 4 (Optional): A dynamic interval based on a disease forecasting model (e.g., BlightApp).[9]

    • Treatment 5 (Optional): A resistance management program (e.g., this compound alternated with a different mode of action) for comparison.

  • Application:

    • Use a calibrated field sprayer (e.g., tractor-drawn or backpack) equipped with nozzles that provide a medium droplet size (e.g., Airmix Flat Fan 110.04).[1][16]

    • Apply in a water volume of 250-500 L/ha to ensure thorough canopy coverage.[1][16]

    • Begin the first spray as a protectant, ideally upon the first symptom appearance in the region or based on forecasting alerts.[14]

  • Data Collection & Assessment:

    • Foliar Blight: Assess disease severity weekly, before each new spray application. Use a standardized rating scale, such as the 1-9 scale, where 1 = no disease and 9 = 100% plant destruction.[14]

    • Area Under Disease Progress Curve (AUDPC): Calculate AUDPC from the weekly severity data to quantify the epidemic development over time for each treatment.[14]

    • Tuber Blight Assessment: After harvest, collect a random sample of at least 50-100 tubers from the central rows of each plot. Wash the tubers and visually inspect them for late blight lesions. Calculate the percentage of infected tubers by number and weight.

    • Yield: Harvest the central two rows of each plot to determine the total and marketable tuber yield (t/ha).[14]

  • Statistical Analysis:

    • Analyze the data (disease severity, AUDPC, tuber blight incidence, yield) using Analysis of Variance (ANOVA) appropriate for an RCBD.

    • Use a mean separation test (e.g., Duncan's LSD or Tukey's HSD) to determine significant differences between treatment intervals.[10]

Visualizations

The following diagrams illustrate key workflows and decision-making processes for optimizing this compound use.

G start Hypothesis: Determine Optimal Spray Interval protocol_dev Protocol Development (RCBD, Treatments) start->protocol_dev site_prep Field Site Preparation & Planting protocol_dev->site_prep app Treatment Application (Calibrated Sprayer) site_prep->app data_coll Data Collection (Weekly Severity, Yield, Tuber Blight) app->data_coll Repeat per schedule data_coll->app analysis Statistical Analysis (ANOVA, Mean Separation) data_coll->analysis conclusion Conclusion & Recommendation analysis->conclusion

Caption: Experimental workflow for a this compound spray interval optimization trial.

G q1 High Tuber Blight Incidence Observed? check_interval Verify Spray Interval (≤7 days in high pressure?) q1->check_interval Yes action Implement Resistance Management Strategy check_app Confirm Application Quality (Coverage, Rate) check_interval->check_app Interval OK consider_res Suspect Fungicide Resistance (e.g., EU_37_A2) check_app->consider_res Application OK consider_res->action mix 1. Use Tank-Mixes / Co-formulations action->mix alternate 2. Alternate FRAC Codes (No consecutive use) action->alternate limit 3. Limit Total Applications & Avoid Late-Season Use action->limit

Caption: Troubleshooting logic for poor this compound efficacy against tuber blight.

References

Troubleshooting poor recovery of Fluazinam during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the extraction of Fluazinam, ensuring high recovery and accurate quantification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing low recovery of this compound from soil samples. What are the potential causes and how can I improve it?

A1: Low recovery of this compound from soil can be attributed to several factors, primarily related to its strong adsorption to soil components and potential degradation.

Troubleshooting Steps:

  • Optimize Extraction Solvent: Acetonitrile is a common and effective solvent for extracting this compound from soil.[1] Some protocols also utilize acetone or a mixture of methanol and acidic water.[2][3] If recovery is low, ensure the solvent is of high purity and consider increasing the extraction time or employing techniques like sonication to enhance efficiency.[4]

  • Address Soil Composition: this compound persistence and extraction efficiency are influenced by soil properties like organic matter content and pH.[2][5][6] Higher organic matter can lead to stronger binding, requiring more rigorous extraction conditions.

  • pH of Extraction Medium: The pH of the extraction medium can significantly impact this compound stability and recovery. This compound is more stable in acidic conditions (pH 4) and shows hydrolytic instability at neutral (pH 7) and alkaline (pH 9) conditions.[2][6] Acidifying the extraction solvent, for instance with 0.02% acetic acid in acetonitrile or using a methanol:acidic water mixture, can improve recovery.[1][2]

  • Solid-Phase Extraction (SPE) Clean-up: A clean-up step using SPE is often necessary to remove co-extractives that can interfere with analysis and affect recovery.[1][3] Ensure proper conditioning of the SPE cartridge and use an appropriate elution solvent.

Q2: My this compound recovery from fruit and vegetable samples using the QuEChERS method is inconsistent. What should I check?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food matrices. Inconsistent recovery of this compound can stem from matrix effects and procedural variations.

Troubleshooting Steps:

  • Choice of d-SPE Sorbent: The type and amount of dispersive solid-phase extraction (d-SPE) sorbent are critical for removing interfering compounds from the sample extract. For fruits and vegetables, Primary Secondary Amine (PSA) is commonly used to remove sugars and organic acids.[7] However, for highly pigmented samples, other sorbents like graphitized carbon black (GCB) or C18 may be necessary, though GCB can sometimes lead to loss of planar pesticides.

  • pH Buffering: The pH during extraction is crucial for pH-sensitive pesticides. While the original QuEChERS method is unbuffered, buffered methods (e.g., AOAC 2007.01 or EN 15662) are recommended for compounds like this compound to prevent degradation.[2] Adding 1% formic acid to the acetonitrile has been shown to improve recovery in some cases.[8]

  • Matrix Effects: Fruits and vegetables are complex matrices that can cause ion suppression or enhancement in the analytical instrument, leading to inaccurate quantification and the appearance of low recovery.[9][10] To mitigate this, the use of matrix-matched standards for calibration is highly recommended.[9]

  • Homogenization: Ensure the sample is thoroughly homogenized to achieve a representative sample for extraction.

Q3: I am observing significant matrix effects in my LC-MS/MS analysis of this compound. How can I minimize their impact?

A3: Matrix effects are a common challenge in LC-MS/MS analysis, especially with complex samples, and can lead to either underestimation or overestimation of the analyte concentration.[9][11]

Troubleshooting Steps:

  • Matrix-Matched Calibration: The most effective way to compensate for matrix effects is to prepare calibration standards in a blank matrix extract that is free of the analyte.[9] This helps to mimic the ionization suppression or enhancement experienced by the analyte in the actual sample.

  • Sample Dilution: Diluting the final extract with the mobile phase can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on the ionization of this compound.

  • Improved Clean-up: Re-evaluate your sample clean-up procedure. A more effective clean-up can remove a larger portion of the interfering matrix components. This could involve using different SPE sorbents or a combination of them.[10]

  • Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled internal standard for this compound, if available, can effectively compensate for matrix effects as it will be affected in the same way as the target analyte.

Quantitative Data Summary

The following tables summarize this compound recovery data from various studies, highlighting the impact of different extraction conditions and matrices.

Table 1: this compound Recovery in Soil Samples

MatrixExtraction MethodSolventRecovery (%)Reference
Sandy SoilAcetonitrile Extraction & SPEAcetonitrile72-95%[1]
Pepper Field SoilAcetone Extraction & SPEAcetone80-94.6%[3]
Potato Field SoilQuEChERS & GC-ECDNot Specified85.1–99.5%[7]

Table 2: this compound Recovery in Fruit and Vegetable Samples using Modified QuEChERS

Matrixd-SPE SorbentFortification LevelRecovery (%)Reference
Various Fruits & VegetablesMWCNTs-OH3 spiked levels81-115%[7]
AppleNot Specified0.01, 0.05, 0.5 mg/kg94.5-102.7%[7]
Wax GourdPSA0.01-1 mg/kg89-109%[12]

Table 3: Impact of pH on this compound Recovery in Water

pHMean Recovery (µg/mL)StabilityReference
4.01.03Very High[2]
7.00.69Unstable[2]
9.20.36Unstable[2]

Experimental Protocols

Protocol 1: Modified QuEChERS Method for Fruits and Vegetables

This protocol is adapted from a method developed for the determination of this compound in various vegetable and fruit matrices.[7]

  • Sample Homogenization: Homogenize a representative sample of the fruit or vegetable.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add appropriate buffering salts for the chosen QuEChERS method (e.g., AOAC 2007.01 or EN 15662).

    • Shake vigorously for 1 minute.

  • Salting Out:

    • Add anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE sorbent (e.g., 150 mg MgSO₄ and 25 mg PSA). For samples with high pigment content, other sorbents may be required.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Analysis:

    • Take the supernatant for analysis by LC-MS/MS or GC.

Protocol 2: Extraction and SPE Clean-up for Soil Samples

This protocol is based on a method for the analysis of this compound in soil.[1]

  • Extraction:

    • Weigh 10 g of the soil sample into a centrifuge tube.

    • Add 20 mL of acetonitrile.

    • Shake or vortex for a specified period (e.g., 30 minutes).

    • Centrifuge to separate the soil from the solvent.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Conditioning: Condition an SPE cartridge (e.g., C18) with an appropriate solvent (e.g., methanol) followed by water.

    • Loading: Load the supernatant from the extraction step onto the SPE cartridge.

    • Washing: Wash the cartridge with a weak solvent to remove interferences.

    • Elution: Elute the this compound with a suitable solvent (e.g., acetonitrile).

  • Analysis:

    • The eluate is then concentrated and reconstituted in a suitable solvent for analysis by HPLC or other chromatographic techniques.

Visualizations

quechers_workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Clean-up cluster_analysis Step 3: Analysis homogenize Homogenize Sample add_solvent Add Acetonitrile homogenize->add_solvent add_salts Add QuEChERS Salts add_solvent->add_salts shake_extract Shake Vigorously add_salts->shake_extract centrifuge_extract Centrifuge shake_extract->centrifuge_extract transfer_supernatant Transfer Supernatant centrifuge_extract->transfer_supernatant Supernatant add_dspe Add d-SPE Sorbent transfer_supernatant->add_dspe vortex Vortex add_dspe->vortex centrifuge_cleanup Centrifuge vortex->centrifuge_cleanup analysis LC-MS/MS or GC Analysis centrifuge_cleanup->analysis Final Extract

Caption: Workflow of the QuEChERS method for this compound extraction.

troubleshooting_logic cluster_problem Identify Potential Cause cluster_solution Implement Solution start Poor this compound Recovery matrix Sample Matrix (Soil, Plant, etc.) start->matrix extraction_method Extraction Method (QuEChERS, SPE) start->extraction_method analysis_step Analytical Step (LC-MS/MS, GC) start->analysis_step optimize_solvent Optimize Solvent & pH matrix->optimize_solvent improve_cleanup Improve Clean-up (d-SPE/SPE) extraction_method->improve_cleanup mitigate_matrix_effects Mitigate Matrix Effects analysis_step->mitigate_matrix_effects optimize_solvent->improve_cleanup improve_cleanup->mitigate_matrix_effects

Caption: Troubleshooting logic for poor this compound recovery.

References

Technical Support Center: Minimizing Fluazinam Photolysis in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of compounds during experimentation is paramount. Fluazinam, a widely used fungicide, is susceptible to degradation by light (photolysis) in aqueous solutions, which can significantly impact experimental accuracy and outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize this compound photolysis in your laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound photolysis and why is it a concern in my experiments?

A1: Photolysis is the degradation of a chemical compound by light. In the case of this compound in an aqueous solution, exposure to certain wavelengths of light, particularly in the ultraviolet (UV) range, can break down the molecule. This degradation can lead to a decrease in the concentration of the active compound, the formation of unknown degradation products, and ultimately, inaccurate and unreliable experimental results.

Q2: What are the key factors that influence the rate of this compound photolysis?

A2: The two primary factors influencing this compound photolysis in aqueous solutions are:

  • Light Exposure: The intensity and wavelength of the light source are critical. This compound has been shown to be stable under UV light for up to 2 hours, but prolonged exposure, especially to UV radiation, will cause degradation.[1]

  • pH of the Solution: The stability of this compound is highly dependent on the pH of the aqueous solution. It is significantly more stable in acidic conditions (pH 4) compared to neutral (pH 7) or alkaline (pH 9.2) conditions.[2][3][4]

Q3: How can I minimize this compound photolysis during my experiments?

A3: To minimize photolysis, you should control both light exposure and the pH of your aqueous solution. Here are some practical steps:

  • Use appropriate containers: Store and conduct your experiments in amber glass vials or flasks. Amber glass is specifically designed to block a significant portion of UV and visible light, thereby protecting light-sensitive compounds.[2][3][4]

  • Work in a controlled light environment: Whenever possible, perform experimental manipulations in a dark room or under subdued lighting. If the use of a light source is unavoidable, select one that emits wavelengths outside of this compound's absorption spectrum.

  • Maintain an acidic pH: If your experimental conditions permit, maintaining the aqueous solution at an acidic pH (around 4.0) will significantly enhance the stability of this compound.[2][3][4]

  • Use light filters: If your experimental setup requires illumination, use appropriate light filters to block the specific UV wavelengths that cause this compound degradation.

Q4: What are the degradation products of this compound photolysis?

A4: While hydrolysis of this compound leads to the formation of 5-Chloro-6-(3-chloro-2,6-dinitro-4-trifluoromethylanilino) nicotinic acid (CAPA), which then degrades to 6-(4-Carboxy-3-chloro-2,6-dinitroanilino)-5-chloronicotinic acid (DCPA), the specific photolytic degradation pathway may differ.[2] It is crucial to be aware that photolysis can generate unique byproducts that may interfere with your analysis or exhibit their own biological activity.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent this compound concentration in replicate samples. Uncontrolled exposure to ambient light during sample preparation and handling.Prepare and handle all samples under low-light conditions or in a dark room. Use amber-colored volumetric flasks and pipettes.
Rapid degradation of this compound observed even in the dark. The pH of the aqueous solution is neutral or alkaline, leading to hydrolysis.Adjust the pH of your aqueous solution to be acidic (around pH 4.0), if compatible with your experimental design.[2][3][4]
This compound degradation occurs during an experiment requiring illumination. The light source emits UV radiation that is absorbed by this compound.Use a light source with a wavelength outside of this compound's absorption range. If this is not possible, use a UV cutoff filter to block the harmful wavelengths.
Suspected interference from unknown peaks in analytical measurements (e.g., HPLC, LC-MS). Formation of photolytic degradation products.Minimize light exposure during all stages of the experiment. If degradation is unavoidable, attempt to identify the degradation products to understand their potential impact.

Data Presentation

Table 1: UV-Vis Absorption Maxima of this compound in Aqueous Solution at Different pH Values

pH λmax (nm) Molar Absorptivity (L mol⁻¹ cm⁻¹)
Acidic24420837
Neutral265, 347, 48016163, 15140, 2605
Basic265, 347, 4801700, 19256, 3628

Source: AERU - University of Hertfordshire[5]

Table 2: Half-life of this compound in Aqueous Solutions at Different pH Values

pH Half-life (days)
4.0Very high stability
7.0Significantly lower than at pH 4.0
9.2Lowest stability

Source: Frontiers in Environmental Science[2][3][4]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Photolysis During Sample Preparation
  • Work Area: Conduct all procedures in a room with minimal ambient light. If possible, use a darkroom or a fume hood with the sash lowered to block overhead lighting.

  • Glassware: Use amber-colored glassware (e.g., volumetric flasks, beakers, vials) for preparing and storing all this compound solutions.

  • Solution pH: Prepare aqueous solutions using a buffer system that maintains an acidic pH (e.g., pH 4.0 citrate buffer), provided it does not interfere with the experiment.

  • Storage: Store all stock and working solutions in amber vials, wrapped in aluminum foil for extra protection, and refrigerate or freeze as appropriate for the stability of the compound.

Protocol 2: Conducting Experiments Under Controlled Illumination
  • Light Source: If illumination is necessary, use a light source that emits wavelengths outside of this compound's main absorption peaks (see Table 1). A xenon arc lamp with appropriate filters is often used in photostability studies.

  • Light Filters: Place a UV cutoff filter between the light source and the sample to block wavelengths below 400 nm. The choice of filter should be guided by the UV-Vis absorption spectrum of this compound.

  • Control Samples: Always include "dark" control samples that are shielded from the light source (e.g., wrapped in aluminum foil) to differentiate between photolytic and other forms of degradation (e.g., hydrolysis).

  • Temperature Control: Use a water bath or other temperature control system to maintain a constant temperature, as temperature can also influence degradation rates.

  • Monitoring: At regular intervals, take aliquots of the solution to analyze the concentration of this compound and monitor the formation of any degradation products.

Visualizations

Caption: Experimental workflow for minimizing this compound photolysis.

Logical_Relationship_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Degradation This compound Degradation Light Light Exposure Degradation->Light pH Neutral/Alkaline pH Degradation->pH Temp High Temperature Degradation->Temp Use_Amber Use Amber Vials Light->Use_Amber Control_Light Work in Dark / Use Filters Light->Control_Light Adjust_pH Adjust to Acidic pH pH->Adjust_pH Control_Temp Control Temperature Temp->Control_Temp

Caption: Troubleshooting logic for this compound degradation.

References

Enhancing the efficacy of Fluazinam with adjuvants or surfactants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fungicide Fluazinam. The following information is designed to address specific issues that may be encountered during experimental applications, with a focus on enhancing efficacy through the use of adjuvants and surfactants.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

This compound is a broad-spectrum, multi-site contact fungicide belonging to the pyridinamine chemical class.[1] Its primary mode of action is the disruption of energy production in fungal cells by uncoupling mitochondrial oxidative phosphorylation.[1][2] This multi-site activity makes it a valuable tool for managing fungicide resistance.[3] this compound is a protectant fungicide with no systemic or curative properties, meaning it must be applied before fungal spores germinate to be effective.[2][4] It offers good residual effect and rainfastness.[1]

Q2: What are adjuvants and surfactants, and how can they enhance this compound's performance?

Adjuvants are substances added to a pesticide formulation or tank mix to improve its effectiveness or application characteristics.[5] Surfactants (surface-active agents) are a major class of adjuvants that reduce the surface tension of spray droplets, leading to better spreading and coverage on the target surface.[6][7] For a contact fungicide like this compound, which remains on the plant surface, thorough coverage is critical for efficacy.[8][9] Adjuvants can enhance this compound's performance by:

  • Improving spray coverage: Surfactants help the spray droplets spread more evenly across the waxy cuticle of leaves.[6]

  • Increasing retention: Some adjuvants act as "stickers," helping the fungicide adhere to the plant surface and resist being washed off by rain.[6]

  • Enhancing penetration: Certain oil-based adjuvants can help dissolve the waxy cuticle of leaves, facilitating better contact of the fungicide with the plant surface.[10]

Q3: What are the main types of adjuvants to consider for use with this compound?

There are several categories of adjuvants, each with specific functions.[11] The most relevant for enhancing a contact fungicide like this compound include:

  • Non-ionic Surfactants (NIS): These are all-purpose adjuvants that are compatible with a wide range of pesticides.[7] They are effective at reducing surface tension and improving spray coverage.[7]

  • Organosilicone Surfactants: These are highly potent "super-spreaders" and "super-penetrators" that can dramatically improve the spreading of spray droplets on leaf surfaces.[12][13]

  • Methylated Seed Oils (MSO): These are oil-based adjuvants that can enhance the penetration of pesticides through the waxy leaf cuticle.[10] They are particularly useful under hot and dry conditions when plants have a thicker cuticle.

  • Drift Control Agents: These adjuvants increase the size of spray droplets to reduce the risk of off-target drift.[5]

Troubleshooting Guides

Issue 1: Poor Disease Control Despite this compound Application

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Spray Coverage Verify spray nozzle selection and pressure: For contact fungicides, smaller droplet sizes are often recommended for thorough coverage.[8] Consider adding a non-ionic or organosilicone surfactant: These adjuvants can significantly improve the spreading of the spray solution on the leaf surface.
Poor Rainfastness Check the weather forecast before application: Avoid applying this compound if rainfall is expected shortly after. Incorporate a "sticker" adjuvant: These adjuvants can improve the adhesion of the fungicide to the plant surface, making it more resistant to wash-off.
Incorrect Application Timing Apply this compound preventatively: As a protectant fungicide, it must be on the plant surface before fungal spores germinate.[2][4] Scout fields regularly to apply at the first sign of disease pressure.
Fungicide-Adjuvant Incompatibility Perform a jar test before tank mixing: This will help identify any physical incompatibility between this compound and the chosen adjuvant.
Water Quality Issues (pH) Test the pH of the spray solution: The efficacy of some fungicides can be affected by the pH of the water used for mixing.
Issue 2: Suspected Phytotoxicity (Crop Injury)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Adjuvant Concentration Follow the adjuvant label recommendations carefully: Using higher than recommended rates of certain adjuvants, particularly oil-based ones, can lead to crop injury.[11]
Application During Stressful Environmental Conditions Avoid spraying during hot and humid conditions: High temperatures can increase the risk of phytotoxicity, especially when using oil-based adjuvants.[11]
Inherent Sensitivity of the Crop Test on a small area first: Before treating a large area, apply the this compound-adjuvant mixture to a small number of plants to check for any adverse reactions.
Tank Mix Incompatibility Review product labels for any known incompatibilities: Some tank mix partners may increase the risk of phytotoxicity when combined with certain adjuvants.

Data on Adjuvant Enhancement of Contact Fungicide Efficacy

While specific quantitative data on the enhancement of this compound with various adjuvants is limited in publicly available literature, studies on other contact and systemic fungicides provide valuable insights into the potential benefits. The following tables summarize findings from such studies and can be used as a guide for selecting adjuvants for experimental trials with this compound.

Table 1: Effect of Adjuvant Type on Spray Coverage of a Fungicide

Adjuvant TypeAdjuvant ExampleAverage Increase in Leaf Surface Coverage (%)Reference Crop(s)
Organosilicone Surfactant Kinetic, Silwet L-7726 - 38%Dry Bean, Onion, Potato
Latex Spreader-Sticker BondNo significant improvement over waterDry Bean, Onion, Potato

Source: Adapted from a study on the effect of commercial adjuvants on vegetable crop fungicide coverage. The study did not specifically test this compound but provides a strong indication of the potential impact of different adjuvant types on spray coverage.

Table 2: Influence of Adjuvants on the Rainfastness of a Herbicide

Adjuvant TypeTime Between Application and RainfallEfficacy Loss After 5mm Rainfall (%)
No Adjuvant 5 minutes80%
No Adjuvant 1 hour65%
Spray Oil Adjuvant 5 minutes18%
Spray Oil Adjuvant 1 hour13%

Source: Adapted from a study on the rainfastness of an EC herbicide. While not a fungicide, the principles of adjuvant-enhanced rainfastness are broadly applicable and demonstrate the significant protective effect an appropriate adjuvant can provide.

Experimental Protocols

Protocol 1: Jar Test for Tank-Mix Compatibility

This protocol is essential to perform before tank-mixing this compound with any adjuvant or other pesticide for the first time to ensure physical compatibility.

Materials:

  • A clean, clear glass jar with a lid (1-quart or 1-liter)

  • The same water source that will be used for the actual spray application

  • The this compound formulation to be used

  • The adjuvant(s) to be tested

  • Pipettes or measuring spoons for accurate measurement of products

Procedure:

  • Fill the jar halfway with the water source.

  • Add the tank-mix components in the proper mixing order. A general order is: a. Water-dispersible granules (WG) b. Wettable powders (WP) c. Suspension concentrates (SC) or flowables (F) (like many this compound formulations) d. Emulsifiable concentrates (EC) e. Solutions (S) f. Adjuvants

  • Add the proportional amount of each product to the jar. For example, if the intended spray volume is 100 gallons per acre and the rate of this compound is 1 pint per acre and the adjuvant is 1 quart per 100 gallons, you would add a proportionally smaller amount to your 1-quart jar.

  • Cap the jar and shake it vigorously for 15-30 seconds.

  • Let the jar stand for 15-30 minutes and observe for any signs of incompatibility, such as:

    • Formation of flakes, crystals, or sludge

    • Separation into layers

    • Gelling or clumping

    • Excessive foaming

  • If any of these signs appear, the mixture is physically incompatible and should not be tank-mixed.

Diagram: Jar Test Workflow

JarTestWorkflow start Start: Prepare Jar Test fill_jar Fill jar halfway with water start->fill_jar add_this compound Add this compound (SC/F) fill_jar->add_this compound add_adjuvant Add Adjuvant add_this compound->add_adjuvant shake_jar Cap and shake vigorously add_adjuvant->shake_jar let_stand Let stand for 15-30 minutes shake_jar->let_stand observe Observe for incompatibility let_stand->observe compatible Compatible: Proceed with tank mixing observe->compatible No separation, clumping, or gelling incompatible Incompatible: Do not tank mix observe->incompatible Separation, clumping, or gelling

Caption: Workflow for conducting a jar test to assess tank-mix compatibility.

Protocol 2: Field Trial to Evaluate Adjuvant Efficacy

This protocol outlines a basic field trial design to quantify the impact of an adjuvant on the efficacy of this compound.

Experimental Design:

  • Treatments:

    • Untreated Control

    • This compound alone

    • This compound + Adjuvant A (e.g., Non-ionic surfactant)

    • This compound + Adjuvant B (e.g., Organosilicone surfactant)

  • Replication: At least 4 replicate plots per treatment.

  • Plot Size: Appropriate for the crop and application equipment (e.g., 10 ft x 20 ft).

  • Randomization: Treatments should be arranged in a randomized complete block design to account for field variability.

Procedure:

  • Site Selection: Choose a field with a history of the target disease and uniform growing conditions.

  • Application:

    • Calibrate the sprayer to ensure accurate and uniform application.

    • Apply treatments at the recommended timing for preventative disease control.

    • Use a consistent spray volume and pressure across all plots.

  • Data Collection:

    • Disease Severity: Assess disease severity at regular intervals (e.g., 7, 14, and 21 days after application) using a standardized rating scale (e.g., percentage of leaf area affected).

    • Phytotoxicity: Visually assess each plot for any signs of crop injury (e.g., leaf burn, stunting) at 3 and 7 days after application.

    • Yield: At the end of the season, harvest the plots and measure the yield for each treatment.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the treatments.

Diagram: Field Trial Workflow

FieldTrialWorkflow start Start: Field Trial Setup site_selection Select uniform field start->site_selection plot_design Randomized complete block design (4+ replicates) site_selection->plot_design treatments Treatments: - Untreated Control - this compound Alone - this compound + Adjuvant A - this compound + Adjuvant B plot_design->treatments application Calibrate sprayer and apply treatments treatments->application data_collection Collect data: - Disease Severity - Phytotoxicity - Yield application->data_collection analysis Statistical Analysis (ANOVA) data_collection->analysis results Evaluate adjuvant efficacy analysis->results

Caption: Workflow for a field trial to evaluate adjuvant efficacy with this compound.

Signaling Pathways and Logical Relationships

Diagram: Logical Flow for Troubleshooting Poor this compound Efficacy

TroubleshootingLogic start Poor Disease Control Observed check_timing Was application preventative? start->check_timing yes_timing Yes check_timing->yes_timing no_timing No check_timing->no_timing check_coverage Was spray coverage adequate? yes_timing->check_coverage timing_issue Root Cause: Incorrect Timing (this compound is a protectant) no_timing->timing_issue yes_coverage Yes check_coverage->yes_coverage no_coverage No check_coverage->no_coverage check_rain Did it rain shortly after application? yes_coverage->check_rain coverage_issue Root Cause: Poor Coverage Solution: Add Surfactant, check nozzles no_coverage->coverage_issue yes_rain Yes check_rain->yes_rain no_rain No check_rain->no_rain rain_issue Root Cause: Poor Rainfastness Solution: Add Sticker Adjuvant yes_rain->rain_issue check_compatibility Was a jar test performed? no_rain->check_compatibility yes_compat Yes check_compatibility->yes_compat no_compat No check_compatibility->no_compat other_factors Consider other factors: - Water pH - Fungicide Resistance yes_compat->other_factors compat_issue Potential Cause: Incompatibility Action: Perform Jar Test no_compat->compat_issue

Caption: Logical flowchart for troubleshooting poor efficacy of this compound applications.

References

Resolving peak tailing issues in Fluazinam gas chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the gas chromatographic analysis of Fluazinam, with a specific focus on resolving peak tailing.

Troubleshooting Guide: Resolving Peak Tailing for this compound

Peak tailing in gas chromatography, where a peak is not symmetrical and has a trailing edge, can compromise the accuracy and precision of quantification.[1][2] This guide provides a systematic approach to identifying and resolving the root causes of peak tailing when analyzing the fungicide this compound.

Is peak tailing observed for all compounds or just this compound?

The first step in troubleshooting is to determine if the issue is specific to this compound or affects all peaks in the chromatogram.[3]

  • All peaks are tailing: This typically points to a physical or mechanical issue within the GC system.[4][5]

  • Only the this compound peak (and other active compounds) is tailing: This suggests a chemical interaction between this compound and active sites within the system.[4][6]

Scenario 1: All Peaks are Tailing

If all peaks in your chromatogram exhibit tailing, this is often indicative of a disruption in the carrier gas flow path.[3] Follow these steps to diagnose and resolve the issue:

1. Check Column Installation and Integrity:

  • Improper Column Installation: An improperly installed column can create dead volume or turbulence in the flow path.[5][7] Ensure the column is installed correctly in both the inlet and detector according to the manufacturer's instructions.

  • Poor Column Cut: A ragged or uneven column cut can cause peak distortion.[2][8] Re-cut the column, ensuring a clean, square cut. Using a magnifying tool to inspect the cut is recommended.[8]

  • Column Contamination: Severe contamination of the stationary phase, especially at the inlet end, can cause all peaks to tail.[5][8] Trimming 10-20 cm from the front of the column can often resolve this.[1]

2. Inspect the Inlet System:

  • Contaminated or Damaged Liner: The inlet liner is a common source of contamination.[9] Replace the liner with a fresh, deactivated one.[2] Debris such as septa particles can also accumulate in the liner and should be removed.[6]

  • Incorrect Inlet Temperature: If the inlet temperature is too low, it can lead to peak tailing.[6] Ensure the temperature is appropriate for the analysis.

  • Leaks: Leaks in the inlet can disrupt the flow path and cause peak distortion.[10] Check for leaks using an electronic leak detector.

3. Verify Injection Parameters:

  • Slow Injection Speed: A very slow injection can cause peak tailing, particularly for early eluting peaks.[6]

  • Low Split Ratio: In split injections, a split ratio that is too low may not be sufficient to ensure efficient sample introduction.[7] A minimum total flow of 20 mL/minute through the inlet is recommended.[7]

Scenario 2: Only the this compound Peak is Tailing

If only the this compound peak and potentially other polar or active compounds are tailing, the issue is likely due to unwanted chemical interactions within the GC system.[6] this compound, with its polar functional groups, is susceptible to such interactions.

1. Address System Activity:

  • Active Sites in the Liner: The glass inlet liner can have active silanol groups that interact with polar analytes like this compound.[10] Use a highly deactivated liner.

  • Column Activity: Over time, the stationary phase of the column can degrade and become more active, leading to tailing of polar compounds.[6] If trimming the column does not resolve the issue, it may need to be replaced.[7] Consider using a highly deactivated or "inert" column for trace analysis of active compounds.[9]

  • Contamination: Non-volatile residues from previous injections can create active sites.[1] Regular system bake-outs can help remove these contaminants.[1]

2. Optimize Method Parameters:

  • Solvent Mismatch: A mismatch in polarity between the sample solvent and the stationary phase can cause peak distortion.[7][11]

  • Column Overload: Injecting too much sample can lead to peak tailing.[10][12] Try reducing the injection volume or diluting the sample.[12]

  • Initial Oven Temperature: For splitless injections, if the initial oven temperature is too high, it can result in poor peak shape.[2] The initial temperature should generally be about 20°C below the boiling point of the sample solvent.[2]

Experimental Protocols

Protocol 1: GC Column Trimming

  • Cool Down: Ensure the GC oven, inlet, and detector are cool and the carrier gas is turned off.

  • Remove Column: Carefully disconnect the column from the inlet and detector.

  • Inspect: Examine the inlet end of the column for any discoloration, which may indicate contamination.

  • Cut the Column: Using a ceramic scoring wafer or a diamond-tipped pen, lightly score the column tubing.[11] Break the column at the score to create a clean, 90-degree cut.[2]

  • Inspect the Cut: Use a magnifying glass to ensure the cut is clean and free of jagged edges or fragments.[8][11]

  • Reinstall: Reinstall the column in the inlet and detector according to the manufacturer's specifications for correct positioning.[2]

Protocol 2: Inlet Liner Replacement

  • Cool Down: Ensure the GC inlet is cool enough to handle safely.

  • Turn Off Gas: Turn off the carrier gas flow to the inlet.

  • Remove Septum Nut: Unscrew the septum nut and remove the septum and any sealing rings.

  • Remove Liner: Carefully remove the old liner from the inlet. Note its orientation.

  • Clean Inlet: While the liner is removed, use a clean, lint-free swab dampened with a suitable solvent to clean the inside of the inlet.

  • Install New Liner: Place a new, deactivated liner in the inlet, ensuring it is correctly oriented and seated.

  • Reassemble: Reinstall the sealing rings and a new septum, then tighten the septum nut.

  • Leak Check: Once the system is re-pressurized, perform a leak check.

Data Summary

The following table summarizes common causes of peak tailing and their corresponding solutions.

Symptom Potential Cause Recommended Solution
All peaks tailingImproper column installationReinstall the column with the correct insertion depth.[5][7]
Poor column cutRe-cut the column ensuring a clean, square end.[2][8]
Contaminated/damaged inlet linerReplace with a new, deactivated liner.[2]
System leaksPerform a leak check and tighten fittings.[10]
Severe column contaminationTrim 10-20 cm from the column inlet.[1]
Only this compound peak tailsActive sites in the systemUse a highly deactivated liner and column.[9][10]
Column degradationReplace the column.[7]
Column overloadReduce injection volume or dilute the sample.[10][12]
Solvent-stationary phase mismatchChoose a more compatible solvent.[7][11]

Mandatory Visualizations

PeakTailing_Troubleshooting_Workflow cluster_physical Physical Issue Troubleshooting cluster_chemical Chemical Issue Troubleshooting start Peak Tailing Observed for this compound decision1 Are ALL peaks tailing? start->decision1 physical_issue Likely Physical/Mechanical Issue decision1->physical_issue  Yes chemical_issue Likely Chemical Interaction decision1->chemical_issue  No, only this compound  and other active peaks check_column_install Check Column Installation & Cut physical_issue->check_column_install use_deactivated_liner Use Deactivated Liner chemical_issue->use_deactivated_liner check_inlet Inspect Inlet Liner & Septum check_column_install->check_inlet check_leaks Check for System Leaks check_inlet->check_leaks trim_column Trim Column Inlet check_leaks->trim_column end_node Peak Shape Improved trim_column->end_node check_column_activity Check Column Activity use_deactivated_liner->check_column_activity optimize_method Optimize Method Parameters (Injection Volume, Solvent) check_column_activity->optimize_method replace_column Consider Column Replacement optimize_method->replace_column replace_column->end_node

Caption: A workflow diagram for troubleshooting peak tailing in this compound GC analysis.

Fluazinam_Interaction_Pathway cluster_analyte Analyte cluster_gc_system GC System Components This compound This compound Molecule (Polar Functional Groups) interaction Adsorption/ Secondary Interaction This compound->interaction active_site Active Site (e.g., Silanol Group on Liner/Column) active_site->interaction peak_tailing Delayed Elution & Peak Tailing interaction->peak_tailing

Caption: A diagram illustrating the interaction leading to this compound peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing even with a new column?

A1: If you are using a new column and still observing peak tailing specifically for this compound, consider the following:

  • Active sites elsewhere in the system: The issue may not be the column itself, but other components like the inlet liner, which can have active silanol groups.[10] Ensure you are using a highly deactivated liner.

  • Contamination from the sample or solvent: The sample matrix or impurities in the solvent can introduce contaminants that create active sites.

  • Improper column installation: Even a new column, if installed incorrectly, can lead to peak tailing for all compounds, including this compound.[5][7] Double-check the installation depth.

  • Column overload: You may be injecting too high a concentration of this compound for the column's capacity.[10][12] Try diluting your sample.

Q2: Can the injection technique affect the peak shape of this compound?

A2: Yes, the injection technique can significantly impact peak shape.

  • Overloading: Injecting too large a volume or too concentrated a sample can saturate the stationary phase and cause peak tailing.[10][12]

  • Injection Speed: A slow injection can lead to broader, tailing peaks, especially for earlier eluting compounds.[6]

  • Solvent Effects: In splitless injection, the choice of solvent and the initial oven temperature are crucial for achieving good peak focusing.[2] A mismatch can lead to peak distortion.

Q3: How often should I perform inlet maintenance to prevent peak tailing?

A3: The frequency of inlet maintenance depends on the cleanliness of your samples and the number of injections. For routine analysis, it is good practice to:

  • Replace the septum daily or after every 100-200 injections to prevent leaks and septum bleed.

  • Replace the inlet liner whenever you observe a degradation in peak shape, especially tailing of active compounds like this compound, or when a significant amount of residue is visible.[1] For complex matrices, this may be required more frequently.

  • Regularly inspect and clean the inlet as part of your preventive maintenance schedule.

Q4: What type of GC column is best for analyzing this compound?

A4: For an active and polar compound like this compound, a column with a low-polarity stationary phase and a high degree of inertness is generally recommended. Look for columns that are specifically marketed as "inert" or have been treated to reduce surface activity. This will minimize the interaction between this compound and active sites on the column surface, leading to more symmetrical peaks.[9]

Q5: Can a leak in the GC system cause peak tailing?

A5: Yes, a leak in the system, particularly in the inlet or connections to the column, can cause peak tailing.[10] Leaks disrupt the constant flow of the carrier gas, which can affect the chromatography and lead to distorted peak shapes for all compounds in the analysis.

References

Technical Support Center: Managing Fluazinam Resistance in Phytophthora infestans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing Fluazinam resistance in Phytophthora infestans populations.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimental work on this compound resistance in P. infestans.

Problem Possible Cause Recommended Solution
Inconsistent results in this compound sensitivity assays. 1. Variability in zoospore viability and motility. 2. Inconsistent age or condition of P. infestans cultures. 3. Contamination of cultures.1. Ensure sporangial suspensions are freshly prepared and incubated at 4°C for a consistent duration (e.g., 3 hours) to stimulate uniform zoospore release.[1] 2. Use isolates from long-term storage (e.g., liquid nitrogen) and culture them under standardized conditions before the experiment.[1] 3. Regularly check cultures for purity and use selective media if necessary.
Unexpectedly high tolerance to this compound in wild-type isolates. 1. Presence of novel resistant genotypes in the sampled population. 2. Degradation of the this compound stock solution.1. Genotype the isolates using methods like Simple Sequence Repeat (SSR) analysis to identify known resistant lineages such as EU_33_A2 or EU_37_A2.[1] 2. Prepare fresh serial dilutions of this compound from a reliable commercial source for each experiment.[1]
Failure to inhibit zoospore motility even at high this compound concentrations. 1. The isolate belongs to a highly resistant clonal lineage. 2. The experimental protocol is not optimized for the specific isolate.1. Confirm the isolate's genotype. Strains like 36_A2, 37_A2, and 41_A2 have been reported to have reduced sensitivity.[2] 2. Verify the final concentrations of this compound in the assay and ensure the incubation time is sufficient (assessments at 1 and 2 hours are recommended).[1]
Difficulty in correlating in-vitro assay results with field performance. 1. Environmental factors in the field can influence fungicide efficacy. 2. The in-vitro assay (e.g., zoospore motility) may not fully capture all resistance mechanisms.1. Complement laboratory assays with detached leaf assays or small-scale field trials to assess fungicide performance under more realistic conditions.[3] 2. While the exact biochemical mechanism of resistance in P. infestans is not fully understood, consider that factors beyond target site modification could be involved.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound against P. infestans?

A1: this compound disrupts the energy production process in the pathogen's cells. It acts as an uncoupler of oxidative phosphorylation, which is a critical step in the synthesis of ATP.[1][4][5] Its action is considered non-specific, which is why it has been classified as a low-risk fungicide for resistance development.[1]

Q2: Which genotypes of P. infestans are known to have reduced sensitivity to this compound?

A2: Several clonal lineages of P. infestans have been identified with reduced sensitivity to this compound. These include genotypes EU_33_A2, EU_37_A2, 36_A2, and 41_A2, which have been reported in various European countries.[1][2][6][7] The emergence of these genotypes necessitates careful monitoring and management.[6]

Q3: What are the recommended strategies for managing this compound resistance in the field?

A3: To mitigate the development and spread of resistance, the following strategies are recommended:

  • Alternation and Mixtures: Alternate or mix this compound with fungicides that have different modes of action.[7][8] Using multi-site fungicides like mancozeb as mixing partners is also an effective strategy.[6]

  • Limited Applications: Limit the total number of this compound applications per season.[7] Some recommendations suggest a maximum of six applications.[7]

  • Preventative Application: Apply this compound as a preventative measure before the establishment of the disease.[7]

  • Avoid Sequential Use: Do not use this compound in consecutive applications, especially if the product is used alone.[7]

Q4: Is there a standard laboratory protocol to test for this compound sensitivity?

A4: Yes, a common method is the in-vitro zoospore motility assay. This involves exposing zoospores to a series of this compound concentrations in microplates and observing the inhibition of their motility. The result is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that completely stops zoospore movement.[1][9]

Q5: What is the molecular basis for this compound resistance in P. infestans?

A5: The precise molecular or biochemical mechanism of this compound resistance in P. infestans is currently unknown.[7] In other fungi, such as Botrytis cinerea, a detoxification mechanism involving glutathione conjugation has been suggested, but this has not been confirmed in P. infestans.[1]

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for different P. infestans genotypes, indicating their sensitivity to this compound.

Genotype / Clonal LineageMating TypeSensitivity LevelMIC Range (µg/mL)Reference
EU_13_A2A2Sensitive< 0.2[1]
EU_6_A1A1Sensitive< 0.2[1]
Clone 1-Sensitive< 0.2[1]
EU_33_A2 A2 Reduced Sensitivity > 1.0 [1]
EU_37_A2 A2 Reduced Sensitivity > 1.0 [1]

Note: MIC is defined as the lowest concentration of this compound that completely inhibited zoospore motility after 1-2 hours of incubation.[1]

Experimental Protocols

Protocol: In-Vitro this compound Sensitivity Assay (Zoospore Motility)

This protocol is adapted from methodologies described in the literature for assessing the sensitivity of P. infestans isolates to this compound.[1][9]

1. Isolate Preparation and Inoculum Production:

  • Culture P. infestans isolates on a suitable medium (e.g., rye agar) and incubate in the dark at 15-18°C for 10-14 days.

  • Produce sporangial suspensions by flooding the culture plates with sterile distilled water and gently scraping the surface.

  • Filter the suspension through a sterile fine-mesh screen to remove mycelial fragments.

  • Adjust the sporangial concentration to 1 x 105 sporangia/mL using a hemocytometer.

2. Zoospore Release:

  • Incubate the sporangial suspension at 4°C for 3 hours to stimulate the release of motile zoospores.[1]

3. Fungicide Preparation:

  • Prepare a stock solution of this compound using a commercial formulation (e.g., Shirlan, 500 g/L).

  • Perform serial dilutions in sterile distilled water to achieve a range of concentrations (e.g., 0, 0.05, 0.1, 0.2, 1.0, 10.0 µg/mL).

4. Assay Setup:

  • Pipette 250 µL of each this compound dilution into the wells of a 24-well microplate. Use two replicate wells per isolate and concentration.[1]

  • Add 250 µL of the zoospore suspension to each well. This will halve the this compound concentrations to the final desired values.

  • Incubate the plates at 4°C.

5. Data Collection and Analysis:

  • After 1 hour and 2 hours of incubation, assess zoospore motility under a microscope.

  • Motility can be scored on a simple scale (e.g., 1 = not motile, 2 = motile, 3 = very motile).[1]

  • Determine the Minimum Inhibitory Concentration (MIC), defined as the lowest fungicide concentration that completely inhibits zoospore motility.[1]

Visualizations

G cluster_Mitochondrion P. infestans Mitochondrion ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase ATP ATP (Energy) ATP_Synthase->ATP Produces Proton_Gradient->ATP_Synthase Drives This compound This compound Disruption Dissipates Gradient This compound->Disruption Acts as a protonophore Disruption->Proton_Gradient Uncouples No_ATP Energy Depletion (Cell Death) Disruption->No_ATP Leads to

Caption: Mechanism of action for this compound as an uncoupler of oxidative phosphorylation.

G Start Field observation of reduced this compound efficacy Sample 1. Sample Collection & Isolate P. infestans Start->Sample Genotype 2. Genotyping (SSR) to identify lineage Sample->Genotype Sensitivity_Test 3. In-vitro Sensitivity Assay (Zoospore Motility - MIC) Genotype->Sensitivity_Test Decision Is MIC elevated for the identified genotype? Sensitivity_Test->Decision Strategy 4. Implement Resistance Management Strategy Decision->Strategy Yes Sensitive Sensitive Genotype Confirmed. Investigate other causes (e.g., application error, environment). Decision->Sensitive No Monitor 5. Continue Monitoring Field Populations Strategy->Monitor

Caption: Experimental workflow for identifying and managing this compound resistance.

References

Technical Support Center: Improving the Rainfastness of Fluazinam Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and formulation development professionals working to enhance the rainfastness of the fungicide Fluazinam.

Frequently Asked Questions (FAQs)

Q1: What is rainfastness and why is it critical for this compound?

A1: Rainfastness is the ability of a pesticide to resist being washed off a plant's surface by rainfall or irrigation.[1][2] this compound is a non-systemic, multi-site contact fungicide, meaning it acts as a protective barrier on the plant's surface rather than being absorbed into the tissue.[3][4] This surface-level activity makes it inherently vulnerable to being removed by rain.[5] Poor rainfastness can lead to a significant loss of the active ingredient, reducing the formulation's efficacy and requiring more frequent applications for effective disease control.[1][6]

Q2: What are the key factors that influence the rainfastness of our this compound formulation?

A2: Several factors can impact how well your this compound formulation adheres to the target surface. These include:

  • Formulation Type: Different pesticide formulations have varying levels of inherent rainfastness. Emulsifiable concentrates (EC) are often more rainfast than wettable powders (WP) or dusts.[2] Suspension concentrates (SC), a common formulation for this compound, can be optimized for better adhesion.[7][8]

  • Adjuvants: The addition of "sticker" or "spreader" adjuvants can significantly improve rainfastness by enhancing the formulation's ability to adhere to and spread across the leaf surface.[1][9]

  • Drying Time: The interval between application and the next rainfall is crucial. A longer drying period allows the formulation to set and adhere more effectively to the plant surface.[2][10] For contact fungicides like this compound, applying during sunny, dry conditions is ideal to facilitate quick drying.[5][10]

  • Rainfall Characteristics: The intensity and duration of rainfall play a major role. A short, heavy downpour (e.g., 1 inch in one hour) is more detrimental than a slow, gentle drizzle over several hours.[2][9] Generally, 1 inch of rain can remove about 50% of a protectant fungicide, while 2 inches can remove most of it.[9][11]

Q3: How soon after application can a this compound formulation be considered rainfast?

A3: The time required to achieve rainfastness varies. While some systemic fungicides can be absorbed within hours, contact fungicides like this compound rely on drying to form a resilient film.[12] It is generally recommended to avoid applying protectant fungicides within several hours of an anticipated rainstorm.[9][10] Some studies suggest that protectant fungicides become better adsorbed to the plant surface and more rainfast over several days post-application.[10] For optimal results, a drying time of at least 2-6 hours is a good starting point, but this should be validated experimentally for your specific formulation.[12]

Q4: Which adjuvants are most effective for improving the rainfastness of a this compound suspension concentrate (SC)?

A4: Adjuvants, often called stickers or deposition aids, are key to enhancing rainfastness.[1] Common types include:

  • Polymers: High molecular weight polymers and latex-based stickers are effective because they form a film upon drying, physically adhering the fungicide particles to the leaf.[1]

  • Bio-based Adjuvants: Newer options like non-soluble cellulose fibrils are gaining traction as they can improve wash-off resistance and are more biodegradable.[1]

  • Surfactants: While primarily used for spreading, some surfactants can also improve retention. Non-ionic surfactants are often used in fungicide formulations.[13]

The choice of adjuvant is product and crop-specific, and it is crucial to test different types and concentrations to find the optimal solution for your this compound formulation.[9]

Troubleshooting Guide

Problem: Our this compound formulation shows significantly reduced efficacy after a rain event.

This troubleshooting guide will help you diagnose potential causes for poor rainfastness in your this compound formulation.

G

Problem: Our rainfastness assays are producing inconsistent and unreliable results.

Inconsistent results often stem from a lack of standardization in the experimental protocol. Key areas to control include:

  • Standardized Surfaces: Use consistent test surfaces. While real plant leaves are ideal, they can be variable. Simulated leaf surfaces (e.g., small panels) can provide more reproducible results in early screening.[6][14]

  • Controlled Application: Ensure a uniform application of the formulation. Use calibrated sprayers to deposit a consistent amount of active ingredient per unit area.

  • Simulated Rainfall: The rain simulation must be precisely controlled. Standardize the nozzle type, water pressure, rainfall intensity (mm/hour), and duration for every experiment.

  • Quantification Method: Visual ratings can be subjective.[6] For quantitative and reliable data, use analytical methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to measure the amount of this compound residue remaining on the surface after rainfall.[6][14] Methods using GC with an electron capture detector (GC-ECD) have been developed for this purpose.[15][16]

Experimental Protocols & Data

Protocol: Simulated Rainfastness Bioassay

This protocol provides a standardized method for evaluating the rainfastness of different this compound formulations.

G

Methodology Details:

  • Formulation Preparation: Prepare different this compound formulations to be tested, including a control with no adjuvant and variations with different types and concentrations of sticker adjuvants.

  • Surface Application: Apply the formulations to the chosen substrate (e.g., potato leaf discs or simulated panels) using a laboratory track sprayer to ensure a uniform deposit.

  • Drying Period: Place the treated surfaces in a controlled environment (e.g., 25°C, 50% relative humidity) for a specified drying time before rainfall exposure.

  • Rainfall Simulation: Use a rainfall simulator to apply a controlled amount and intensity of rain. A common parameter is 20 mm of simulated rain.[17]

  • Residue Analysis: After the surfaces have dried post-rainfall, extract the remaining this compound residue. This can be done by washing the surface with a solvent like acetone.[18] The resulting extract is then analyzed via an established analytical method, such as GC-ECD, to quantify the remaining active ingredient.[15][18] The results are expressed as the percentage of the initially applied active ingredient that remains.

Data Presentation: Impact of Adjuvants on Rainfastness

The following table summarizes hypothetical, yet realistic, data from a rainfastness experiment to illustrate how results can be presented for clear comparison.

Table 1: Percentage of this compound Residue Remaining After Simulated Rainfall (25 mm)

FormulationAdjuvant TypeAdjuvant Conc. (%)Drying Time (hours)% this compound Remaining (± SD)
F1 (Control)None0.0235 ± 4.2
F2Non-ionic Surfactant0.1248 ± 3.5
F3Styrene-Butadiene Latex0.2275 ± 5.1
F4Styrene-Butadiene Latex0.2688 ± 4.8
F5Bio-Polymer (Cellulose)0.3271 ± 4.9

This data is for illustrative purposes and should be confirmed by internal experiments.

References

Validation & Comparative

Cross-Resistance Between Fluazinam and Other Dinitroaniline Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of fluazinam with other dinitroaniline fungicides, focusing on cross-resistance studies. The information is intended for researchers, scientists, and professionals involved in drug development and fungicide resistance management.

This compound, a member of the 2,6-dinitroaniline chemical group, is a broad-spectrum contact fungicide with a unique mode of action.[1][2] It is widely used to control various plant pathogens, including Botrytis cinerea (gray mold), Sclerotinia sclerotiorum (white mold), and Phytophthora infestans (late blight).[1] Understanding the potential for cross-resistance between this compound and other fungicides, particularly those within the same chemical class, is crucial for developing sustainable disease management strategies.

Executive Summary

Extensive literature searches for direct comparative studies on cross-resistance between this compound and other dinitroaniline fungicides (e.g., trifluralin, pendimethalin) have yielded no specific experimental data. The available research primarily focuses on the cross-resistance of this compound with fungicides from other chemical classes. This guide synthesizes the existing data on this compound's resistance profile and provides detailed experimental protocols for assessing fungicide resistance. The absence of direct comparative studies on cross-resistance within the dinitroaniline class represents a significant knowledge gap and a potential area for future research.

Data on Fungicide Cross-Resistance

While direct comparisons with other dinitroanilines are unavailable, studies have investigated the cross-resistance of this compound with fungicides from different chemical groups. The results vary depending on the fungal species.

Fungal SpeciesFungicideChemical ClassCross-Resistance with this compoundReference
Sclerotinia sclerotiorum CarbendazimBenzimidazoleNo[3]
DimethachlonDicarboximideNo[3]
FludioxonilPhenylpyrroleNo[4]
ProcymidoneDicarboximideNo[4]
AzoxystrobinStrobilurinNo[4]
TebuconazoleTriazoleNo[4]
ProchlorazImidazoleNo[4]
Botrytis cinerea ProcymidoneDicarboximideYes[5]
FludioxonilPhenylpyrroleYes[5]

Mechanism of Action

This compound's primary mode of action is the uncoupling of oxidative phosphorylation in fungal mitochondria.[1] This disruption of energy production leads to the inhibition of spore germination and mycelial growth. It is important to distinguish this from the mode of action of dinitroaniline herbicides (e.g., trifluralin, pendimethalin), which act by inhibiting tubulin polymerization.[6][7] This fundamental difference in their molecular targets suggests that the mechanisms of resistance to this compound may not be the same as those conferring resistance to dinitroaniline herbicides.

cluster_mitochondrion Fungal Mitochondrion ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps Protons ATP_Synthase ATP Synthase ATP ATP (Energy) ATP_Synthase->ATP Produces Proton_Gradient->ATP_Synthase Drives This compound This compound This compound->Proton_Gradient Dissipates caption Mechanism of Action of this compound

Caption: this compound uncouples oxidative phosphorylation by dissipating the proton gradient across the mitochondrial membrane.

Experimental Protocols

The following is a generalized protocol for assessing fungicide resistance in vitro, based on methodologies reported in the literature.[4][5]

1. Fungal Isolates

  • Wild-type and potentially resistant fungal isolates are collected from the field or generated in the laboratory through mutagenesis or adaptation.

2. Media Preparation

  • Potato Dextrose Agar (PDA) is commonly used for the in vitro culture of fungi.

  • Fungicide stock solutions are prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).

  • The fungicide stock solution is incorporated into the molten PDA at various concentrations. A control with the solvent alone is also prepared.

3. Inoculation and Incubation

  • Mycelial plugs from the margin of actively growing fungal cultures are placed on the center of the fungicide-amended and control PDA plates.

  • Plates are incubated at a suitable temperature (e.g., 20-25°C) in the dark.

4. Data Collection and Analysis

  • The radial growth of the fungal colony is measured at regular intervals.

  • The effective concentration that inhibits 50% of the mycelial growth (EC50) is calculated using probit analysis.

  • The resistance factor (RF) is determined by dividing the EC50 value of a resistant isolate by the EC50 value of a sensitive (wild-type) isolate.

start Start isolate_collection Fungal Isolate Collection/Generation start->isolate_collection media_prep Prepare Fungicide- Amended Media isolate_collection->media_prep inoculation Inoculate Plates media_prep->inoculation incubation Incubate Plates inoculation->incubation data_collection Measure Mycelial Growth incubation->data_collection ec50_calc Calculate EC50 Values data_collection->ec50_calc rf_calc Calculate Resistance Factor ec50_calc->rf_calc end End rf_calc->end

Caption: A generalized workflow for in vitro fungicide resistance testing.

Conclusion and Future Directions

The available scientific literature does not provide direct evidence for or against cross-resistance between this compound and other dinitroaniline fungicides. While studies have established a lack of cross-resistance with several fungicides from different chemical classes in certain pathogens, the positive cross-resistance observed with a dicarboximide and a phenylpyrrole in Botrytis cinerea highlights the complexity of resistance mechanisms.

The distinct mode of action of this compound compared to dinitroaniline herbicides suggests that cross-resistance may not be a given. However, without direct experimental evidence, this remains speculative. Therefore, there is a clear need for studies designed to specifically investigate the sensitivity of this compound-resistant fungal isolates to other dinitroaniline fungicides. Such research would be invaluable for providing a sound scientific basis for resistance management strategies and ensuring the long-term efficacy of this important class of fungicides.

References

Comparative Efficacy of Fluazinam and Mancozeb for Late Blight Control: A Scientific Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fungicides Fluazinam and Mancozeb for the control of late blight, a devastating plant disease caused by the oomycete Phytophthora infestans. The information presented is based on available experimental data and is intended to assist researchers and professionals in making informed decisions for disease management strategies and future research directions.

Overview and Mechanism of Action

Both this compound and Mancozeb are broad-spectrum, multi-site contact fungicides used to protect crops from a variety of fungal and oomycete pathogens.[1][2] Their multi-site activity makes the development of resistance in pathogens less likely compared to single-site fungicides.[2][3]

This compound belongs to the pyridinamine chemical class and is classified under FRAC (Fungicide Resistance Action Committee) code 29.[1] Its primary mode of action is the uncoupling of oxidative phosphorylation in the mitochondria of the pathogen.[1][4][5] This disruption of energy production is a crucial process, leading to the inhibition of spore germination and infection structure development.[4] this compound has protective activity with good residual effect and rainfastness, but limited curative or systemic activity.[1]

Mancozeb is an ethylenebisdithiocarbamate (EBDC) fungicide, categorized under FRAC code M3.[2] Its mechanism of action involves interfering with enzymes that contain sulfhydryl groups, thereby disrupting multiple biochemical processes within the fungal cell's cytoplasm and mitochondria.[2][6][7] This broad-spectrum activity has made it a widely used protectant fungicide for many decades.[6][8]

Below is a diagram illustrating the distinct signaling pathways targeted by this compound and Mancozeb.

Fungicide_MoA cluster_pathogen Pathogen Cell (Phytophthora infestans) cluster_mito Mitochondrial Processes cluster_cyto Cytoplasmic & Mitochondrial Processes Mitochondrion Mitochondrion Cytoplasm Cytoplasm Oxidative_Phosphorylation Oxidative Phosphorylation Sulfhydryl_Enzymes Sulfhydryl Group -Containing Enzymes This compound This compound This compound->Oxidative_Phosphorylation Mancozeb Mancozeb Mancozeb->Sulfhydryl_Enzymes Energy_Production Energy (ATP) Production Oxidative_Phosphorylation->Energy_Production Biochemical_Processes Multiple Biochemical Processes Sulfhydryl_Enzymes->Biochemical_Processes

Caption: Mechanisms of action for this compound and Mancozeb against P. infestans.

Comparative Efficacy from Field and Laboratory Studies

Numerous studies have evaluated the efficacy of this compound and Mancozeb in controlling potato late blight. The following tables summarize key findings from some of these experiments. It is important to note that efficacy can vary depending on environmental conditions, disease pressure, and the specific genotypes of P. infestans present.

Table 1: Efficacy of this compound and Mancozeb in Field Trials

Study / LocationFungicide TreatmentApplication RateDisease Severity (%)Yield (t/ha)Reference
Heremans, 2005 (Belgium)This compound + Cymoxanil + Chlorothalonil0.4 L/ha + 2 L/haLowest foliar disease severity53.1[9]
Heremans, 2005 (Belgium)Dimethomorph + Mancozeb2.5 kg/ha Less suppressive44.8[9]
Khadka et al. (Not specified)Fenamidone/Mancozeb mixtureNot specified32% (68% control)Not specified[6]
Khadka et al. (Not specified)MancozebNot specified53% (47% control)Not specified[6]
Lu et al. (Not specified)MancozebNot specified27.2% (72.8% control)Not specified[6]
Siddique, 2019 (Bangladesh)Cymoxanil + Mancozeb3.5 mg/L0.30% (99.70% control)26.68[10]
Siddique, 2019 (Bangladesh)Metalaxyl + Mancozeb2.0 mg/L24.32% (75.68% control)15.67[10]

Table 2: Curative Efficacy against Established P. infestans Infection

Study / LocationFungicide TreatmentApplication RateIncrease in Infection (%)Reference
Anonymous, 2007 (Netherlands)Mancozeb/Cymoxanil2.5 kg/ha 65[11]
Anonymous, 2007 (Netherlands)This compound0.4 L/ha65[11]
Anonymous, 2007 (Netherlands)Mancozeb/Cymoxanil + this compound2.0 kg/ha + 0.3 L/ha50[11]

Resistance Profile

A critical consideration in fungicide selection is the potential for resistance development.

  • This compound: While considered a low-risk fungicide due to its multi-site mode of action, reduced efficacy and resistance in P. infestans have been reported.[3] Specifically, genotypes EU_33_A2 and EU_37_A2 have shown resistance to this compound in Europe.[4][12] The emergence of these resistant strains has led to a significant decrease in the use of this compound in some regions.[12]

  • Mancozeb: As a group M fungicide with multi-site activity, Mancozeb has a low risk of resistance development.[2] It is often used in tank mixes with single-site fungicides to manage resistance.[2][13]

Experimental Protocols

The following provides a generalized experimental workflow for conducting fungicide efficacy trials for late blight control, based on methodologies described in the cited literature.

Fungicide_Trial_Workflow start Start: Trial Design planting Planting of Susceptible Potato Cultivar start->planting treatment_app Fungicide Application (Preventive or Curative) planting->treatment_app inoculation Artificial or Natural Inoculation with P. infestans treatment_app->inoculation assessment Regular Disease Severity Assessment (e.g., % leaf area infected) inoculation->assessment data_analysis Data Collection and Analysis (e.g., AUDPC) assessment->data_analysis yield_eval Tuber Yield and Quality Evaluation data_analysis->yield_eval end End: Efficacy Conclusion yield_eval->end

Caption: Generalized workflow for fungicide efficacy trials against late blight.

Detailed Methodologies from Cited Experiments:
  • Field Trial Setup (General): Experiments are typically conducted in randomized complete block designs with multiple replications.[14] Plots are planted with a potato cultivar susceptible to late blight.[14] To ensure disease pressure, spreader rows may be inoculated with P. infestans.[3]

  • Fungicide Application: Fungicides are applied at specified rates and intervals using calibrated sprayers to ensure uniform coverage.[3] Applications can be preventive (before disease onset) or curative (after initial symptoms appear).[11][15]

  • Inoculation: In controlled experiments, plants are artificially inoculated with a sporangial suspension of P. infestans.[3][16] The concentration of the inoculum is standardized to ensure consistent disease pressure.[16]

  • Disease Assessment: Disease severity is assessed visually at regular intervals, often weekly, by estimating the percentage of leaf area affected by late blight.[11][17] The Area Under the Disease Progress Curve (AUDPC) is a common metric calculated from these assessments to represent the cumulative disease intensity over time.[17]

  • Yield Assessment: At the end of the growing season, tubers are harvested, and the total and marketable yields are determined for each treatment.[9] The incidence of tuber blight is also often recorded.[9]

Conclusion

Both this compound and Mancozeb are effective multi-site fungicides for the control of potato late blight.

Mancozeb has a long history of reliable performance and a very low risk of resistance, making it a foundational component of many late blight management programs.[6][8] It is frequently used in combination with other fungicides to broaden the spectrum of control and manage resistance.[13]

This compound offers excellent protective activity and is particularly effective against the zoospores of P. infestans, which can help in controlling tuber infection.[1][4] However, the emergence of resistant strains is a significant concern and necessitates careful monitoring of local P. infestans populations and adherence to resistance management strategies.[3][4][12] In regions where resistant genotypes are prevalent, the use of this compound alone may not provide adequate control.[12]

For researchers and drug development professionals, the continued evaluation of these and novel fungicides, both alone and in combination, is crucial. Future research should focus on integrated management strategies that incorporate fungicides with different modes of action, resistant potato cultivars, and disease forecasting models to ensure sustainable and effective control of late blight.

References

Synergistic Power of Fluazinam: A Comparative Guide to Tank Mixes for Enhanced Fungicidal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the synergistic effects observed when tank-mixing the fungicide fluazinam with other fungicidal compounds. By leveraging these combinations, it is possible to enhance disease control, broaden the spectrum of activity, and manage the development of fungicide resistance.

This compound, a multi-site contact fungicide belonging to the pyridinamine class (FRAC Group 29), disrupts fungal energy production by uncoupling oxidative phosphorylation.[1] This unique mode of action makes it an excellent partner for tank-mixing with single-site fungicides, which are more prone to resistance development.[2][3] This guide synthesizes experimental data to compare the performance of various this compound tank mixes, providing insights into their synergistic potential.

Comparative Efficacy of this compound Tank Mixes

The following tables summarize the quantitative data from various studies, showcasing the enhanced efficacy of this compound when combined with other fungicides against specific plant pathogens.

Table 1: Synergistic Effect of this compound and Triazole Fungicides against Fusarium pseudograminearum (Fusarium Crown Rot)
TreatmentConcentration/RatioIn Vitro Inhibition (%)Greenhouse Control Efficacy (%)Synergy ClassificationReference
This compound--42.3-[4]
Flutriafol--34.1-[4]
This compound + Flutriafol7:3Not Specified63.2Synergistic[4]
Propiconazole-Not SpecifiedNot Specified-[4]
This compound + PropiconazoleVariousSynergistic effects observedNot SpecifiedSynergistic[4]
Tebuconazole-Not SpecifiedNot Specified-[4]
This compound + TebuconazoleVariousSynergistic effects observedNot SpecifiedSynergistic[4]

Data from a study on wheat. The co-toxicity coefficient method was used to determine synergy.[4]

Table 2: Efficacy of this compound in Combination with Other Fungicides against Various Pathogens
CombinationTarget PathogenCropObserved EffectReference
This compound + FluxapyroxadVenturia inaequalis (Apple Scab)AppleSynergistic control of apple scab on leaves.[5]
This compound + TebuconazoleVarious turf diseases (e.g., dollar spot, brown patch)TurfgrassBroad-spectrum disease control and resistance management. Marketed as a pre-mix (Traction™).[2]
This compound + ChlorothalonilVarious turf diseasesTurfgrassSeason-long protection against tough turf diseases.[6]
This compound + AzoxystrobinRice blast, pestilence, anthracnose, leaf mold, scabCereal crops, vegetables, fruit treesGood control efficiency, better than single agents.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

In Vitro Synergy Assessment: Co-toxicity Coefficient Method

This method is commonly used to evaluate the interaction between two or more pesticides.

  • Isolate Preparation: The target fungal pathogen is cultured on a suitable agar medium.

  • Fungicide Stock Solutions: Stock solutions of this compound and the partner fungicide are prepared in an appropriate solvent.

  • Serial Dilutions: A series of dilutions for each fungicide and their mixtures at different ratios are prepared.

  • Mycelial Growth Inhibition Assay: Agar plugs of the actively growing fungus are placed on plates containing the different fungicide concentrations and mixtures.

  • Incubation: The plates are incubated under controlled conditions (temperature, light).

  • Data Collection: The diameter of the fungal colony is measured at regular intervals.

  • Calculation of EC50: The effective concentration required to inhibit 50% of mycelial growth (EC50) is calculated for each fungicide and mixture.

  • Co-toxicity Coefficient (CTC) Calculation: The CTC is calculated using the following formula:

    CTC = (EC50 of Fungicide A alone / EC50 of Fungicide A in mixture) + (EC50 of Fungicide B alone / EC50 of Fungicide B in mixture)

    A CTC value significantly greater than 1 indicates a synergistic effect.[4]

Greenhouse Efficacy Trials

Greenhouse experiments provide a controlled environment to assess the efficacy of fungicide treatments on whole plants.

  • Plant Material: Healthy, susceptible host plants are grown in pots under optimal conditions.

  • Inoculation: Plants are artificially inoculated with a spore suspension of the target pathogen.

  • Fungicide Application: Fungicide treatments (individual and tank mixes) are applied to the plants at specified rates and timings (preventative or curative).

  • Incubation: Plants are maintained in a greenhouse with controlled temperature, humidity, and light to facilitate disease development.

  • Disease Assessment: Disease severity is rated at regular intervals using a standardized rating scale.

  • Data Analysis: The percentage of disease control for each treatment is calculated relative to an untreated control. Statistical analysis is performed to determine significant differences between treatments.[4]

Visualizing Experimental Workflows and Synergistic Interactions

The following diagrams, created using the DOT language, illustrate key experimental workflows and the proposed mechanism of synergistic action.

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal Culture Fungal Culture Mycelial Growth Assay Mycelial Growth Assay Fungal Culture->Mycelial Growth Assay Stock Solutions Stock Solutions Serial Dilutions Serial Dilutions Stock Solutions->Serial Dilutions Serial Dilutions->Mycelial Growth Assay Incubation Incubation Mycelial Growth Assay->Incubation Data Collection Data Collection Incubation->Data Collection EC50 Calculation EC50 Calculation Data Collection->EC50 Calculation CTC Calculation CTC Calculation EC50 Calculation->CTC Calculation Synergy Determination Synergy Determination CTC Calculation->Synergy Determination

In Vitro Synergy Assessment Workflow

Experimental_Workflow_Greenhouse cluster_setup Setup cluster_treatment Treatment cluster_evaluation Evaluation Plant Cultivation Plant Cultivation Pathogen Inoculation Pathogen Inoculation Plant Cultivation->Pathogen Inoculation Fungicide Application Fungicide Application Pathogen Inoculation->Fungicide Application Incubation Incubation Fungicide Application->Incubation Disease Assessment Disease Assessment Incubation->Disease Assessment Data Analysis Data Analysis Disease Assessment->Data Analysis Efficacy Determination Efficacy Determination Data Analysis->Efficacy Determination

Greenhouse Efficacy Trial Workflow

Synergistic_Mechanism cluster_this compound This compound (Multi-site) cluster_partner Partner Fungicide (Single-site) This compound This compound OxPhos Oxidative Phosphorylation This compound->OxPhos uncouples Synergy Synergistic Effect (Enhanced Fungal Cell Death) OxPhos->Synergy Partner e.g., Triazole Sterol Ergosterol Biosynthesis Partner->Sterol inhibits Sterol->Synergy caption Proposed dual-action mechanism leading to synergistic fungal inhibition.

Hypothesized Synergistic Mechanism

References

Validation of a Novel Analytical Method for Fluazinam Using Certified Reference Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a new analytical method for the fungicide Fluazinam, with a focus on the critical role of Certified Reference Materials (CRMs). It offers a comparative analysis of the new method's performance against established analytical techniques, supported by experimental data and detailed protocols. This document is intended to serve as a practical resource for researchers and scientists engaged in method development and validation for pesticide residue analysis.

Introduction to this compound Analysis

This compound is a broad-spectrum fungicide used to control various fungal diseases in agriculture. Accurate and reliable analytical methods are crucial for monitoring its residues in environmental samples and food products to ensure regulatory compliance and consumer safety. High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most common techniques for this compound determination.[1][2] The validation of any new analytical method for this compound is essential to ensure the reliability and accuracy of the results. The use of Certified Reference Materials (CRMs) is a cornerstone of this validation process, providing traceability and confidence in the measurements.

The Role of Certified Reference Materials in Method Validation

Certified Reference Materials are highly characterized and homogeneous materials with certified property values, accompanied by an uncertainty statement. In the context of analytical method validation, CRMs serve several key purposes:

  • Trueness and Accuracy Assessment: By analyzing a CRM with a known concentration of this compound, the trueness (closeness of agreement between the average of a large series of test results and an accepted reference value) of a new method can be accurately determined.

  • Method Precision: The precision of a method, expressed as repeatability and intermediate precision (within-laboratory reproducibility), can be evaluated by repeated measurements of the CRM.

  • Traceability: The use of CRMs ensures that the measurement results are traceable to a stated reference, often a national or international standard.

  • Inter-laboratory Comparison: CRMs are instrumental in proficiency testing schemes, allowing laboratories to compare their results with those of other labs and assess their analytical performance.

Several suppliers, including LGC Standards, AccuStandard, and Sigma-Aldrich (PESTANAL®), provide this compound CRMs produced under ISO 17034, ensuring their quality and suitability for method validation.

Comparative Analysis of Analytical Methods

This section compares the performance of a newly validated LC-MS/MS method with established HPLC-UV and other LC-MS/MS methods for this compound analysis. The data presented for the established methods are derived from publicly available validation reports from organizations such as the U.S. Environmental Protection Agency (EPA) and the Food and Agriculture Organization (FAO).

Performance Data Summary

The following tables summarize the key performance parameters for the different analytical methods.

Table 1: Performance Characteristics of a Validated HPLC-UV Method for this compound

ParameterPerformance
Instrumentation HPLC with UV Detection (240 nm)
Matrix Technical Material
Linearity Not explicitly stated, but method relies on external standardization
Recovery Not explicitly stated
Precision (RSD) Not explicitly stated
Limit of Quantification (LOQ) Not explicitly stated
Reference CIPAC Method 4727[2]

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for this compound in Water

ParameterPerformance
Instrumentation LC-MS/MS
Matrix Water
Linearity (r) 0.9957 - 0.9994[3]
Recovery 70% - 120%[3]
Precision (RSD) ≤20%[3]
Limit of Quantification (LOQ) 0.10 µg/L[3]
Limit of Detection (LOD) 0.0556 µg/L[3]
Reference EPA MRID No. 48635802[3]

Table 3: Performance Characteristics of a Validated LC-MS/MS Method for this compound in Sediment

ParameterPerformance
Instrumentation LC-MS/MS
Matrix Sediment
Linearity (r) 0.99821[4]
Recovery 70% - 120%[4]
Precision (RSD) ≤20%[4]
Limit of Quantification (LOQ) 0.01 mg/kg[4]
Limit of Detection (LOD) Not reported[4]
Reference EPA MRID No. 48632402[4]

Table 4: Performance of a New Validated LC-MS/MS Method for this compound in a Plant Matrix (Hypothetical Data)

ParameterPerformance
Instrumentation UPLC-MS/MS
Matrix Lettuce
Linearity (r²) >0.995
Recovery 85% - 110%
Precision (RSD) <15%
Limit of Quantification (LOQ) 0.01 mg/kg
Limit of Detection (LOD) 0.003 mg/kg

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the validation of a new analytical method for this compound.

Preparation of Standards and Certified Reference Materials
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound certified reference material (purity ≥ 99%) and dissolve it in 10 mL of methanol in a volumetric flask.

  • Intermediate Standard Solution (10 µg/mL): Dilute the stock standard solution 1:100 with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate standard solution with the initial mobile phase to achieve concentrations ranging from 0.5 to 100 ng/mL.

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.[5]

  • Homogenization: Homogenize 10 g of the sample (e.g., lettuce) with 10 mL of acetonitrile.

  • Extraction and Partitioning: Add the QuEChERS salt packet (containing magnesium sulfate, sodium chloride, and sodium citrate) to the sample, shake vigorously for 1 minute, and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the supernatant and add it to a d-SPE tube containing primary secondary amine (PSA) and magnesium sulfate. Vortex and centrifuge.

  • Final Extract: The resulting supernatant is the final extract, which can be directly injected into the LC-MS/MS system or further diluted if necessary.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: Ultra-High-Performance Liquid Chromatograph (UPLC).

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for this compound for quantification and confirmation.

Visualizing the Validation Workflow

The following diagrams illustrate the key workflows in the validation of a new analytical method for this compound.

Signaling_Pathway cluster_input Inputs cluster_process Validation Process cluster_output Outcome CRM This compound CRM Analysis Analysis of CRM using New Method CRM->Analysis Method New Analytical Method Method->Analysis Data Performance Data (Accuracy, Precision, etc.) Analysis->Data Comparison Comparison with Established Methods Data->Comparison Validated Validated Method Comparison->Validated

References

A Comparative Analysis of the Environmental Impact of Fluazinam and Alternative Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the environmental profiles of key agricultural fungicides, supported by experimental data and detailed methodologies.

Introduction

Fluazinam is a broad-spectrum fungicide widely used to control a variety of fungal diseases in crops.[1] Its primary mode of action is the uncoupling of oxidative phosphorylation in fungi, which disrupts energy production.[2] While effective, the application of any fungicide raises environmental concerns. This guide provides a comparative environmental impact assessment of this compound against four commonly used alternatives: chlorothalonil, mancozeb, azoxystrobin, and boscalid. The following sections detail their effects on non-target organisms, their persistence in the environment, and the underlying biochemical pathways they disrupt.

Comparative Ecotoxicity and Environmental Fate

The environmental impact of a fungicide is determined by its toxicity to non-target organisms and its persistence in various environmental compartments. The following tables summarize key quantitative data for this compound and its alternatives.

Soil Persistence and Mobility

The persistence of a fungicide in soil, measured by its half-life (DT50), and its potential to move within the soil column (indicated by the organic carbon-water partition coefficient, Koc) are critical factors in assessing its long-term environmental impact.

FungicideSoil Half-life (DT50)Soil Organic Carbon-Water Partition Coefficient (Koc)Reference
This compound 132 days (aerobic)1705 - 2316 L/kg[3]
Chlorothalonil Short, ~44 hours in waterHigh soil adsorption[4]
Mancozeb 1 - 7 daysModerate adsorption[5]
Azoxystrobin >60% breakdown in 21 days-[6]
Boscalid ---
Aquatic Toxicity

The toxicity of fungicides to aquatic organisms is a major concern due to runoff from agricultural fields. The following table presents the median lethal concentration (LC50) for fish and the median effective concentration (EC50) for aquatic invertebrates.

FungicideFish Acute LC50 (96-hour)Aquatic Invertebrate EC50 (48-hour)Reference
This compound 61 µg/L (Rainbow Trout)-[2]
Chlorothalonil 76 µg/L (Rainbow Trout)130 - 200 µg/L (Daphnia magna)[7]
Mancozeb Highly toxic to warmwater fish-[8]
Azoxystrobin -NOEC of 1 µg/L for Copepoda[9]
Boscalid ---

Specific LC50/EC50 values for Mancozeb and Boscalid were not consistently available in the initial search results. NOEC (No-Observed-Effect Concentration) is reported for Azoxystrobin.

Toxicity to Non-Target Terrestrial Organisms

The impact of fungicides extends to terrestrial ecosystems, affecting organisms such as birds, bees, and earthworms.

| Fungicide | Avian Acute Oral LD50 | Honeybee Contact LD50 | Earthworm Toxicity | Reference | |---|---|---|---| | This compound | 4190 mg/kg (Mallard) | ≥200 µ g/bee | Low toxicity |[2] | | Chlorothalonil | - | - | - | - | | Mancozeb | Slightly toxic | - | - |[8] | | Azoxystrobin | - | - | - | - | | Boscalid | - | - | - | - |

Comprehensive data for all alternatives across these parameters were not available in the initial search.

Signaling Pathways and Mechanisms of Non-Target Toxicity

Understanding the molecular mechanisms by which these fungicides affect non-target organisms is crucial for a complete environmental risk assessment.

This compound: Uncoupling of Oxidative Phosphorylation

This compound's primary mode of action is the disruption of mitochondrial energy production by uncoupling oxidative phosphorylation.[2] In non-target organisms, this can lead to cellular stress and toxicity. While it is suggested that this compound does not have specific target sites in non-target species to the same extent as in fungi, it can still impair energy production to some degree.[3]

Fluazinam_Mechanism This compound This compound Mitochondrion Mitochondrion (Non-target organism) This compound->Mitochondrion Enters Oxidative_Phosphorylation Oxidative Phosphorylation This compound->Oxidative_Phosphorylation Uncouples Mitochondrion->Oxidative_Phosphorylation Site of ATP_Production ATP Production Oxidative_Phosphorylation->ATP_Production Leads to Cellular_Stress Cellular Stress Oxidative_Phosphorylation->Cellular_Stress Disruption leads to

Caption: this compound's impact on non-target organism cellular respiration.

Chlorothalonil: Disruption of Cellular Respiration and Estrogen Receptor Signaling

Chlorothalonil disrupts cellular respiration by binding to glutathione.[4] Furthermore, studies have shown that it can interfere with estrogen receptor signaling pathways, which can have significant impacts on the reproductive and developmental processes of non-target organisms.[10] This dual mechanism highlights its potential for broad-ranging ecotoxicological effects.

Chlorothalonil_Mechanism Chlorothalonil Chlorothalonil Glutathione Glutathione Chlorothalonil->Glutathione Binds to Cellular_Respiration Cellular Respiration Chlorothalonil->Cellular_Respiration Disrupts Estrogen_Receptor Estrogen Receptor Chlorothalonil->Estrogen_Receptor Interferes with Glutathione->Cellular_Respiration Involved in Toxicity Toxicity Cellular_Respiration->Toxicity Leads to Gene_Expression Gene Expression (Reproduction, Development) Estrogen_Receptor->Gene_Expression Regulates Gene_Expression->Toxicity Disruption leads to

Caption: Dual toxic mechanisms of Chlorothalonil in non-target organisms.

Mancozeb: Impact on Soil Microbial Processes

Mancozeb can have a significant impact on soil microbial communities. Studies have shown that it can impair crucial soil biological processes such as ammonification and nitrification by affecting the populations of beneficial bacteria and fungi.[11][12] This disruption can have cascading effects on nutrient cycling and soil health.

Mancozeb_Soil_Impact Mancozeb Mancozeb Application Soil_Microflora Soil Microflora (Bacteria, Fungi, Actinomycetes) Mancozeb->Soil_Microflora Impacts Ammonification Ammonification Mancozeb->Ammonification Impairs Nitrification Nitrification Mancozeb->Nitrification Impairs Soil_Microflora->Ammonification Drives Soil_Microflora->Nitrification Drives Nutrient_Cycling Nutrient Cycling Ammonification->Nutrient_Cycling Nitrification->Nutrient_Cycling

Caption: Mancozeb's disruptive effects on soil microbial processes.

Azoxystrobin and Boscalid: Mitochondrial Respiration Inhibition

Azoxystrobin and boscalid, belonging to the strobilurin and SDHI (succinate dehydrogenase inhibitor) classes of fungicides respectively, both act by inhibiting mitochondrial respiration. Azoxystrobin blocks the electron transport chain at complex III, while boscalid inhibits complex II.[13][14] This mode of action is not exclusive to fungi and can affect a wide range of non-target eukaryotic organisms, leading to cellular energy depletion and oxidative stress.

Strobilurin_SDHI_Mechanism cluster_0 Mitochondrial Electron Transport Chain Complex_II Complex II (Succinate Dehydrogenase) Complex_III Complex III Complex_II->Complex_III e- Oxidative_Stress Oxidative Stress Complex_II->Oxidative_Stress Dysfunction leads to Electron_Flow Electron Flow Complex_III->Electron_Flow Complex_III->Oxidative_Stress Dysfunction leads to Azoxystrobin Azoxystrobin Azoxystrobin->Complex_III Inhibits Boscalid Boscalid Boscalid->Complex_II Inhibits ATP_Synthesis ATP Synthesis Electron_Flow->ATP_Synthesis

Caption: Inhibition of mitochondrial respiration by Azoxystrobin and Boscalid.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of ecotoxicological studies. The following provides an overview of the methodologies typically employed in the assessment of the fungicides discussed.

Soil Persistence Studies (Half-life Determination)
  • Objective: To determine the rate of degradation of the fungicide in soil under controlled laboratory conditions.

  • Methodology:

    • Soil Collection and Preparation: Soil of a defined type (e.g., sandy loam, clay) is collected, sieved to remove large debris, and characterized for properties such as pH, organic carbon content, and microbial biomass.

    • Fungicide Application: The test fungicide, often radiolabeled (e.g., with ¹⁴C), is applied to soil samples at a concentration relevant to agricultural use.

    • Incubation: The treated soil samples are incubated under controlled conditions of temperature and moisture. Aerobic or anaerobic conditions can be established depending on the study's objective.

    • Sampling and Extraction: At specified time intervals, soil subsamples are taken and extracted using an appropriate solvent system (e.g., acetonitrile, methanol).

    • Analysis: The concentration of the parent fungicide and its degradation products in the extracts is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For radiolabeled compounds, Liquid Scintillation Counting (LSC) is used.

    • Data Analysis: The degradation kinetics are modeled, typically assuming first-order kinetics, to calculate the DT50 (time for 50% dissipation).

Aquatic Toxicity Testing (LC50/EC50 Determination)
  • Objective: To determine the concentration of a fungicide that is lethal to 50% of a test population of aquatic organisms (LC50) or causes a sublethal effect in 50% of the population (EC50).

  • Methodology (based on OECD Guidelines, e.g., OECD 203 for fish, OECD 202 for Daphnia):

    • Test Organisms: A standardized species of fish (e.g., Rainbow Trout, Oncorhynchus mykiss) or aquatic invertebrate (e.g., Daphnia magna) is used.

    • Test Solutions: A series of test solutions with geometrically spaced concentrations of the fungicide are prepared in a suitable culture medium. A control group (no fungicide) is also included.

    • Exposure: The test organisms are exposed to the different fungicide concentrations in a controlled environment (temperature, light, pH). The exposure duration is typically 96 hours for fish acute toxicity and 48 hours for Daphnia immobilization.

    • Observation: Mortality (for LC50) or the specific sublethal endpoint (e.g., immobilization for EC50 in Daphnia) is recorded at regular intervals.

    • Data Analysis: The data are analyzed using statistical methods (e.g., probit analysis) to determine the LC50 or EC50 value and its confidence intervals.

Soil Microbial Process Assays (Nitrification and Ammonification)
  • Objective: To assess the impact of a fungicide on key microbial-mediated nutrient cycling processes in the soil.

  • Methodology:

    • Soil Treatment: Soil samples are treated with different concentrations of the fungicide.

    • Amendment: To measure nitrification, an ammonium source (e.g., (NH₄)₂SO₄) is added. For ammonification, an organic nitrogen source (e.g., peptone) is used.

    • Incubation: The amended and treated soil samples are incubated under controlled conditions.

    • Extraction and Analysis: At different time points, soil subsamples are extracted with a potassium chloride solution. The concentrations of ammonium (NH₄⁺) and nitrate (NO₃⁻) in the extracts are determined using colorimetric methods or ion chromatography.

    • Data Analysis: The rates of nitrification (conversion of NH₄⁺ to NO₃⁻) and ammonification (release of NH₄⁺ from organic N) are calculated and compared between the control and fungicide-treated soils.

Conclusion

This comparative guide highlights the diverse environmental impacts of this compound and its alternatives. While this compound demonstrates a longer persistence in soil, it exhibits relatively low toxicity to some non-target terrestrial organisms. In contrast, fungicides like chlorothalonil and mancozeb have shorter soil half-lives but can be highly toxic to aquatic life and disrupt essential soil microbial processes. The strobilurin and SDHI fungicides, azoxystrobin and boscalid, present a different risk profile through their specific inhibition of mitochondrial respiration, a mechanism that can affect a broad range of eukaryotic organisms.

The choice of a fungicide should not be based solely on its efficacy against target pathogens but must also consider a thorough assessment of its potential environmental consequences. The data and methodologies presented here provide a framework for researchers and professionals to make more informed decisions in the development and application of agricultural fungicides, ultimately contributing to more sustainable agricultural practices.

References

A Comparative Analysis of the Fungicides Fluazinam and SYP-14288

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the established fungicide Fluazinam and the novel fungicide SYP-14288. It is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of their respective efficacies and mechanisms of action, supported by experimental data.

Introduction

This compound is a broad-spectrum, protectant fungicide from the diarylamine chemical class, first described in 1992.[1] It has been widely utilized in agriculture to control a variety of fungal diseases in crops such as potatoes, fruits, and vegetables.[2][3] SYP-14288 is a novel fungicide developed by the Shenyang Research Institute of Chemical Industry in China.[4] Preliminary studies have shown its high efficacy against a wide range of plant pathogens.[4][5] Both fungicides are notable for their shared mode of action as uncouplers of oxidative phosphorylation.[1][4]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Both this compound and SYP-14288 function by disrupting the production of adenosine triphosphate (ATP) in fungal mitochondria.[3][6] They act as uncouplers of oxidative phosphorylation, a process that is critical for energy generation.[1][4] This mechanism involves dissipating the proton gradient across the inner mitochondrial membrane, which is essential for the ATP synthase enzyme to produce ATP. The disruption of this process leads to a rapid depletion of cellular energy, ultimately causing fungal cell death.[2]

SYP-14288's mode of action is similar to that of this compound, effectively promoting respiration while inhibiting ATP biosynthesis.[5][6] Studies on Phytophthora capsici have shown that SYP-14288 treatment leads to a sharp reduction in ATP content.[4] Furthermore, the respiration rate of P. capsici was found to be positively correlated with the concentration of both SYP-14288 and this compound, with SYP-14288 inducing a greater increase in respiration.[4] An untargeted metabolomics assay revealed that SYP-14288 treatment leads to the accumulation of fatty acids and a decrease in starch and sugar metabolites, further supporting its role as an uncoupling agent.[5][7]

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Fungicide Action of this compound & SYP-14288 cluster_Result Cellular Consequence ETC Electron Transport Chain (ETC) H_in H+ (Protons) Intermembrane Space ETC->H_in Pumps H+ out ATP_Synthase ATP Synthase H_in->ATP_Synthase Proton Motive Force H_out H+ (Protons) Matrix Energy_Depletion Energy Depletion H_out->Energy_Depletion Disrupts Gradient, Inhibits ATP Synthesis ATP_Synthase->H_out ATP ATP ATP_Synthase->ATP Synthesizes Fungicide This compound / SYP-14288 Fungicide->H_out Shuttles H+ back into matrix Cell_Death Fungal Cell Death Energy_Depletion->Cell_Death

Caption: Mechanism of action for this compound and SYP-14288.

Comparative Efficacy

SYP-14288 has demonstrated high efficacy against a broad spectrum of plant pathogens, often showing a greater inhibitory effect than this compound.[6]

In Vitro Efficacy Data

The following tables summarize the median effective concentration (EC₅₀) values for both fungicides against various plant pathogens, inhibiting mycelial growth and asexual spore germination.

Table 1: Mycelial Growth Inhibition (EC₅₀ in µg/mL)

PathogenThis compoundSYP-14288
Magnaporthe oryzae0.1810.169
Phytophthora capsici0.1550.057
Sclerotinia sclerotiorum0.0069Not Reported
Rhizoctonia solaniNot Reported0.0055
Pythium ultimum>1001.681
Data sourced from multiple studies.[6][8][9]

Table 2: Asexual Spore Germination Inhibition (EC₅₀ in µg/mL)

PathogenThis compoundSYP-14288
Magnaporthe oryzae0.0630.055
Phytophthora capsici0.0420.021
Data sourced from a 2020 study.[6]
Field and Greenhouse Performance

SYP-14288 has shown good preventative control efficacy against pepper blight and rice blast in greenhouse and field settings, respectively.[5][7] In field trials for Sclerotinia stem rot, this compound at 187.5 g a.i. ha⁻¹ provided over 70% control efficacy, which was higher than other traditional fungicides.[9]

Experimental Protocols

Mycelial Growth Inhibition Assay

The in vitro inhibitory effects of the fungicides on mycelial growth are typically determined using a mycelial growth rate method on potato dextrose agar (PDA) plates amended with varying concentrations of the fungicides.

  • Preparation of Fungicide Solutions: Stock solutions of this compound and SYP-14288 are prepared in an appropriate solvent (e.g., dimethyl sulfoxide) and then serially diluted.

  • Amendment of Media: The fungicide dilutions are added to molten PDA to achieve the desired final concentrations.

  • Inoculation: Mycelial plugs (e.g., 5 mm in diameter) are taken from the edge of an actively growing colony of the target pathogen and placed in the center of the fungicide-amended PDA plates.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) in the dark.

  • Data Collection: The colony diameter is measured in two perpendicular directions at specified time intervals until the colony in the control plate reaches the edge of the plate.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated relative to the control (no fungicide). The EC₅₀ value is then determined by probit analysis.

A Prepare Fungicide Stock Solutions B Serially Dilute Fungicides A->B C Amend Molten PDA with Fungicide Dilutions B->C D Pour Amended PDA into Petri Dishes C->D E Inoculate Plates with Mycelial Plugs D->E F Incubate Plates E->F G Measure Colony Diameters F->G H Calculate Percent Inhibition and Determine EC50 G->H

Caption: Workflow for Mycelial Growth Inhibition Assay.

Spore Germination Assay

This assay evaluates the effect of the fungicides on the germination of fungal spores.

  • Spore Suspension Preparation: Spores are harvested from a sporulating culture of the pathogen and suspended in sterile distilled water. The spore concentration is adjusted to a specific value (e.g., 1 x 10⁵ spores/mL) using a hemocytometer.

  • Fungicide Treatment: The spore suspension is mixed with different concentrations of the fungicide solutions.

  • Incubation: A droplet of the treated spore suspension is placed on a glass slide or in a microtiter plate and incubated in a humid chamber at an appropriate temperature for a set period (e.g., 4-8 hours).

  • Microscopic Examination: The percentage of germinated spores is determined by observing a minimum of 100 spores per replicate under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Data Analysis: The percentage of spore germination inhibition is calculated, and the EC₅₀ value is determined.

Resistance Profile

This compound has been considered to have a low risk of resistance development due to its multi-site mode of action.[2][10] However, reduced efficacy and resistance have been reported in some pathogens, such as Phytophthora infestans and Clarireedia jacksonii (dollar spot).[10][11]

For SYP-14288, there is evidence that it can induce multidrug resistance in some pathogens.[8] A study on Rhizoctonia solani showed a positive cross-resistance between SYP-14288 and other fungicides, including this compound and others with different modes of action.[8][12] This suggests that the mechanism of resistance to SYP-14288 might involve broader cellular responses, such as osmoregulation.[12]

Conclusion

Both this compound and SYP-14288 are effective fungicides that share a common mechanism of action as uncouplers of oxidative phosphorylation. SYP-14288 appears to have a broader spectrum of high activity against many plant pathogens in in vitro studies when compared to this compound.[6] While this compound has a long history of use and a generally low risk of resistance, the emergence of resistant strains warrants careful management.[10][11] The potential for SYP-14288 to induce multidrug resistance is a significant consideration for its long-term application strategy.[8] Further research, particularly extensive field trials and resistance monitoring, is crucial to fully elucidate the potential of SYP-14288 as a next-generation fungicide.

References

Cost-Effectiveness of Fluazinam-Based Spray Programs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance and cost-effectiveness of Fluazinam-based fungicide spray programs against other alternatives for the control of key agricultural diseases. The information presented is supported by experimental data from various field trials, with detailed methodologies provided for reproducibility and further research.

Executive Summary

This compound is a broad-spectrum, multi-site contact fungicide belonging to the pyridinamine chemical family (FRAC Group 29).[1] Its primary mode of action is the uncoupling of oxidative phosphorylation in fungal mitochondria, which disrupts energy production and leads to fungal cell death.[2] This unique mechanism of action provides excellent preventative control and a low risk of resistance development.[2][3] This guide evaluates the cost-effectiveness of this compound-based programs for two economically significant plant diseases: Late Blight in potatoes, caused by Phytophthora infestans, and Sclerotinia Stem Rot (White Mold) in canola and soybeans, caused by Sclerotinia sclerotiorum.

I. This compound for Potato Late Blight Management

Late blight is a devastating disease of potatoes worldwide, capable of causing rapid and complete crop loss.[4] Effective management often relies on a season-long program of fungicide applications.

Comparative Performance Data

The following tables summarize data from field trials comparing this compound with other commonly used fungicides for the control of potato late blight.

Table 1: Efficacy of this compound and Alternatives Against Potato Late Blight

Fungicide ProgramActive Ingredient(s)Application Rate (per ha)Mean Foliar Blight Severity (%)Tuber Blight Incidence (%)Yield (t/ha)
Untreated Control --85.517.025.3
This compound Program This compound250 ml15.25.048.1
Mancozeb Program Mancozeb1.5 - 2.0 kg25.88.147.0
Fluopicolide + Propamocarb HCl Program Fluopicolide + Propamocarb HCl1.6 L12.54.549.2
Cymoxanil + Chlorothalonil Program Cymoxanil + Chlorothalonil2.0 L18.96.247.5

Data compiled and averaged from multiple sources. Actual performance may vary depending on environmental conditions and disease pressure.[5][6][7][8]

Table 2: Cost-Effectiveness Analysis of Potato Late Blight Fungicide Programs

Fungicide ProgramEstimated Cost per Application (USD/ha)Typical Number of ApplicationsTotal Program Cost (USD/ha)Yield Increase Over Control (t/ha)Value of Increased Yield (USD @ $200/t)Return on Investment (ROI)
This compound Program 451045022.8456010.1
Mancozeb Program 251025021.7434017.4
Fluopicolide + Propamocarb HCl Program 601060023.947808.0
Cymoxanil + Chlorothalonil Program 401040022.2444011.1

Fungicide costs are estimates and can vary based on manufacturer, location, and retailer. The number of applications is typical for a full growing season but may change based on disease pressure.[5][9][10][11][12]

Experimental Protocol: Field Efficacy Trial for Potato Late Blight

This protocol outlines a typical methodology for evaluating the efficacy of fungicide programs against potato late blight in a field setting.

1. Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with four replications.

  • Plot Size: Each plot consists of four 20-foot-long rows, with a 36-inch spacing between rows.

  • Buffers: Untreated buffer rows are planted between plots to minimize spray drift.

2. Crop Management:

  • Variety: A susceptible potato variety (e.g., 'Russet Burbank' or 'Kerr's Pink') is used to ensure adequate disease pressure.[7][13]

  • Planting and Maintenance: Standard commercial practices for the region are followed for planting, fertilization, irrigation, and insect and weed control.[13]

3. Inoculation (if natural inoculum is insufficient):

  • Source: An aggressive isolate of Phytophthora infestans is used.

  • Application: A sporangial suspension (e.g., 10^5 sporangia/ml) is applied to the foliage, often in the evening to ensure favorable conditions for infection.[14]

4. Fungicide Application:

  • Timing: Applications are initiated prior to disease onset or at the first sign of symptoms and continue at regular intervals (e.g., 7-10 days) throughout the season.[15]

  • Equipment: A CO2-pressurized backpack sprayer or a tractor-mounted boom sprayer is used to ensure uniform coverage.[16]

  • Volume: Fungicides are applied in a sufficient water volume (e.g., 200-500 L/ha) to achieve thorough coverage of the plant canopy.[15]

5. Data Collection:

  • Disease Assessment: Foliar blight severity is visually assessed periodically using the Horsfall-Barratt scale or by estimating the percentage of leaf area affected.[13] The Area Under the Disease Progress Curve (AUDPC) is often calculated to summarize disease development over time.

  • Tuber Blight: At harvest, a sample of tubers from each plot is assessed for the incidence and severity of late blight tuber rot.[6]

  • Yield: Tubers from the center two rows of each plot are harvested, graded, and weighed to determine the marketable and total yield.[13]

6. Statistical Analysis:

  • Data are subjected to Analysis of Variance (ANOVA) appropriate for an RCBD.

  • Treatment means are separated using a protected least significant difference (LSD) test at p ≤ 0.05.[16]

Experimental_Workflow_Late_Blight cluster_preparation Preparation cluster_treatment Treatment Application cluster_data_collection Data Collection & Analysis plot_design Plot Design (RCBD) crop_planting Planting Susceptible Potato Variety plot_design->crop_planting inoculation Inoculation with P. infestans crop_planting->inoculation fungicide_app Fungicide Application (this compound vs. Alternatives) inoculation->fungicide_app Initiate Spray Program disease_assess Disease Assessment (Foliar & Tuber Blight) fungicide_app->disease_assess Regular Intervals yield_measure Yield Measurement disease_assess->yield_measure At Harvest stat_analysis Statistical Analysis yield_measure->stat_analysis

Experimental workflow for a potato late blight fungicide trial.

II. This compound for Sclerotinia Stem Rot Management

Sclerotinia stem rot, also known as white mold, is a significant disease in canola, soybeans, and other broadleaf crops, causing substantial yield losses in conducive, moist conditions.[3][17]

Comparative Performance Data

The following tables present data from field trials comparing the efficacy of this compound with other fungicides for the control of Sclerotinia stem rot.

Table 3: Efficacy of this compound and Alternatives Against Sclerotinia Stem Rot in Canola

Fungicide ProgramActive Ingredient(s)Application Rate (per ha)Mean Disease Incidence (%)Yield ( kg/ha )
Untreated Control --35.82251
This compound Program This compound0.56 kg2.94020
Boscalid Program Boscalid0.4 kg5.23850
Iprodione Program Iprodione0.84 kg26.93935

Data compiled from multiple sources. Disease incidence and yield can vary significantly based on environmental factors.[1][18][19]

Table 4: Cost-Effectiveness Analysis of Sclerotinia Stem Rot Fungicide Programs in Canola

Fungicide ProgramEstimated Cost per Application (USD/ha)Typical Number of ApplicationsTotal Program Cost (USD/ha)Yield Increase Over Control ( kg/ha )Value of Increased Yield (USD @ $0.50/kg)Return on Investment (ROI)
This compound Program 501501769884.5017.7
Boscalid Program 651651599799.5012.3
Iprodione Program 551551684842.0015.3

Fungicide costs are estimates and can vary. A single application at 20-50% bloom is typical for Sclerotinia control in canola.[20][21][22][23]

Experimental Protocol: Field Efficacy Trial for Sclerotinia Stem Rot in Canola

This protocol provides a standardized methodology for assessing fungicide efficacy against Sclerotinia stem rot in canola.

1. Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with four replications.

  • Plot Size: Plots are typically 1.5-2 meters wide by 5-8 meters long.[16]

  • Inoculum: To ensure disease pressure, plots are often established in fields with a history of Sclerotinia, and may be infested with sclerotia of S. sclerotiorum.[16]

2. Crop Management:

  • Variety: A canola variety susceptible to Sclerotinia stem rot is used.

  • Agronomic Practices: Standard agronomic practices for the region are followed for seeding, fertilization, and weed and insect control.

3. Fungicide Application:

  • Timing: A single foliar application is typically made between the 20% and 50% bloom stage of the canola crop.[17]

  • Equipment: Applications are made using a CO2-pressurized backpack sprayer with appropriate nozzles to ensure thorough coverage of the petals and upper plant canopy.[16]

4. Data Collection:

  • Disease Assessment: At the end of the season, disease incidence is determined by counting the number of infected plants out of a random sample (e.g., 50-100 plants) from the center of each plot. Disease severity can also be rated on a scale (e.g., 0-5).[16]

  • Yield: The plots are harvested, and the seed is cleaned and weighed to determine the yield per hectare.[16]

5. Statistical Analysis:

  • Data on disease incidence and yield are analyzed using ANOVA.

  • Treatment means are compared using a suitable statistical test, such as Fisher's Protected LSD, at a significance level of p ≤ 0.05.[16]

III. Mode of Action of this compound

This compound disrupts the production of ATP, the primary energy currency of the cell, in pathogenic fungi. It achieves this by acting as an uncoupler of oxidative phosphorylation within the mitochondria.

Specifically, this compound is believed to inhibit Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[2] This inhibition disrupts the normal flow of electrons and the pumping of protons (H+) across the inner mitochondrial membrane. As an uncoupler, this compound dissipates the proton motive force, which is the electrochemical gradient required by ATP synthase to produce ATP. This leads to a rapid depletion of cellular energy, ultimately resulting in the death of the fungal pathogen.[21][24]

Mode_of_Action_this compound cluster_etc Mitochondrial Electron Transport Chain cluster_atp_synthesis ATP Synthesis NADH NADH Complex_I Complex I NADH->Complex_I e⁻ CoQ Coenzyme Q Complex_I->CoQ e⁻ Proton_Gradient Proton Gradient (H⁺ accumulation) Complex_I->Proton_Gradient H⁺ pumping Complex_II Complex II Complex_II->CoQ e⁻ Complex_III Complex III CoQ->Complex_III e⁻ Cyt_C Cytochrome c Complex_III->Cyt_C e⁻ Complex_III->Proton_Gradient H⁺ pumping Complex_IV Complex IV Cyt_C->Complex_IV e⁻ Oxygen O₂ Complex_IV->Oxygen e⁻ Complex_IV->Proton_Gradient H⁺ pumping Water H₂O Oxygen->Water ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase H⁺ flow ATP ATP ATP_Synthase->ATP This compound This compound This compound->Complex_I Inhibits This compound->Proton_Gradient Uncouples (dissipates gradient)

Mode of action of this compound as an uncoupler of oxidative phosphorylation.

Conclusion

This compound-based spray programs demonstrate high efficacy in controlling both potato late blight and Sclerotinia stem rot. For late blight management, while programs based on older, less expensive fungicides like mancozeb may show a higher ROI in some scenarios, this compound offers competitive disease control and can be a valuable tool in resistance management strategies, especially with the loss of other multi-site fungicides.[14] In the case of Sclerotinia stem rot in canola, this compound provides excellent control and a strong return on investment. The choice of a specific fungicide program should be based on a comprehensive assessment of disease risk, prevailing pathogen populations, fungicide resistance considerations, and local economic factors. This guide provides the foundational data and methodologies to aid researchers and professionals in making informed decisions for effective and cost-efficient disease management strategies.

References

A Comparative Analysis of Fluazinam and Biofungicides for Plant Disease Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic fungicide Fluazinam and various biofungicides, focusing on their mechanisms of action, efficacy in disease control, and the experimental protocols used for their evaluation. The information is intended to assist researchers in making informed decisions for developing integrated pest management (IPM) strategies.

Section 1: Mechanism of Action

Understanding the mode of action is critical for effective and sustainable disease control, particularly for managing fungicide resistance. This compound and biofungicides operate through fundamentally different mechanisms.

This compound: Disruption of Fungal Energy Production

This compound is a broad-spectrum, multi-site contact fungicide belonging to the pyridinamine chemical class.[1] Its primary mode of action is the disruption of energy production in fungal cells.[1][2] It acts as a potent uncoupler of oxidative phosphorylation in mitochondria, which inhibits the synthesis of ATP, the main energy currency of the cell.[3][4][5] This energy depletion ultimately leads to the death of the fungal pathogen.[6] This multi-site activity is associated with a low risk of resistance development, although resistant strains of some pathogens like Phytophthora infestans have been reported.[6][7][8]

Fluazinam_Pathway This compound This compound mitochondria Fungal Mitochondria This compound->mitochondria uncoupling Uncoupling of Oxidative Phosphorylation mitochondria->uncoupling Target atp_depletion ATP Synthesis Disruption (Energy Depletion) uncoupling->atp_depletion cell_death Fungal Cell Death atp_depletion->cell_death

Diagram 1: this compound's Mechanism of Action.
Biofungicides: A Multi-Pronged Approach

Biofungicides utilize living microorganisms (e.g., bacteria, fungi) or natural compounds to suppress plant pathogens.[9][10] Their mechanisms are diverse and often multi-faceted, which contributes to a very low risk of resistance development.[11] Key mechanisms include:

  • Competition: Beneficial microbes colonize the plant's root (rhizosphere) or leaf surfaces, competing with pathogens for space and essential nutrients, thereby excluding them.[11]

  • Antibiosis: The biofungicide produces secondary metabolites, such as antibiotics or toxins, that inhibit the growth of or directly kill the target pathogen.[11]

  • Parasitism/Predation: The beneficial microorganism directly attacks and feeds on the plant pathogen, often by producing cell-wall-degrading enzymes.[11]

  • Induced Systemic Resistance (ISR): The biofungicide triggers the plant's own defense mechanisms. This interaction primes the plant for a faster and stronger response to future pathogen attacks.[11]

  • Plant Growth Promotion: Some biofungicides can also enhance plant growth by improving nutrient availability and uptake.[11]

Biofungicide_Pathways cluster_mechanisms Biofungicide Mechanisms cluster_outcomes Effects on Pathogen & Plant bio Biofungicide Agent (e.g., Bacillus sp., Trichoderma sp.) comp Competition bio->comp anti Antibiosis bio->anti para Parasitism bio->para isr Induced Systemic Resistance (ISR) bio->isr outcome_comp Pathogen Exclusion (Nutrient & Space Limitation) comp->outcome_comp outcome_anti Pathogen Inhibition / Death (Metabolite Production) anti->outcome_anti outcome_para Pathogen Cell Lysis (Enzyme Secretion) para->outcome_para outcome_isr Enhanced Plant Defenses isr->outcome_isr plant_health Reduced Disease & Improved Plant Health outcome_comp->plant_health outcome_anti->plant_health outcome_para->plant_health outcome_isr->plant_health

Diagram 2: Diverse Mechanisms of Biofungicides.

Section 2: Comparative Efficacy Data

The following tables summarize quantitative data from studies comparing this compound with biofungicides for the control of specific plant diseases.

Table 1: Control of Potato Late Blight (Phytophthora infestans)

This table presents data from a field study comparing the efficacy of this compound, the biofungicide BioArc (Bacillus subtilis), and a sequential application strategy over two growing seasons.

TreatmentApplication StrategyDisease Severity Reduction (%) - Season 1Disease Severity Reduction (%) - Season 2
This compound Individual70.5973.33
BioArc (Biofungicide) Individual52.9453.33
This compound/BioArc/Potasin F Tri-Sequential88.24 90.00
Untreated Control -00
Data sourced from Masoud et al., 2022.[3]

The results indicate that while this compound provided significant disease control, a sequential program incorporating the biofungicide and a potassium phosphite product (Potasin F) achieved the highest reduction in disease severity.[3]

Table 2: Control of Sclerotinia Stem Rot (Sclerotinia sclerotiorum)

This table shows the preventive control efficacy of this compound against S. sclerotiorum on oilseed rape in pot experiments.

Treatment (Concentration)Preventive Control Efficacy (%)
This compound (2 µg/ml) 39
This compound (8 µg/ml) 88
This compound (32 µg/ml) 100
Dimethachlon (Reference Fungicide) Lower than this compound at equivalent rates
Data sourced from Liang et al., 2015.[12][13]

This compound demonstrates high preventive efficacy against S. sclerotiorum, which causes white mold.[12] The study also noted that its curative activity was significantly lower, highlighting its role as a protectant fungicide.[13]

Table 3: In Vitro Compatibility of this compound with Microbial Biofungicides

This table shows the effect of this compound on the radial growth of two biofungicidal fungi, indicating potential for integration challenges. The data is from a poison plate assay.

Biofungicide AgentPesticide TestedConcentrationRadial Growth Reduction (%)
Coniothyrium minitans This compound 10 µg/ml73.9
Bacillus amyloliquefaciens This compound 10 µg/mlSignificant Inhibition
Data sourced from Beggrow et al., 2023.[9][10]

This data reveals that this compound can significantly inhibit the growth of beneficial fungi used as biofungicides.[9][10] This underscores the importance of testing for compatibility and considering application timing when designing integrated programs.

Section 3: Experimental Protocols

Detailed and standardized protocols are essential for the valid evaluation of fungicide efficacy.

Protocol: Field Efficacy Trial

This protocol outlines a generalized methodology for assessing fungicide performance under field conditions, based on standard agricultural research practices.[14][15]

  • Site Selection: Choose a location with a history of the target disease and uniform soil conditions. Ensure adequate disease pressure, which may require artificial inoculation if natural inoculum is low.[15]

  • Experimental Design: Employ a Randomized Complete Block Design (RCBD) with at least three to four replicates to minimize the effects of field variability.[14]

  • Treatments: Include the test products (this compound, biofungicide) at proposed doses, an untreated control, and a registered standard fungicide for reference.[15]

  • Plot Establishment: Demarcate individual plots of a suitable size for the crop being tested, with buffer zones to prevent spray drift between plots.

  • Application: Apply treatments using calibrated spray equipment to ensure uniform coverage. Record application dates, weather conditions, water volume, and nozzle type.[14] Applications should be timed according to the product's mode of action (e.g., preventive before disease onset).

  • Disease Assessment: Scout plots regularly (e.g., weekly) after conditions become favorable for disease. Assess disease incidence (% of plants infected) and disease severity (% of tissue area affected) using standardized rating scales.[5]

  • Data Collection: In addition to disease data, collect yield data and assess for any signs of phytotoxicity.

  • Statistical Analysis: Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA). Calculate the Area Under the Disease Progress Curve (AUDPC) to integrate disease severity over time.[5]

Protocol: In Vitro Mycelial Growth Inhibition Assay (Poison Plate)

This lab-based assay is used to determine the direct inhibitory effect of a fungicide on a pathogen's growth.[9][16]

  • Media Preparation: Prepare a suitable agar medium (e.g., Potato Dextrose Agar - PDA) and sterilize it.

  • Fungicide Incorporation: While the agar is still molten (approx. 45-50°C), amend it with the test fungicide (e.g., this compound) to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10 µg/ml). Also, prepare control plates with no fungicide.

  • Plating: Pour the amended and control agar into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) taken from the growing edge of an active pathogen culture onto the center of each plate.

  • Incubation: Incubate the plates in the dark at a temperature optimal for the pathogen's growth (e.g., 20-25°C).

  • Measurement: After a set period (e.g., 3-5 days), or when the mycelium in the control plate reaches the edge, measure the colony diameter in two perpendicular directions.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the untreated control. This data can be used to determine the EC₅₀ value (the concentration that inhibits growth by 50%).[12]

Experimental_Workflow start Experimental Design (e.g., Randomized Block) treatments Treatment Groups - this compound - Biofungicide - Combination - Untreated Control start->treatments application Fungicide Application treatments->application inoculation Pathogen Inoculation (Natural or Artificial) application->inoculation incubation Incubation Period (Field or Controlled Environment) inoculation->incubation assessment Disease Assessment - Incidence (%) - Severity (%) incubation->assessment analysis Data Analysis (ANOVA, AUDPC, EC₅₀) assessment->analysis conclusion Efficacy Determination analysis->conclusion

Diagram 3: General Workflow for Fungicide Efficacy Testing.

References

A Comparative Analysis of Fluazinam and Chlorothalonil for Turfgrass Health Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of two prominent multi-site contact fungicides, Fluazinam and Chlorothalonil, assessing their impact on turfgrass health. The following sections detail their efficacy against key turfgrass diseases, their influence on the turfgrass microbiome, and potential phytotoxicity, supported by experimental data.

Executive Summary

Both this compound and Chlorothalonil are effective contact fungicides used in turfgrass management. Experimental data indicates that this compound generally provides superior and more persistent control of dollar spot, a major turfgrass disease, particularly under conditions that might compromise the efficacy of other contact fungicides, such as rainfall. Chlorothalonil is a broad-spectrum fungicide that has been a staple in disease management programs for decades, valued for its low risk of resistance development. However, its efficacy can be diminished by rainfall and under high disease pressure. Both fungicides, as contact chemicals, can impact the soil microbial community, with some studies suggesting these effects are more pronounced than those of systemic fungicides. Phytotoxicity is a consideration for both, with specific turfgrass species exhibiting sensitivity under certain conditions.

Efficacy in Turfgrass Disease Control

The control of fungal diseases is a critical aspect of maintaining turfgrass health. This section compares the performance of this compound and Chlorothalonil against two of the most common and damaging turfgrass diseases: dollar spot (Clarireedia jacksonii) and brown patch (Rhizoctonia solani).

Dollar Spot Control

This compound has demonstrated exceptional efficacy in the control of dollar spot. In a 2019 field trial on a creeping bentgrass putting green, this compound provided excellent season-long disease suppression, statistically equal to another commercial standard. In a separate two-year study, this compound consistently provided the greatest reduction in dollar spot, irrespective of simulated rainfall events post-application.[1] This study also highlighted that Chlorothalonil was the most susceptible to losses in efficacy due to rainfall, resulting in the highest disease incidence among the fungicides tested under those conditions.[1]

Further research has shown that autumn applications of this compound can delay the onset of dollar spot in the following spring. In a 2022-2023 study, autumn-applied this compound delayed the appearance of dollar spot by six to nine days compared to untreated plots.

The following table summarizes the results of a field trial comparing the efficacy of this compound and an untreated control on dollar spot in creeping bentgrass.

TreatmentApplication Rate (per 1000 sq ft)Mean Number of Dollar Spot Lesions (selected dates)Mean Turf Quality Rating (1-9 scale)
Untreated CheckN/A118.8 - 1703.8 - 3.7
This compound 40SC Select0.5 fl oz0 - 166.4 - 7.8

Data adapted from a 2019 field trial conducted at Rutgers University.

Brown Patch Control

Both this compound and Chlorothalonil are recognized as effective preventative treatments for brown patch. Efficacy ratings compiled from over 1,000 research reports have given both fungicides a rating of 3 out of 4 for brown patch control, indicating good to excellent control in most experiments.[2]

Impact on Soil Microbial Communities

The soil microbiome plays a crucial role in turfgrass health, influencing nutrient cycling and disease suppression. As contact fungicides, both this compound and Chlorothalonil can have non-target effects on these microbial communities.

Research suggests that contact fungicides like Chlorothalonil and this compound have a greater influence on the disease-suppressive capacity of the soil microbiome than penetrant (systemic) fungicides.[3] Intensive use of these fungicides may lead to a less disease-conducive microbial environment.[3]

Studies on Chlorothalonil have shown that it can alter the structure of both bacterial and fungal communities in the soil.[4] It has been observed to inhibit some microbial populations while enhancing others and can impact soil enzyme activities, such as dehydrogenase and phosphatase.[4]

Fewer studies have focused specifically on the impact of this compound on turfgrass soil microbiomes. However, research in other agricultural systems suggests it can have a positive effect on the microbial communities in the rhizosphere.

Phytotoxicity Profile

Phytotoxicity, or the potential for a substance to cause damage to plants, is an important consideration in fungicide selection.

Chlorothalonil is known to have phytotoxicity risks on certain turfgrass species. It is generally not recommended for use on fine fescue due to the potential for turfgrass injury. Additionally, repeated applications of products containing Chlorothalonil in combination with certain surfactants have been shown to cause phytotoxicity on creeping bentgrass, especially under stressful environmental conditions.[4]

This compound is generally considered to have a low risk of phytotoxicity on most turfgrass species when applied according to label directions.

Mode of Action

Understanding the mode of action of a fungicide is essential for effective use and resistance management. This compound and Chlorothalonil have distinct mechanisms by which they inhibit fungal growth.

This compound: Uncoupling of Oxidative Phosphorylation

This compound acts as a potent uncoupler of oxidative phosphorylation in the mitochondria of fungal cells. It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the production of ATP. This disruption of energy production leads to the inhibition of spore germination, mycelial growth, and sporulation.

Fluazinam_MoA cluster_mitochondrion Fungal Mitochondrion ETC Electron Transport Chain (ETC) H_pump Proton Pumping ETC->H_pump Electron Flow Proton_Gradient Proton Gradient (H+) H_pump->Proton_Gradient Establishes ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives No_ATP Inhibition of ATP Synthesis Proton_Gradient->No_ATP ATP_Production ATP Production ATP_Synthase->ATP_Production Catalyzes This compound This compound Disruption Disrupts Proton Gradient This compound->Disruption Disruption->Proton_Gradient Uncouples Fungal_Death Fungal Cell Death No_ATP->Fungal_Death cluster_mitochondrion cluster_mitochondrion

Caption: this compound's mode of action: uncoupling oxidative phosphorylation.

Chlorothalonil: Multi-Site Inhibition

Chlorothalonil is a multi-site inhibitor that reacts with glutathione and inactivates sulfhydryl-dependent enzymes within fungal cells. This disrupts various metabolic processes, including glycolysis, leading to a depletion of cellular energy and ultimately, cell death. Its multi-site nature makes the development of resistance by fungal pathogens very low.

Chlorothalonil_MoA cluster_fungal_cell Fungal Cell Glutathione Glutathione (GSH) Conjugation Conjugation Reaction Glutathione->Conjugation SH_Enzymes Sulfhydryl Enzymes (e.g., GAPDH) Metabolic_Pathways Metabolic Pathways (e.g., Glycolysis) SH_Enzymes->Metabolic_Pathways Catalyzes Inactivation Enzyme Inactivation SH_Enzymes->Inactivation Cell_Function Normal Cell Function Metabolic_Pathways->Cell_Function Supports Chlorothalonil Chlorothalonil Chlorothalonil->Conjugation Chlorothalonil->Inactivation Disruption Metabolic Disruption Inactivation->Disruption Fungal_Death Fungal Cell Death Disruption->Fungal_Death cluster_fungal_cell cluster_fungal_cell

Caption: Chlorothalonil's multi-site inhibitory action.

Experimental Protocols

To ensure the reproducibility and validity of fungicide efficacy trials, a standardized experimental protocol is crucial. The following outlines a general methodology for comparing fungicides like this compound and Chlorothalonil for turfgrass disease control.

Experimental Design and Plot Establishment
  • Location: Research should be conducted on a representative turfgrass stand, such as a golf course fairway or research plot, with a history of the target disease.

  • Turfgrass Species: Clearly identify the turfgrass species and cultivar (e.g., 'Penncross' creeping bentgrass).

  • Plot Size: Establish small, manageable plots, typically 3 ft x 5 ft or 5 ft x 5 ft.

  • Replication: Use a randomized complete block design with a minimum of three to four replications for each treatment to ensure statistical validity.

  • Treatments: Include an untreated control for comparison. Treatments should consist of each fungicide applied at its labeled rate and potentially at varying rates (e.g., half-rate) and intervals.

Fungicide Application
  • Equipment: Apply fungicides using a calibrated CO2-pressurized boom sprayer with appropriate nozzles to ensure uniform coverage.

  • Application Volume: A typical application volume is 2 gallons of water per 1,000 sq ft.

  • Application Timing: For preventative trials, initiate applications before the onset of disease symptoms, based on historical disease occurrence and favorable environmental conditions. For curative trials, apply after a certain threshold of disease has been established.

  • Application Interval: Follow the recommended application intervals for each product, which is often 14 days for many contact fungicides.

Data Collection and Analysis
  • Disease Severity: Visually assess disease severity at regular intervals (e.g., every 7 to 14 days). This can be done by counting the number of disease lesions or estimating the percentage of the plot area affected by the disease.

  • Turfgrass Quality: Rate the overall turfgrass quality on a scale of 1 to 9, where 1 is dead turf, 9 is excellent, and 6 is considered commercially acceptable.

  • Phytotoxicity: Visually inspect plots for any signs of phytotoxicity, such as discoloration or stunting, and rate the severity.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.

The following diagram illustrates a typical workflow for a turfgrass fungicide efficacy trial.

Fungicide_Trial_Workflow A Plot Establishment (Randomized Block Design) B Pre-Treatment Data Collection (Baseline Disease & Quality) A->B C Fungicide Application (Calibrated Sprayer) B->C D Incubation Period (Specified Interval) C->D E Post-Treatment Data Collection (Disease Severity, Turf Quality) D->E F Repeat Applications (As per Protocol) E->F If multiple applications G Final Data Collection E->G After final application F->C H Statistical Analysis (ANOVA) G->H I Results Interpretation & Reporting H->I

Caption: Workflow for a turfgrass fungicide efficacy trial.

Conclusion

Both this compound and Chlorothalonil are valuable tools for managing turfgrass diseases. This compound demonstrates superior and more resilient control of dollar spot, particularly in challenging environmental conditions. Chlorothalonil remains a cost-effective, broad-spectrum option with a low risk of resistance, making it a valuable rotational partner. The choice between these fungicides will depend on the specific disease pressure, environmental conditions, turfgrass species, and the overall integrated pest management (IPM) strategy. Further research directly comparing the long-term impacts of these two fungicides on the turfgrass soil microbiome and their phytotoxicity on a wider range of turfgrass cultivars would be beneficial for making even more informed management decisions.

References

Safety Operating Guide

Proper Disposal of Fluazinam: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper handling and disposal of fluazinam in a laboratory setting. The following procedural guidance is designed to ensure the safety of researchers and to maintain environmental compliance.

Immediate Safety and Handling

Before handling this compound, it is crucial to be aware of its associated hazards. This compound can cause allergic skin reactions, serious eye damage, and is suspected of damaging an unborn child[1][2]. It is also very toxic to aquatic life with long-lasting effects[1][2].

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Chemical safety glasses or goggles conforming to approved standards[2].

  • Chemical-resistant gloves (inspect before use)[2].

  • Protective clothing and, if necessary, a face shield[1][3].

  • In case of dust or aerosol formation, use adequate ventilation or respiratory protection[2].

Wash hands thoroughly after handling and before any breaks[1]. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse[4][5].

Step-by-Step Disposal Procedure

This compound and its containers must be treated as hazardous waste[1][3]. Do not empty into drains or release into the environment[1][2].

Step 1: Waste Segregation and Collection

  • Designate a specific waste container for this compound waste. This includes surplus or non-recyclable product, contaminated materials (e.g., absorbent from spills, contaminated PPE), and empty containers.

  • Do not mix this compound waste with other chemical waste streams unless instructed to do so by your institution's safety officer or a licensed disposal company.

  • Keep the waste in suitable, closed, and clearly labeled containers for disposal[2][3].

Step 2: Managing Empty Containers

  • Do not reuse or refill empty this compound containers[6].

  • For containers of 5 gallons or less, triple rinse them promptly after emptying[6]. The procedure is as follows:

    • Empty the remaining contents into application equipment or a mix tank, draining for 10 seconds after the flow begins to drip[6].

    • Fill the container ¼ full with water and recap[6].

    • Shake for 10 seconds[6].

    • Pour the rinsate into application equipment or a mix tank, or store it for later disposal as hazardous waste[6].

    • Repeat this procedure two more times[6].

  • After rinsing, the container may be offered for recycling if available. Otherwise, puncture it and dispose of it in a sanitary landfill or through incineration as per local regulations[6].

Step 3: Accidental Spill Cleanup

  • Evacuate personnel from the immediate area if necessary[2].

  • Prevent further leakage or spillage if it is safe to do so. Cover drains to prevent the product from entering them[2].

  • Contain the spill using an inert absorbent material such as sand, earth, or absorbent clays[3][7]. Avoid creating dust[2].

  • Collect the contaminated absorbent material mechanically (sweep or shovel) and place it into appropriate, closed, and labeled containers for disposal as hazardous waste[2][3].

  • Clean the affected area with water and detergent, and absorb the wash liquid with more absorbent material, which must also be disposed of as hazardous waste[3].

Step 4: Final Disposal

  • Engage a licensed disposal company for the final disposal of this compound waste[2].

  • The recommended method for surplus product is chemical incineration in an incinerator equipped with an afterburner and scrubber[2]. This may involve dissolving or mixing the material with a combustible solvent[2].

  • Alternatively, disposal at an approved waste disposal facility or a designated sanitary landfill may be permissible, depending on local regulations[6][8].

  • All disposal activities must be in strict accordance with local, regional, national, and international regulations[1].

Quantitative Data Summary

The following table summarizes key quantitative data related to the environmental hazards and transport of this compound, which underscore the importance of proper disposal.

Data PointValueSpeciesReference
Ecotoxicity
Fish (96h LC50)0.055 mg/LLepomis macrochirus[2]
Daphnia (48h EC50)0.22 mg/LDaphnia magna[2]
Algae (72h EC50)0.16 mg/LPseudokirchneriella subcapitata[2]
Physicochemical Data
Partition Coefficient (log Pow)4.03N/A[5]
Transport Information
UN Number (Solid)3077N/A[2]
UN Number (Liquid)3082N/A[5]
Transport Hazard Class9 (Miscellaneous dangerous substances)N/A[2]
Table 1. Environmental Hazard and Transport Data for this compound.

Experimental Protocols

The provided documentation, primarily Safety Data Sheets (SDS), outlines regulatory and safety-compliant disposal procedures rather than experimental protocols for chemical degradation or neutralization. The recommended disposal methods, such as high-temperature incineration, are industrial processes performed by licensed waste management facilities and are not suitable for a standard laboratory setting. Researchers should adhere to the procedural guidance outlined above and consult their institution's environmental health and safety department for specific protocols.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory environment.

Fluazinam_Disposal_Workflow start This compound Waste Generated (Product, Contaminated Items, Rinsate) segregate Segregate as Hazardous Waste start->segregate containerize Securely Containerize & Label segregate->containerize spill_check Accidental Spill? containerize->spill_check spill_proc Follow Spill Cleanup Procedure (Contain, Absorb, Collect) spill_check->spill_proc Yes storage Store Securely in Designated Area (Cool, Dry, Ventilated) spill_check->storage No spill_proc->containerize vendor Contact Licensed Waste Disposal Vendor storage->vendor transport Arrange Transport (UN 3077/3082) vendor->transport disposal Final Disposal (e.g., Chemical Incineration) transport->disposal end Disposal Complete disposal->end

Diagram 1. Logical workflow for the disposal of this compound waste.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。